molecular formula C12H15N3 B015605 4-(1-Piperazinyl)-1H-indole CAS No. 84807-09-0

4-(1-Piperazinyl)-1H-indole

Cat. No.: B015605
CAS No.: 84807-09-0
M. Wt: 201.27 g/mol
InChI Key: YZKSXUIOKWQABW-UHFFFAOYSA-N
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Description

4-(1-Piperazinyl)-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperazin-1-yl-1H-indole
Source PubChem
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InChI

InChI=1S/C12H15N3/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15/h1-5,13-14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YZKSXUIOKWQABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30233864
Record name 1H-Indole, 4-(1-piperazinyl)-
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Molecular Weight

201.27 g/mol
Source PubChem
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CAS No.

84807-09-0
Record name 4-(1-Piperazinyl)-1H-indole
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Record name 1H-Indole, 4-(1-piperazinyl)-
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Record name 1H-Indole, 4-(1-piperazinyl)-
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Record name 4-(1-Piperazinyl)indole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1-piperazinyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 4-(1-piperazinyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of synthetic pathways, mechanistic insights, and robust analytical protocols.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Substitution at the 4-position of the indole ring offers a strategic vector for modulating pharmacological properties. The incorporation of a piperazine moiety, a common pharmacophore known to enhance aqueous solubility and bioavailability, at this position can lead to novel compounds with potential therapeutic applications. This guide will focus on a reliable and efficient method for the synthesis of this compound and its thorough characterization.

Part 1: Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and efficient method for coupling amines with aryl halides.[1]

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule suggests that the most logical disconnection is at the C4-N bond of the piperazine-indole linkage. This points to a convergent synthesis strategy, coupling a 4-haloindole derivative with piperazine. 4-Bromo-1H-indole is a commercially available and suitable starting material for this purpose.

The choice of the Buchwald-Hartwig amination is predicated on its broad substrate scope and functional group tolerance.[1] Alternative methods, such as nucleophilic aromatic substitution, are generally less effective for electron-rich aromatic systems like indole.

The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base and a suitable phosphine ligand. The catalytic cycle, a cornerstone of this transformation, is depicted below.

graph "Buchwald-Hartwig Amination Catalytic Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

node [fillcolor="#F1F3F4"]; "Pd(0)L2" [label="Pd(0)L2"]; "Oxidative\nAddition" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Aryl-Pd(II)-X(L2)" [label="Aryl-Pd(II)-X(L2)"]; "Ligand\nExchange" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Aryl-Pd(II)-Amine(L2)" [label="Aryl-Pd(II)-Amine(L2)"]; "Reductive\nElimination" [shape=ellipse, style=filled, fillcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative\nAddition" [label="Aryl-X"]; "Oxidative\nAddition" -> "Aryl-Pd(II)-X(L2)"; "Aryl-Pd(II)-X(L2)" -> "Ligand\nExchange" [label="Amine, Base"]; "Ligand\nExchange" -> "Aryl-Pd(II)-Amine(L2)"; "Aryl-Pd(II)-Amine(L2)" -> "Reductive\nElimination"; "Reductive\nElimination" -> "Pd(0)L2" [label="Aryl-Amine"]; }

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst: The choice of a palladium source is critical. While Pd(OAc)₂ or Pd₂(dba)₃ are common, pre-catalysts that are readily activated to the active Pd(0) species are often preferred for their efficiency and reproducibility.

  • Ligand: Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands like Xantphos or BINAP have proven effective in similar couplings.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly employed.[2]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to ensure the stability of the catalyst and prevent unwanted side reactions.[2]

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary depending on the scale and purity of the starting materials.

Materials:

  • 4-Bromo-1H-indole

  • Piperazine (use of a large excess is recommended to minimize double arylation)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Reaction Setup"; bgcolor="#E8F0FE"; "Start" [label="Dry Schlenk flask under inert atmosphere"]; "Add_Reagents" [label="Add 4-bromo-1H-indole,\nPd(OAc)₂, Xantphos, and NaOtBu"]; "Add_Solvent" [label="Add anhydrous toluene"]; "Add_Amine" [label="Add piperazine"]; "Start" -> "Add_Reagents" -> "Add_Solvent" -> "Add_Amine"; }

subgraph "cluster_1" { label = "Reaction"; bgcolor="#FCE8E6"; "Heat" [label="Heat the reaction mixture\n(e.g., 80-110 °C)"]; "Monitor" [label="Monitor progress by TLC or LC-MS"]; "Heat" -> "Monitor"; }

subgraph "cluster_2" { label = "Work-up and Purification"; bgcolor="#E6F4EA"; "Cool" [label="Cool to room temperature"]; "Dilute" [label="Dilute with ethyl acetate"]; "Wash" [label="Wash with water and brine"]; "Dry" [label="Dry over Na₂SO₄"]; "Concentrate" [label="Concentrate in vacuo"]; "Purify" [label="Purify by column chromatography"]; "Cool" -> "Dilute" -> "Wash" -> "Dry" -> "Concentrate" -> "Purify"; }

"Add_Amine" -> "Heat" [lhead="cluster_1"]; "Monitor" -> "Cool" [lhead="cluster_2"]; }

Figure 2: Experimental workflow for the synthesis of this compound.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromo-1H-indole (1.0 equiv), palladium(II) acetate (0.02-0.05 equiv), and Xantphos (0.04-0.10 equiv).

  • Add sodium tert-butoxide (1.5-2.0 equiv).

  • Add anhydrous toluene (5-10 mL per mmol of 4-bromo-1H-indole).

  • Add piperazine (2.0-3.0 equiv).

  • Seal the Schlenk flask and heat the reaction mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the indole and piperazine protons.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Indole N-H8.0-8.5br s-
Indole H77.5-7.8d~8.0
Indole H5, H66.8-7.2m-
Indole H26.5-6.7t~2.5
Indole H36.3-6.5t~2.5
Piperazine N-H1.5-2.5br s-
Piperazine CH₂ (adjacent to indole)3.0-3.3t~5.0
Piperazine CH₂ (distal to indole)2.8-3.1t~5.0

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Expected Chemical Shift (δ, ppm)
Indole C7a135-138
Indole C3a128-132
Indole C4145-150
Indole C5, C6, C7110-125
Indole C2120-125
Indole C3100-105
Piperazine C (adjacent to indole)50-55
Piperazine C (distal to indole)45-50
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Data:

  • Molecular Formula: C₁₂H₁₅N₃

  • Molecular Weight: 201.27 g/mol

  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [M+H]⁺ is 202.1344. The experimentally determined value should be within a narrow tolerance (e.g., ± 5 ppm).

  • Fragmentation Pattern: The mass spectrum is expected to show a prominent molecular ion peak. Characteristic fragmentation of the piperazine ring is also anticipated.[3]

Chromatographic and Physical Properties
Property Expected Value/Observation
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
Purity (by HPLC) ≥95%
Solubility Soluble in methanol, DMSO, and chlorinated solvents

Part 3: Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating. The successful synthesis of this compound is confirmed through a multi-faceted characterization approach. The convergence of data from NMR, MS, and chromatography provides a high degree of confidence in the identity and purity of the final product. Any deviation from the expected data should prompt a re-evaluation of the synthetic procedure and purification methods.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. By leveraging the power of the Buchwald-Hartwig amination and employing rigorous analytical techniques, researchers can confidently prepare and validate this valuable compound for further investigation in drug discovery and development programs.

References

  • Albhaisi, R., Tırpanlar, D., Akgün, H., & Güngör, B. (2025). Synthesis and biological evaluation of novel N-substituted 3-methylindole derivatives. Yeditepe Journal of Health Sciences, 2, 77-85.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Chatterjee, I., Roy, D., & Panda, G. (n.d.).
  • ChemRxiv. (n.d.).
  • Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.
  • Hayhow, T., et al. (2020). A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3‐Ligase PROTACs. ChemBioChem, 21(23), 3348-3353.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • National Institute of Standards and Technology. (n.d.). Piperazine.
  • National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Scheme 2 Synthesis of 4-(1H-indol-3-yl)butyl]piperazine (2).
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • Springer Nature. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue.
  • TÜBİTAK Academic Journals. (2012). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents.

Sources

The Multifaceted Biological Activity of 4-(1-Piperazinyl)-1H-Indole Derivatives: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1-piperazinyl)-1H-indole scaffold represents a cornerstone in modern medicinal chemistry, lauded as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by its derivatives. We will delve into the key therapeutic areas where these compounds show significant promise, including oncology, neuropsychiatry, and infectious diseases. This document is structured to provide not just data, but a deeper, field-proven insight into the structure-activity relationships (SAR), mechanisms of action, and the experimental rationale that drives the development of these potent molecules. We will explore detailed experimental protocols, summarize key quantitative data, and visualize complex biological pathways to offer a complete and actionable resource for professionals in drug discovery and development.

Introduction: The this compound Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a recurring motif in numerous natural products and synthetic pharmaceuticals, valued for its unique electronic properties and ability to form critical hydrogen bonds.[1][2] When combined with a piperazine ring at the C4 position, the resulting scaffold gains significant structural versatility and favorable physicochemical properties. The piperazine moiety, with its two nitrogen atoms, can be readily modified, allowing for fine-tuning of a compound's polarity, basicity, and steric bulk.[3] This adaptability is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, often leading to improved oral bioavailability and target specificity.[3] These characteristics have made this compound derivatives a fertile ground for the discovery of novel therapeutic agents.

General Synthesis Strategies

The synthesis of these derivatives often employs well-established chemical reactions. One of the most common methods is the Mannich reaction, where an indole, formaldehyde, and a substituted piperazine are condensed to form the desired product.[4][5] Alternative routes include nucleophilic substitution reactions, where an indole is reacted with a pre-formed chloropropyl-piperazine derivative in the presence of a base.[4] The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

G cluster_0 Synthetic Workflow cluster_1 Alternative Route indole Indole/Substituted Indole mannich_product 3-{[4-(substituted)piperazin-1-yl]methyl}-1H-indole indole->mannich_product Mannich Reaction piperazine Substituted Piperazine piperazine->mannich_product formaldehyde Formaldehyde formaldehyde->mannich_product indole2 Indole substitution_product 1-{3-[4-(substituted)piperazin-1-yl]propyl}-1H-indole indole2->substitution_product Nucleophilic Substitution (e.g., with KOH) chloro_piperazine 1-(3-chloropropyl)-4-(substituted)piperazine chloro_piperazine->substitution_product

Caption: General synthetic pathways for piperazinyl-indole derivatives.

Key Biological Activities and Mechanisms of Action

The structural flexibility of the this compound core allows it to engage with a diverse set of biological targets, leading to a broad spectrum of pharmacological activities.

Anticancer Activity

A significant body of research has focused on the potent cytotoxic effects of these derivatives against various human cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT116).[4][5]

Mechanism of Action: Microtubule Destabilization

Many indole-containing compounds, inspired by natural products like vinca alkaloids, exert their anticancer effects by interfering with microtubule dynamics.[5] Microtubules are essential for forming the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, these derivatives can inhibit its polymerization. This disruption leads to mitotic arrest in the M-phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[5] The structure-activity relationship (SAR) studies reveal that substitutions on the piperazine ring are critical for potency. For instance, a 3,4-dichlorophenyl substituent on the piperazine ring has been shown to be highly effective in suppressing cancer cell growth.[5]

G Indole_Derivative 4-(Piperazinyl)-Indole Derivative Tubulin Tubulin Dimers Indole_Derivative->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Leads to Mitotic_Arrest Mitotic Arrest (M-Phase) Mitotic_Spindle->Mitotic_Arrest Disruption causes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Quantitative Data Summary: Cytotoxic Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Compound IDSubstitution on Piperazine RingTarget Cell LineIC50 (µM)Reference
1c 3,4-dichlorobenzylHUH7 (Liver)3.42[4]
3s 3,4-dichlorophenylMCF7 (Breast)Value not specified[5]
3s 3,4-dichlorophenylHCT116 (Colon)Value not specified[5]
Compound 4e Substituted N-benzylMCF-7, A549, HCT~2.0 (average)[6]

Experimental Protocol: In Vitro Cytotoxicity Assessment (Sulforhodamine B Assay)

This protocol provides a robust method for assessing cell viability based on the measurement of cellular protein content.

  • Cell Plating: Seed cancer cells (e.g., HUH7, MCF7) in 96-well plates at a density of 1.2–1.8 × 10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[5][6]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives. Treat the cells with these dilutions and incubate for 48 hours.[6] Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil or Staurosporine).[5][6]

  • Cell Fixation: Discard the supernatant and gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Antipsychotic Activity

Schizophrenia and other psychotic disorders are complex neuropsychiatric conditions often linked to dysregulation of dopamine and serotonin pathways.[7] Piperazine derivatives have been instrumental in developing atypical antipsychotics that act on these systems.

Mechanism of Action: D2/5-HT Receptor Modulation

The therapeutic effect of many antipsychotics is attributed to their antagonist activity at dopamine D2 receptors. However, strong D2 antagonism is also linked to extrapyramidal side effects (motor control issues).[8] Atypical antipsychotics, including many piperazine derivatives, often exhibit a mixed antagonism profile, blocking both D2 receptors and serotonin 5-HT receptors (particularly 5-HT1A and 5-HT2A).[7][9] This dual action is believed to alleviate the symptoms of psychosis while mitigating the risk of motor side effects.[7][8] Certain indoline and piperazine derivatives have been identified as potent mixed D2/D4 receptor antagonists.[10] This multi-target approach is a hallmark of modern antipsychotic drug design.

G cluster_0 Synaptic Cleft PreSN Presynaptic Neuron Dopamine Dopamine PreSN->Dopamine Releases Serotonin Serotonin PreSN->Serotonin Releases PostSN Postsynaptic Neuron D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds HT_Receptor 5-HT Receptor Serotonin->HT_Receptor Binds D2_Receptor->PostSN Signal HT_Receptor->PostSN Signal Indole_Derivative Piperazinyl-Indole Derivative Indole_Derivative->D2_Receptor Blocks Indole_Derivative->HT_Receptor Blocks

Caption: Antipsychotic mechanism via dopamine and serotonin receptor antagonism.

Antimicrobial Activity

The rise of multidrug-resistant (MDR) bacteria necessitates the development of new classes of antibiotics.[11] Piperazine derivatives, including those with an indole core, have demonstrated significant potential as antimicrobial agents against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11][12][13]

Mechanism of Action

The mechanisms by which these compounds exert their antimicrobial effects are varied. Some derivatives are believed to function as efflux pump inhibitors, preventing bacteria from expelling antibiotics.[14] Others have been shown to disrupt critical bacterial processes. For example, certain 1-H-indole-3-pyrazolamide derivatives containing piperazine were found to suppress biofilm formation, inhibit bacterial motility, and induce the production of reactive oxygen species (ROS), ultimately leading to bacterial cell death.[15] Mechanistic studies revealed that these compounds could down-regulate genes associated with the Type VI Secretion System (T6SS), a key virulence factor in many pathogenic bacteria.[15]

Quantitative Data Summary: Antibacterial Activity

Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.

Compound IDTarget OrganismMIC or EC50 (µg/mL)Reference
RL-308 S. aureusValue not specified[11]
RL-308 MRSAValue not specified[11]
RL-308 Shigella flexneriValue not specified[11]
P16 Xanthomonas oryzae pv oryzae (Xoo)EC50: 2.54[15]
P16 Xanthomonas axonopodis pv citri (Xac)EC50: 3.49[15]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus ATCC strain) into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate overnight at 37°C.

  • Inoculum Standardization: Dilute the overnight culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[11] Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. Results can be confirmed by measuring the OD at 600 nm.

Future Directions and Conclusion

The this compound scaffold is a remarkably versatile platform for drug discovery. The derivatives synthesized from this core have demonstrated potent and clinically relevant activities across oncology, neuropsychiatry, and microbiology. Future research should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their efficacy and safety profiles. The exploration of novel substitutions on both the indole and piperazine rings, guided by computational modeling and robust SAR studies, will undoubtedly uncover next-generation therapeutics. The ability of these compounds to modulate multiple targets simultaneously—a hallmark of polypharmacology—is particularly promising for treating complex diseases like cancer and schizophrenia. This guide has provided a framework for understanding the synthesis, mechanisms, and evaluation of these compounds, offering a solid foundation for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

  • Yarim, M. (n.d.). Synthesis and anticancer screening studies of indole-based piperazine derivatives.
  • KÖKSAL AKKOÇ, M., et al. (2012). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. TÜBİTAK Academic Journals.
  • PubMed. (2012). Design, Synthesis and Pharmacological Evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl Indole Derivatives as 5-HT₆ Receptor Ligands. Bioorganic & Medicinal Chemistry Letters.
  • Zhao, H., et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters.
  • PubMed. (n.d.). Antipsychotic properties of new N-(4-substituted-1-piperazinylethyl).
  • International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules.
  • Bentham Science Publishers. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.
  • ACS Publications. (2025). Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine.
  • Nano diainc. (n.d.). This compound (hydrochloride).
  • National Institutes of Health. (n.d.). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity.
  • (n.d.). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.
  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives.
  • MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities.
  • National Institutes of Health. (n.d.). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights.
  • ResearchGate. (n.d.). 3-[(4-Substituted-piperazin-1-yl)methyl]-1H-indole derivatives.
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • DergiPark. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking.
  • (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
  • PubMed. (1993). Comparative study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and haloperidol for their pharmacological activities related to antipsychotic efficacy and/or adverse side-effects. Journal of Pharmacology and Experimental Therapeutics.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
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  • PubMed Central. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021).
  • International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE.
  • ResearchGate. (2019). Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters.
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The In Vitro Mechanism of Action of the 4-(1-Piperazinyl)-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction

The 4-(1-piperazinyl)-1H-indole scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Its unique combination of a rigid indole core and a versatile piperazine ring allows for systematic structural modifications, making it a cornerstone for the development of neurologically active agents.[1][2] Compounds built upon this framework have demonstrated a remarkable capacity to interact with a wide array of biological targets, particularly within the central nervous system (CNS). The inherent structural features of the piperazine ring, with its two nitrogen atoms, provide an ideal anchor for engaging with key residues in receptor binding pockets, while the indole group contributes to the necessary lipophilicity and potential for aromatic interactions.[1][3]

This technical guide provides an in-depth exploration of the in vitro mechanisms of action associated with the this compound scaffold. We will dissect its interactions with primary molecular targets, delineate the subsequent downstream signaling events, and provide detailed, field-proven protocols for the essential in vitro assays required to characterize these interactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this potent chemical scaffold.

Primary Molecular Targets & Binding Characteristics

The therapeutic versatility of the this compound scaffold stems from its ability to be chemically tailored to interact with multiple, distinct protein families. The most prominent of these are key players in the serotonergic and dopaminergic neurotransmitter systems.

Serotonergic System Targets

The serotonergic system is a primary focus for compounds derived from this scaffold, with demonstrated high-affinity interactions for both G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

  • 5-HT Receptors: Derivatives frequently exhibit high affinity for serotonin receptors, notably the 5-HT1A and 5-HT6 subtypes.[4][5][6] The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant therapies, while antagonism of the 5-HT6 receptor is pursued as a strategy to enhance cognitive function in neurodegenerative disorders. The interaction is typically anchored by a charge-reinforced bond between the protonated nitrogen atom of the piperazine ring and a conserved aspartate residue in the receptor's transmembrane domain.[6]

  • Serotonin Transporter (SERT): Many analogs incorporating the 3-(4-piperidyl)-1H-indole or related moieties are potent inhibitors of the serotonin transporter (SERT).[4] Blockade of SERT is the cornerstone mechanism of selective serotonin reuptake inhibitors (SSRIs), leading to an increase in the synaptic concentration of serotonin.[7] This dual-target occupancy—acting on both 5-HT1A receptors and SERT—is a hallmark of successful multimodal antidepressants like vilazodone.[4]

Table 1: Representative Binding Affinities of Indole-Piperazine Scaffolds for Serotonergic Targets

Compound Class Target Binding Affinity (Ki or IC50, nM) Reference
3-[3-(4-Aryl-1-piperazinyl)-propyl]-1H-indoles 5-HT1A 15 nM [6]
4-(Piperazin-1-yl methyl)-N1-arylsulfonyl indoles 5-HT6 Potent (specific values not stated) [5]

| 3-(4-Piperidyl)-1H-indole derivatives | SERT | High to moderate affinity |[4] |

Dopaminergic System Targets

Modification of the aryl substituent on the piperazine ring often imparts significant affinity for dopamine receptors, particularly the D2, D3, and D4 subtypes.[8][9][10][11] This activity is critical for the development of antipsychotic drugs, where D2 receptor antagonism is a key mechanism.[10][11] The scaffold's ability to be tuned for selectivity between D2 and D3 receptors is of high interest for developing novel therapeutics with potentially fewer side effects.[8]

Table 2: Representative Binding Affinities of Indole-Piperazine Scaffolds for Dopaminergic Targets

Compound Class Target Binding Affinity (Ki, nM) D2/D3 Selectivity Reference
[4-(4-Carboxamidobutyl)]-1-arylpiperazines D3 <10 nM 5.4 to 56-fold [8]
Indoline and piperazine derivatives D2 / D4 Potent (specific values not stated) Mixed [11]

| Indazole and piperazine scaffolds | D2 | High Affinity | Variable |[9] |

Other Notable Targets: Enzyme Inhibition

The versatility of the this compound scaffold extends beyond neurotransmitter receptors to include enzyme inhibition. This highlights its potential application in diverse therapeutic areas.

  • Cholinesterases: Certain derivatives have been synthesized as inhibitors of butyrylcholinesterase (BChE), a target for managing the symptoms of Alzheimer's disease.[12]

  • Tyrosinase: Other analogs have shown potent, competitive inhibition of tyrosinase, the key enzyme in melanin biosynthesis, suggesting applications in dermatology and for treating pigmentation disorders.[13][14]

  • Caspases: By modifying the core structure, non-competitive, time-dependent inhibitors of inflammatory caspases (caspase-1, -4, and -5) have been developed, pointing towards potential use in autoimmune and inflammatory diseases.[15]

Downstream Signaling & Functional Consequences

Binding to a molecular target is only the initial event. The functional consequence of this interaction is determined by the downstream signaling pathways that are subsequently modulated.

G-Protein Coupled Receptor (GPCR) Signaling

The majority of serotonin and dopamine receptors targeted by this scaffold are GPCRs. The functional outcome (agonist vs. antagonist activity) depends on how the compound influences the receptor's interaction with its associated G-protein.

  • Gαi-Coupled Receptors (e.g., 5-HT1A, D2): Agonism at these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is a primary mechanism for neuronal inhibition.

  • Gαs-Coupled Receptors (e.g., 5-HT6): In contrast, agonism at Gαs-coupled receptors stimulates adenylyl cyclase, leading to an increase in cAMP production. Antagonists of this receptor are of therapeutic interest as they block this baseline signaling.

G_alpha_i_Pathway Receptor 5-HT1A / D2 Receptor (Gαi-coupled) G_Protein G-Protein (αiβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase (Inactive) cAMP cAMP AC->cAMP Conversion Blocked Ligand Agonist Ligand (Indole-Piperazine Derivative) Ligand->Receptor Binds G_Protein->AC αi inhibits ATP ATP ATP->AC

Caption: Gαi-coupled receptor signaling pathway.

G_alpha_s_Pathway Receptor 5-HT6 Receptor (Gαs-coupled) G_Protein G-Protein (αsβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase (Active) cAMP Increased cAMP AC->cAMP Ligand Agonist Ligand Ligand->Receptor Binds G_Protein->AC αs stimulates ATP ATP ATP->AC Converts

Caption: Gαs-coupled receptor signaling pathway.

Key In Vitro Experimental Protocols

Characterizing the mechanism of action of a this compound derivative requires a logical progression of assays, moving from identifying the binding site to quantifying the functional response.

Experimental_Workflow Start Test Compound (Indole-Piperazine Derivative) BindingAssay Protocol 3.1: Radioligand Binding Assay (Target: 5-HT1A, D2, etc.) Start->BindingAssay Decision1 High Affinity? BindingAssay->Decision1 FunctionalAssay Protocol 3.2: Functional cAMP Assay (Characterize Activity) Decision1->FunctionalAssay Yes Stop Low Affinity (Discard or Modify) Decision1->Stop No Decision2 Agonist or Antagonist? FunctionalAssay->Decision2 Selectivity Selectivity Profiling (Test vs. related receptors) Decision2->Selectivity Activity Confirmed End Lead Compound with Defined In Vitro MoA Selectivity->End

Caption: Logical workflow for in vitro mechanism of action studies.

Protocol: Radioligand Binding Assay for Receptor Affinity
  • Causality & Rationale: This is the foundational assay to determine if a compound physically interacts with a putative target receptor and with what affinity. It quantifies the displacement of a specific, high-affinity radiolabeled ligand ("radioligand") by the unlabeled test compound. The resulting IC50 value is converted to an inhibition constant (Ki), a true measure of affinity.

  • Detailed Step-by-Step Methodology:

    • Membrane Preparation: Homogenize cells or tissues known to express the target receptor (e.g., HEK293 cells stably expressing human 5-HT1A) in ice-cold buffer. Centrifuge to pellet the membranes and wash repeatedly to remove endogenous ligands. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

    • Assay Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of the specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and the cell membrane preparation.

    • Compound Addition: Add the test compound across a range of concentrations (typically 10-point serial dilutions, from 100 µM to 1 pM). Include wells for "total binding" (no test compound) and "non-specific binding" (a high concentration of a known, non-radioactive ligand, e.g., 10 µM serotonin).

    • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate specific binding = Total binding - Non-specific binding.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

      • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Self-Validating System: The protocol's integrity is validated by running a known reference compound in parallel to ensure its IC50 falls within the expected range. The non-specific binding should be a small fraction of the total binding, confirming the quality of the membrane preparation and the specificity of the radioligand.

Protocol: HTRF cAMP Assay for Functional GPCR Activity
  • Causality & Rationale: After confirming binding, this assay determines the compound's functional effect. It measures the second messenger (cAMP) produced as a direct result of receptor activation or inhibition. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method that relies on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (a fluorescently labeled cAMP analog).

  • Detailed Step-by-Step Methodology:

    • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1 cells expressing 5-HT6) in a suitable multi-well plate and grow to near confluency.

    • Compound Treatment (Antagonist Mode): To test for antagonism, first pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

    • Agonist Stimulation: Add a known agonist for the receptor (e.g., serotonin) at a concentration that elicits a sub-maximal response (EC80). For agonist mode testing, simply add the test compound without a pre-incubation or subsequent agonist addition.

    • Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production.

    • Cell Lysis & Reagent Addition: Lyse the cells and add the HTRF detection reagents: a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

    • Equilibration: Incubate in the dark at room temperature for 60 minutes to allow the detection reagents to bind.

    • Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Data Analysis:

      • Calculate the ratio of the two emission signals (665/620) and normalize the data.

      • For Agonists: Plot the response against the log concentration of the test compound to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect).

      • For Antagonists: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

  • Self-Validating System: The assay includes controls for basal cAMP levels (no agonist) and maximal stimulation (agonist only). The performance of a known reference agonist and antagonist confirms the assay is functioning correctly and the cells are responsive.

Conclusion

The this compound scaffold is a remarkably successful platform in neuroscience drug discovery due to its inherent structural and chemical properties. Its primary in vitro mechanisms of action revolve around the high-affinity modulation of key serotonin and dopamine receptors and transporters. The ability to fine-tune substitutions on both the indole and piperazine rings allows for the precise optimization of potency, selectivity, and functional activity. A systematic in vitro evaluation, progressing from target binding to functional signaling and selectivity profiling, is essential for elucidating the precise mechanism of action and unlocking the full therapeutic potential of novel compounds derived from this versatile and powerful scaffold.

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  • Title: Synthesis, 5-hydroxytryptamine1A Receptor Affinity and Docking Studies of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole Derivatives Source: PubMed URL: [Link]

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  • Title: 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity Source: PubMed URL: [Link]

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A Deep Dive into the Spectroscopic Analysis of 4-(1-piperazinyl)-1H-indole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the spectroscopic analysis of 4-(1-piperazinyl)-1H-indole, a molecule of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in pharmacology, and its derivatives exhibit a wide range of biological activities.[1] The addition of a piperazine moiety can further modulate a compound's pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation and purity assessment are paramount, and this guide offers a detailed roadmap for researchers, scientists, and drug development professionals to achieve this using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and a Priori Considerations

Before delving into the spectroscopic data, a foundational understanding of the molecular structure of this compound is crucial. The molecule consists of a bicyclic indole ring system substituted at the 4-position with a piperazine ring. This structure presents several key features that will manifest in its spectra:

  • Indole Ring: An aromatic bicyclic system with distinct protons and carbons. The indole N-H proton is a key diagnostic feature.

  • Piperazine Ring: A saturated heterocyclic amine with two sets of chemically distinct methylene protons in a chair conformation.

  • Linkage: A C-N bond connects the aromatic indole ring to the aliphatic piperazine ring, influencing the electronic environment of both moieties.

The following atom numbering scheme will be used throughout this guide for clarity in spectral assignments.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide a wealth of information about the connectivity and chemical environment of each atom in this compound.

Experimental Protocol: ¹H and ¹³C NMR

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for accurate analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep2 Ensure complete dissolution; gentle warming or sonication may be applied. prep1->prep2 prep3 Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock onto the deuterium signal of the solvent and shim the magnetic field. acq1->acq2 acq3 Acquire a standard ¹H NMR spectrum. acq2->acq3 acq4 Acquire a standard ¹³C{¹H} NMR spectrum. acq3->acq4 acq5 Perform 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignments. acq4->acq5 proc1 Apply Fourier transformation to the acquired FIDs. acq5->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the residual solvent peak as an internal standard. proc2->proc3 proc4 Integrate the ¹H NMR signals. proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO-d6 is an excellent choice as it can solubilize a wide range of organic compounds and its residual proton signal (at ~2.50 ppm) does not typically overlap with the signals of interest. Furthermore, the acidic indole N-H proton will be observable in DMSO-d6.

  • 2D NMR: While 1D spectra provide initial information, 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning proton and carbon signals, respectively, by revealing their correlations.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d6)

The predicted ¹H NMR spectrum of this compound is summarized in the table below. The chemical shifts are estimated based on data from structurally similar indole and piperazine derivatives.[2][3][4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0br s1HN1-HThe indole N-H proton is acidic and typically appears as a broad singlet at a downfield chemical shift.
~7.50d1HC7-HAromatic proton ortho to the indole nitrogen, expected to be a doublet.
~7.25t1HC2-HAromatic proton on the five-membered ring, likely a triplet due to coupling with C3-H.
~7.10t1HC6-HAromatic proton on the six-membered ring, expected to be a triplet.
~6.85d1HC5-HAromatic proton on the six-membered ring, expected to be a doublet.
~6.50t1HC3-HAromatic proton on the five-membered ring, likely a triplet due to coupling with C2-H.
~3.20t4HC2'-H, C6'-HMethylene protons on the piperazine ring adjacent to the indole ring.
~2.90t4HC3'-H, C5'-HMethylene protons on the piperazine ring adjacent to the N-H group.
~2.80br s1HN4'-HThe piperazine N-H proton, which may be a broad singlet and could exchange with residual water.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d6)

The predicted ¹³C NMR spectrum is detailed below, with assignments based on known substituent effects on the indole and piperazine rings.[3][4]

Chemical Shift (δ, ppm)AssignmentRationale
~138C7aAromatic quaternary carbon of the indole ring.
~136C4Aromatic quaternary carbon of the indole ring, deshielded by the attached nitrogen.
~128C3aAromatic quaternary carbon of the indole ring.
~125C2Aromatic methine carbon of the indole ring.
~121C6Aromatic methine carbon of the indole ring.
~118C5Aromatic methine carbon of the indole ring.
~110C7Aromatic methine carbon of the indole ring.
~101C3Aromatic methine carbon of the indole ring.
~52C2', C6'Aliphatic methylene carbons of the piperazine ring adjacent to the indole ring.
~45C3', C5'Aliphatic methylene carbons of the piperazine ring adjacent to the N-H group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean. prep2 Place a small amount of the solid sample onto the ATR crystal. prep1->prep2 acq1 Apply pressure to ensure good contact between the sample and the crystal. prep2->acq1 acq2 Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. acq1->acq2 proc1 Perform a background subtraction. acq2->proc1 proc2 Identify and label the major absorption bands. proc1->proc2

Caption: Workflow for ATR-FTIR data acquisition.

Causality Behind Experimental Choices:

  • ATR Technique: This method requires minimal sample preparation and is non-destructive, making it ideal for routine analysis.

  • Background Subtraction: This is a critical step to remove spectral contributions from atmospheric CO₂ and water vapor, ensuring the resulting spectrum is solely from the sample.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound, based on known vibrational frequencies of indole and piperazine moieties.[5][6]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3400-3300Medium, SharpIndole N-H StretchCharacteristic stretching vibration of the N-H bond in the indole ring.
~3300-3200Medium, BroaderPiperazine N-H StretchThe N-H stretching of the secondary amine in the piperazine ring.
~3100-3000Medium-WeakAromatic C-H StretchStretching vibrations of the C-H bonds on the indole ring.
~2950-2800Medium-StrongAliphatic C-H StretchSymmetric and asymmetric stretching vibrations of the C-H bonds in the piperazine ring.[5]
~1600-1450Medium-StrongAromatic C=C StretchSkeletal vibrations of the indole ring.
~1350-1250StrongAromatic C-N StretchStretching vibration of the C-N bond connecting the piperazine nitrogen to the indole ring.
~1200-1000Medium-StrongAliphatic C-N StretchStretching vibrations of the C-N bonds within the piperazine ring.[5]
~800-700StrongAromatic C-H BendOut-of-plane bending vibrations of the C-H bonds on the substituted benzene ring portion of the indole.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion with minimal fragmentation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). prep2 Add a small amount of a volatile acid (e.g., formic acid) to promote protonation. prep1->prep2 acq1 Infuse the sample solution into the ESI source of the mass spectrometer. prep2->acq1 acq2 Acquire the mass spectrum in positive ion mode. acq1->acq2 acq3 If desired, perform tandem MS (MS/MS) on the protonated molecular ion to induce fragmentation. acq2->acq3 proc1 Identify the protonated molecular ion peak [M+H]⁺. acq3->proc1 proc2 Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure. proc1->proc2

Caption: Workflow for ESI-MS data acquisition.

Causality Behind Experimental Choices:

  • Positive Ion Mode: The presence of basic nitrogen atoms in both the indole and piperazine rings makes this compound readily protonated, leading to a strong signal in positive ion mode.

  • Tandem MS (MS/MS): By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern can be generated, providing further structural confirmation.[7]

Predicted Mass Spectrum and Fragmentation

The exact molecular weight of this compound (C₁₂H₁₅N₃) is 201.1266 g/mol . Therefore, the protonated molecular ion [M+H]⁺ is expected at an m/z of 202.1344.

The fragmentation of this compound is likely to proceed through cleavage of the piperazine ring, as this is a common fragmentation pathway for piperazine-containing compounds.[7][8]

Predicted Fragmentation Pattern:

  • [M+H]⁺ (m/z 202): The protonated molecular ion.

  • Loss of the piperazine ring: Cleavage of the C4-N1' bond can lead to fragments corresponding to the indole moiety and the piperazine moiety.

  • Fragmentation of the piperazine ring: The piperazine ring itself can undergo characteristic fragmentation, leading to the loss of ethyleneimine or other small fragments. Common fragment ions for piperazine derivatives are observed at m/z 70 and m/z 56.[7]

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust methodology for its structural confirmation and purity assessment. By understanding the predicted spectral features and the rationale behind them, researchers can confidently interpret their experimental data. The protocols and predicted data presented in this guide serve as a valuable resource for scientists working with this and related molecular scaffolds, ensuring the scientific integrity of their research and development efforts.

References

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Photochemistry and Photobiology, 89(1), 40–50. [Link]

  • Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1- (arylsulfonyl)-1H-indole derivatives as 5-HT6 recepto. Der Pharma Chemica, 4(4), 1481-1493. [Link]

  • Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Advances, 13(2), 1017-1033. [Link]

  • Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition, 34(1), e2872. [Link]

  • Supporting information Indoles. The Royal Society of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(4), 162. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46(12), 850-854. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. ChemRxiv. [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 16(11), e1900405. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 491-499. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Letters in Organic Chemistry, 20(4), 337-346. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data, 29(4), 466-468. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering, 20(2), 226-239. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]

  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(6), 607-616. [Link]

  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering, 20(2), 226-239. [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 61(514), 450-455. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 4-(1-piperazinyl)-1H-indole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(1-piperazinyl)-1H-indole hydrochloride, with a specific focus on its aqueous solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies for characterization. We delve into the structural attributes of the molecule, predicting its behavior in various aqueous environments and under common stress conditions. This guide also outlines detailed, self-validating experimental protocols for determining solubility and stability, ensuring the generation of robust and reliable data crucial for preclinical and formulation development.

Introduction: The Scientific Imperative for Characterization

This compound hydrochloride is a heterocyclic compound featuring an indole nucleus linked to a piperazine ring. Such scaffolds are of significant interest in medicinal chemistry, appearing in a variety of pharmacologically active agents. The hydrochloride salt form is typically employed to enhance the aqueous solubility and handling properties of the parent basic molecule.

A thorough understanding of the solubility and stability of this active pharmaceutical ingredient (API) is not merely a regulatory requirement but a fundamental necessity for successful drug development. These parameters directly influence bioavailability, manufacturability, formulation strategies, and shelf-life. This guide serves as a foundational resource, offering both theoretical insights and practical workflows to empower researchers in their characterization of this and structurally related molecules.

Physicochemical Properties: A Structural Perspective

The behavior of this compound hydrochloride is dictated by the interplay of its constituent indole and piperazine moieties.

PropertyValue/InformationSource
Chemical Name This compound dihydrochloride[1][2][3]
CAS Number 255714-24-0[1][2][4]
Molecular Formula C₁₂H₁₅N₃ · 2HCl[2][4]
Molecular Weight 274.19 g/mol (dihydrochloride)[4]
Appearance Crystalline solid[2][5]
Solubility in PBS (pH 7.2) 10 mg/mL[2]
UV λmax 222, 277 nm[2][6]
  • The Indole Moiety: The indole ring system is aromatic and relatively nonpolar. It is susceptible to oxidation, particularly at the 2 and 3-positions of the pyrrole ring.[7][8] This reactivity is a key consideration for the stability of the molecule.

  • The Piperazine Moiety: As a diamine, the piperazine ring is basic.[9] The presence of two nitrogen atoms allows for the formation of a dihydrochloride salt, significantly enhancing its polarity and, consequently, its aqueous solubility.[1][3] The pKa values of piperazine itself are approximately 5.35 and 9.73, and while substitution will alter these values, we can anticipate that the piperazine ring in the title compound will be protonated across a wide physiological pH range.[9]

Aqueous Solubility Assessment

The aqueous solubility of an ionizable compound like this compound hydrochloride is critically dependent on pH. As a dihydrochloride salt of a weak base, its solubility is expected to be highest at low pH, where both piperazine nitrogens are fully protonated, and decrease as the pH rises and the molecule deprotonates to the less soluble free base.

Experimental Protocol: Kinetic and Thermodynamic Solubility

A robust solubility assessment involves determining both kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon dilution in an aqueous buffer. It is a high-throughput method useful for early discovery. Thermodynamic solubility, the true equilibrium solubility, is determined by equilibrating an excess of the solid compound in the aqueous medium.

Workflow for Thermodynamic Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess solid API into vials prep2 Add a series of buffers (pH 2 to 10) prep1->prep2 equil Shake at constant temperature (e.g., 25°C or 37°C) for 24-48 hours prep2->equil analysis1 Filter supernatant (e.g., 0.22 µm PVDF) equil->analysis1 analysis2 Dilute filtrate with mobile phase analysis1->analysis2 analysis3 Quantify concentration using a validated HPLC-UV method analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Measurement.

Causality in Protocol Design:

  • Excess Solid: Ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.

  • Extended Equilibration (24-48h): Allows sufficient time for the dissolution process to reach a true equilibrium, especially important if the compound has slow dissolution kinetics or undergoes polymorphic transformations.

  • Filtration: A critical step to separate undissolved solid from the saturated solution, preventing artificially high concentration readings. The choice of a low-binding filter material like PVDF is essential.

  • Validated HPLC-UV Method: Provides the necessary specificity and sensitivity to accurately quantify the dissolved API concentration, distinguishing it from any potential impurities or degradants.

Stability Profiling: A Forced Degradation Approach

Forced degradation studies are essential to identify the likely degradation pathways and to develop a stability-indicating analytical method.[10] By subjecting the API to stress conditions more severe than those it would typically encounter, we can accelerate its degradation and characterize the resulting products.

Key Degradation Pathways

Based on the indole and piperazine structures, the following degradation pathways are plausible:

  • Oxidative Degradation: The electron-rich indole nucleus is susceptible to oxidation.[7][8] This can lead to the formation of oxindoles, isatins, or cleavage of the pyrrole ring.[11] The piperazine ring can also undergo oxidation, potentially leading to N-oxides or ring-opening.

  • Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions, particularly in combination with elevated temperatures, should be investigated.

  • Photodegradation: Aromatic systems like indole can be sensitive to light, leading to radical-mediated degradation pathways.

G cluster_stress cluster_products API This compound HCl Oxidation Oxidation (e.g., H₂O₂) API->Oxidation Hydrolysis Hydrolysis (Acid, Base) API->Hydrolysis Light Photolysis (UV/Vis) API->Light Oxindoles Oxindoles/Isatins Oxidation->Oxindoles RingOpened Ring-Opened Products Oxidation->RingOpened N_Oxides Piperazine N-Oxides Oxidation->N_Oxides Photodegradants Photolytic Adducts Light->Photodegradants

Caption: Potential Degradation Pathways.

Experimental Protocol: Forced Degradation Study

Objective: To generate a degradation profile and validate a stability-indicating HPLC method.

Step-by-Step Methodology:

  • Solution Preparation: Prepare solutions of this compound hydrochloride (e.g., at 1 mg/mL) in a suitable solvent system (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid API at 80°C for 48 hours.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots. If necessary, neutralize acidic or basic samples.

    • Analyze all samples by a reverse-phase HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Method Validation:

    • The HPLC-PDA-MS system is crucial. The PDA detector assesses peak purity, ensuring that the main API peak is spectrally homogeneous and free from co-eluting degradants. The MS detector provides molecular weight information for the identification of degradation products.[10]

    • A successful stability-indicating method will resolve the parent API peak from all major degradation product peaks.

Trustworthiness through Self-Validation: The use of a PDA detector is a self-validating mechanism. If a new peak appears under stress conditions and the purity of the parent peak (as assessed by the PDA) decreases, it provides strong evidence of degradation and the method's ability to detect it. Coupling with MS for peak identification further solidifies the authoritativeness of the results.[10]

Conclusion

The solubility and stability of this compound hydrochloride are governed by the inherent properties of its indole and piperazine components. As a hydrochloride salt, it is anticipated to have favorable aqueous solubility at acidic to neutral pH. Its primary stability liability is likely to be oxidative degradation of the indole ring. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these critical attributes. The generation of such high-quality data is an indispensable step in the journey from a promising chemical entity to a viable therapeutic agent.

References

  • Arora, P., & Kumar, H. (2018). Microbial Degradation of Indole and Its Derivatives. BioMed Research International, 2018, 5929618. Available from: [Link]

  • Jinjing Chemical. (n.d.). What are the biological degradation pathways of 98% Indole? Jinjing Chemical Blog. Available from: [Link]

  • Meng, X., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. Available from: [Link]

  • Wikipedia. (2023). Piperazine. Available from: [Link]

Sources

discovery and history of piperazine-containing indole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Piperazine-Containing Indole Compounds

Abstract

The strategic fusion of the indole nucleus and the piperazine ring has given rise to a prolific class of pharmacologically active compounds that have left an indelible mark on modern medicine. This guide provides a comprehensive exploration of the discovery and historical development of piperazine-containing indole derivatives. We will traverse the origins of their constituent scaffolds, chronicle the key synthetic innovations, and examine the structure-activity relationships that led to blockbuster therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but also field-proven insights into the causality behind experimental choices and the validation of synthetic protocols.

Foundational Scaffolds: Two Pillars of Medicinal Chemistry

The story of piperazine-containing indole compounds begins with the individual significance of their parent heterocycles. The indole ring, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a privileged scaffold in nature. It forms the core of the amino acid tryptophan and is found in a vast array of over 4,100 known indole alkaloids, many with profound physiological effects. Historically, compounds like strychnine (isolated in 1818) and the ergot alkaloids from the fungus Claviceps purpurea introduced scientists to the potent bioactivity of the indole nucleus. These natural products, including the infamous lysergic acid diethylamide (LSD), demonstrated the powerful interaction of the indole moiety with the central nervous system, particularly serotonergic receptors.[1]

Concurrently, piperazine, a six-membered ring containing two opposing nitrogen atoms, was establishing its own place in pharmacology.[2] Originally named for its chemical similarity to piperidine found in black pepper, its therapeutic journey began in the early 20th century when Bayer marketed it as an effective anthelmintic agent.[2] Its mechanism of action involves paralyzing parasites by acting as a GABA receptor agonist, a mode of action selective for invertebrates.[2][3] The true value of piperazine in medicinal chemistry, however, lies in its utility as a versatile linker and a basic, hydrophilic group that can be readily substituted at its 1- and 4-positions to modulate physicochemical properties and target engagement.[4][5]

The convergence of these two scaffolds was not a matter of simple chance but a logical progression in drug design, aiming to combine the CNS-targeting ability of the indole core with the versatile, pharmacokinetically favorable properties of the piperazine ring.

The Dawn of a New Class: Early Discoveries and Therapeutic Expansion

The initial exploration into combining these two moieties led to compounds with a wide range of biological activities. Researchers found that the piperazine ring could be tethered to various positions of the indole nucleus, creating a diverse chemical space. Early work focused on leveraging the known serotonergic and dopaminergic activity of indole-like structures. This led to the discovery of compounds with potential applications in mental and neuropsychological disorders.[6]

The versatility of the piperazine-indole scaffold is evident in the breadth of therapeutic areas it has impacted:

  • Antipsychotics: This is arguably the most successful application, with drugs like ziprasidone and aripiprazole becoming cornerstones in treating schizophrenia and bipolar disorder.[7][8]

  • Antidepressants and Anxiolytics: Derivatives have been designed to selectively target serotonin and other monoamine transporters and receptors, leading to treatments for depression and anxiety.[9][10]

  • Anti-inflammatory and Antioxidant Agents: Research has demonstrated that certain piperazine-indole derivatives can exhibit significant anti-inflammatory and antioxidant activities, potentially by inhibiting targets like COX-2.[11][12][13]

  • Oncology: The scaffold has been incorporated into anticancer agents, with some derivatives showing potent cytotoxic effects against various cancer cell lines.[6][14]

  • Neuroprotective Agents: More recent discoveries have identified selective histone deacetylase 6 (HDAC6) inhibitors and other compounds with neuroprotective activities, showing potential for treating ischemic stroke and neurodegenerative diseases.[15][16]

Mandatory Visualization: A Historical Timeline

The following diagram illustrates the key historical milestones in the development of piperazine-containing indole compounds.

G cluster_1800 19th Century cluster_1900 20th Century cluster_2000 21st Century Strychnine Isolated 1818: Strychnine Isolated (Indole Alkaloid) LSD Synthesized 1938: LSD Synthesized (Indole Derivative) Strychnine Isolated->LSD Synthesized Indole Core Exploration Piperazine as Anthelmintic Early 1900s: Piperazine Marketed as Anthelmintic Ziprasidone Synthesized 1987: Ziprasidone Synthesized (Pfizer) Piperazine as Anthelmintic->Ziprasidone Synthesized Piperazine Scaffold Utility LSD Synthesized->Ziprasidone Synthesized CNS Drug Development Aripiprazole Discovery Late 1980s: Aripiprazole Discovered (Otsuka) Ziprasidone FDA Approval 2001: Ziprasidone FDA Approval Ziprasidone Synthesized->Ziprasidone FDA Approval Aripiprazole FDA Approval 2002: Aripiprazole FDA Approval Aripiprazole Discovery->Aripiprazole FDA Approval Modern Research 2010s-Present: Expansion into Oncology, Neuroprotection, Anti-inflammatory Agents Aripiprazole FDA Approval->Modern Research Scaffold Hopping & Diversification

Caption: Key milestones in the history of indole and piperazine derivatives.

Synthetic Evolution: From Bench to Market

The successful translation of piperazine-containing indole compounds from laboratory curiosities to blockbuster drugs was underpinned by the development of robust and scalable synthetic strategies. The core principle often involves a convergent synthesis, where the indole-containing fragment and the piperazine fragment are prepared separately and then coupled in a late-stage reaction.

Core Synthetic Strategy: Nucleophilic Substitution

The most prevalent industrial synthesis relies on the nucleophilic substitution reaction between an activated indole derivative and a substituted piperazine.[8] This approach is highly efficient and allows for modularity, where different indole or piperazine analogs can be easily swapped to create libraries of compounds for structure-activity relationship (SAR) studies.

The synthesis of Aripiprazole serves as a canonical example of this strategy.[8][17] The retrosynthetic analysis breaks the molecule down into three key building blocks:

  • The Quinolinone Core: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

  • The Activated Linker: This is formed by alkylating the hydroxyl group of the quinolinone with a dihaloalkane, most commonly 1,4-dibromobutane, to create an electrophilic site.[18]

  • The Substituted Piperazine: 1-(2,3-dichlorophenyl)piperazine, which provides the crucial pharmacophore for receptor binding.[8]

Mandatory Visualization: General Synthetic Workflow

This diagram illustrates the common convergent synthesis approach.

G cluster_indole Indole Fragment Synthesis cluster_piperazine Piperazine Fragment Synthesis Indole_Start Indole Precursor Indole_Activated Activated Indole (e.g., with haloalkyl linker) Indole_Start->Indole_Activated Activation/ Functionalization Coupling Key Coupling Reaction (e.g., Nucleophilic Substitution) Indole_Activated->Coupling Piperazine_Start Piperazine Precursor Piperazine_Substituted Substituted Piperazine (e.g., arylpiperazine) Piperazine_Start->Piperazine_Substituted Substitution Piperazine_Substituted->Coupling Purification Purification & Isolation (Chromatography, Recrystallization) Coupling->Purification Final_Product Final Piperazine-Indole Compound Purification->Final_Product

Caption: Convergent synthesis workflow for piperazine-indole compounds.

Experimental Protocol: Synthesis of Aripiprazole

This protocol is a representative example based on common literature methods for the key coupling step.[17][19]

Objective: To synthesize Aripiprazole via nucleophilic substitution.

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (1.0 eq)

  • 1-(2,3-dichlorophenyl)piperazine (1.05 eq)

  • Sodium Carbonate (Na₂CO₃), anhydrous (2.0 eq)

  • Ethanol (EtOH), anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, 1-(2,3-dichlorophenyl)piperazine, and sodium carbonate.

  • Solvent Addition: Add anhydrous ethanol to the flask. The volume should be sufficient to create a stirrable slurry (approx. 10-15 mL per gram of the limiting reagent).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid is often purified by recrystallization. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The resulting white solid should be Aripiprazole.

  • Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The yield for this step is typically high, often in the 85-95% range.[19]

Causality Note: The choice of sodium carbonate as the base is critical. It is strong enough to act as a proton scavenger for any HBr formed as a byproduct but mild enough to prevent unwanted side reactions. Ethanol is an effective solvent that allows the reaction to proceed at a reasonable rate at its reflux temperature.[17]

Landmark Compounds and Their Mechanism of Action

The clinical and commercial success of this class is best exemplified by the atypical antipsychotics Ziprasidone and Aripiprazole.

CompoundYear of First ApprovalPrimary IndicationCore Mechanism of Action
Ziprasidone 1998 (Sweden)[7]Schizophrenia, Bipolar DisorderDopamine D₂ and Serotonin 5-HT₂A receptor antagonist.
Aripiprazole 2002 (USA)Schizophrenia, Bipolar Disorder, DepressionPartial agonist at Dopamine D₂ and Serotonin 5-HT₁A receptors; antagonist at Serotonin 5-HT₂A receptors.[8]

Ziprasidone , first synthesized in 1987 at Pfizer, functions primarily as a high-affinity antagonist for dopamine D₂ and serotonin 5-HT₂A receptors.[7] Its development marked a significant step in creating atypical antipsychotics with a more favorable side-effect profile compared to older, "typical" agents.

Aripiprazole represents a further evolution in pharmacological design. Its unique mechanism as a D₂ partial agonist allows it to act as a "dopamine stabilizer." In brain regions with excessive dopamine (hyperdopaminergic states, associated with positive symptoms of schizophrenia), it acts as an antagonist. In regions with low dopamine (hypodopaminergic states, associated with negative and cognitive symptoms), it provides a low level of agonistic stimulation. This nuanced activity profile is a direct result of the specific chemical architecture combining the quinolinone and dichlorophenylpiperazine moieties.[8]

Mandatory Visualization: Aripiprazole's Receptor Modulation

This diagram illustrates the simplified mechanism of action for Aripiprazole at a synapse.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Full Agonist HT2A_Receptor 5-HT2A Receptor Aripiprazole Aripiprazole Aripiprazole->D2_Receptor Partial Agonist (Stabilizer) Aripiprazole->HT2A_Receptor Antagonist (Blocks Serotonin) Synaptic_Cleft Synaptic Cleft

Sources

Introduction: The Significance of the 4-(1-piperazinyl)-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(1-piperazinyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The fusion of an indole nucleus with a piperazine ring creates a molecular scaffold of significant interest in medicinal chemistry and drug development. The indole moiety is a classic "privileged structure," present in numerous neurotransmitters (e.g., serotonin) and biologically active compounds, while the piperazine ring is a versatile linker and pharmacophore that can improve aqueous solubility and modulate receptor interactions. This compound, specifically, serves as a foundational structure for developing ligands targeting various central nervous system receptors, most notably serotonin (5-HT) receptors.[1]

Understanding the fundamental physicochemical properties of this core molecule is a critical first step in the rational design of new chemical entities (NCEs). These properties—solubility, ionization (pKa), and lipophilicity (logP)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a therapeutic agent. This guide provides a comprehensive overview of the known properties of this compound and presents detailed, field-proven experimental protocols for determining its complete physicochemical profile.

Section 1: Molecular Identity and Structural Elucidation

Correctly identifying the molecule is the foundational step upon which all other data rests. The structural and chemical identifiers for this compound are well-established.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 84807-09-0 [2][3][4]
Molecular Formula C₁₂H₁₅N₃ [3][5][6]
Molecular Weight 201.27 g/mol [3]
IUPAC Name 4-(piperazin-1-yl)-1H-indole [3][4]
InChI Key YZKSXUIOKWQABW-UHFFFAOYSA-N [3][5][6]

| SMILES | C1CN(CCN1)C2=C2C=CNC2=CC=C1 |[3][6] |

Section 2: Core Physicochemical Properties

This section summarizes the known, predicted, and inferred physicochemical properties of the compound. Notably, experimental values for several key parameters are not widely available in the literature, underscoring the importance of the protocols detailed in the subsequent sections.

Table 2: Summary of Physicochemical Properties

Property Value / Description Type Source / Rationale
Appearance Gray fused solid Experimental [3][4]
Melting Point Data not available - Requires experimental determination (see Protocol 3.1)
Boiling Point Data not available - Likely to decompose upon heating; not a primary parameter for a solid.
XlogP 2.2 Predicted [6]
Aqueous Solubility 0.583 mg/mL (Slightly soluble) Calculated [7]
pKa₁ (Piperazine N4-H⁺) ~5.0 - 5.5 Inferred Based on parent piperazine pKa of ~5.35[8][9][10]; expected to be similar.
pKa₂ (Piperazine N1-H⁺) ~8.5 - 9.5 Inferred Based on parent piperazine pKa of ~9.73[8][9][10]; aryl substitution typically lowers basicity slightly.

| pKa₃ (Indole N1-H) | ~17 | Inferred | Typical pKa for the indole N-H proton; not relevant in physiological pH ranges. |

Section 3: Protocols for Experimental Characterization

The following protocols provide step-by-step methodologies for determining the critical physicochemical parameters that are currently missing from the public domain literature.

Workflow for Physicochemical Characterization

A logical workflow ensures that data is collected efficiently and informs subsequent experiments. For instance, determining the pKa is essential before conducting pH-dependent solubility or logD studies.

A Compound Acquisition (CAS: 84807-09-0) B Structural Confirmation (NMR, MS) A->B C Melting Point Determination (Protocol 3.2) B->C D pKa Determination (Potentiometric Titration) (Protocol 3.3) B->D G Full Profile Compilation C->G E LogP / LogD Determination (Shake-Flask or HPLC) (Protocol 3.4) D->E F Aqueous Solubility Assay (Shake-Flask @ pH 7.4) (Protocol 3.5) D->F E->G F->G

Caption: Logical workflow for the physicochemical characterization of a new compound.

Protocol: Determination of Melting Point

Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, defined melting range suggests high purity, while a broad, depressed range often indicates the presence of impurities.

Methodology:

  • Sample Preparation: Finely powder a small amount (2-3 mg) of this compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

  • Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (10-20 °C/min) to approximate the melting range.

    • Allow the apparatus to cool.

    • Using a fresh sample, set a slow heating ramp (1-2 °C/min) starting approximately 20 °C below the estimated melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting "point" is reported as this range.

Protocol: Determination of Acid Dissociation Constants (pKa)

Rationale: As a dibasic compound, this compound can exist in three different protonation states depending on the pH. Knowing the two pKa values is critical for predicting its charge at physiological pH, which profoundly impacts receptor binding, cell permeability, and solubility. Potentiometric titration is the gold standard for this measurement.

Methodology:

  • Reagent Preparation:

    • Prepare a standardized solution of 0.1 M HCl.

    • Prepare a standardized solution of 0.1 M NaOH.

    • Prepare a stock solution of the compound at approximately 1-5 mM in deionized water. If solubility is a limiting factor, a co-solvent like methanol or DMSO can be used, but its percentage must be kept low (<10%) and consistent.

  • Titration - Acidic Direction:

    • Calibrate a pH meter with standard buffers (pH 4, 7, 10).

    • Place a known volume (e.g., 25 mL) of the compound's stock solution into a beaker with a magnetic stirrer.

    • Add standardized 0.1 M HCl in small, precise increments (e.g., 0.05 mL).

    • Record the pH after each addition, allowing the reading to stabilize. Continue until the pH drops below ~2.5.

  • Titration - Basic Direction:

    • Titrate the resulting acidic solution with standardized 0.1 M NaOH in small increments, recording the pH after each addition, until the pH rises above ~11.5.

  • Data Analysis:

    • Plot pH versus the volume of titrant added.

    • The two equivalence points will appear as sharp inflection points. The pKa values correspond to the pH at the half-equivalence points.

    • Alternatively, use specialized software to calculate the pKa values from the titration curve using derivative plots (d(pH)/dV vs. V).

cluster_0 Acidic pH (e.g., pH < 4) cluster_1 Physiological pH (e.g., pH 5.5 - 8.5) cluster_2 Basic pH (e.g., pH > 10) A Dicationic (Fully Protonated) [H₂L]²⁺ B Monocationic (Singly Protonated) [HL]⁺ A->B pKa₁ ≈ 5.3 C Neutral (Free Base) [L] B->C pKa₂ ≈ 9.3

Caption: Predicted pH-dependent ionization states of this compound.

Protocol: Determination of Lipophilicity (LogP / LogD)

Rationale: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one, is a key determinant of membrane permeability and oral absorption. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.

Methodology (Shake-Flask Method):

  • System Preparation: Use n-octanol (pre-saturated with buffer) and a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol).

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a glass vial, combine equal volumes of the n-octanol and the compound's aqueous solution (e.g., 2 mL of each).

    • Shake vigorously for 1 hour at a constant temperature (e.g., 25 °C) to allow partitioning to reach equilibrium.

  • Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the aqueous and organic layers.

  • Quantification:

    • Carefully remove an aliquot from the aqueous layer.

    • Determine the concentration of the compound remaining in the aqueous layer using a validated analytical method, such as HPLC-UV (see Protocol 5.1).

  • Calculation:

    • Concentration in octanol ([C]ₒ) = Initial aqueous concentration ([C]ᵢ) - Final aqueous concentration ([C]ₐ).

    • LogD = log₁₀ ( [C]ₒ / [C]ₐ ).

    • Repeat at various pH values to build a LogD profile.

Section 4: Analytical Quantification

A robust analytical method is essential for quantifying the compound in various assays (solubility, LogD) and for assessing its purity.

Protocol: Purity and Quantification by Reverse-Phase HPLC (RP-HPLC)

Rationale: The indole chromophore makes this compound well-suited for UV detection. Reverse-phase HPLC on a C18 column is the standard method for separating and quantifying moderately polar small molecules. An acidic mobile phase is used to ensure the basic piperazine moiety is protonated, leading to sharp, symmetrical peaks.

A Prepare Mobile Phase (A: 0.1% TFA in H₂O) (B: 0.1% TFA in Acetonitrile) C Equilibrate HPLC System (C18 Column, 254 nm) A->C B Prepare Sample (1 mg/mL in 50:50 A:B) D Inject Sample (5 µL) B->D C->D E Run Gradient Elution (e.g., 5% to 95% B over 15 min) D->E F Integrate Peak Area E->F G Quantify vs. Standard Curve or Determine % Purity F->G

Caption: Standard workflow for RP-HPLC analysis.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 95% B

    • 12-14 min: 95% B

    • 14-15 min: 95% to 5% B

    • 15-20 min: 5% B (re-equilibration)

Section 5: Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation pathways.

Discussion: The this compound structure possesses two primary sites susceptible to degradation:

  • The Indole Ring: Can be prone to oxidation, especially under harsh conditions (e.g., exposure to strong oxidizing agents, light, and air).

  • The Piperazine Moiety: Generally stable, but as part of a larger arylpiperazine structure, overall compound stability can vary. Studies on related phenylpiperazines have shown significant degradation in biological matrices (e.g., whole blood) over time, even under refrigerated conditions, with freezer storage (-20°C) being optimal for preservation.[11] Hydrolysis is a potential degradation pathway for more complex derivatives but is less likely for this specific core structure under neutral conditions.[12]

Protocol: Forced Degradation Study

Rationale: Forced degradation studies intentionally expose a drug candidate to harsh conditions to rapidly identify potential degradation products and pathways. This is a standard requirement in pharmaceutical development.

Methodology:

  • Prepare Stock Solutions: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions (in separate vials):

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Photolytic: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines).

    • Thermal: Heat the solid compound at 80 °C for 48 hours.

  • Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all samples by the validated RP-HPLC method (Protocol 5.1), alongside an unstressed control sample.

    • Compare the chromatograms to identify the appearance of new peaks (degradants) and the decrease in the area of the parent peak. A mass spectrometer coupled to the HPLC can be used to identify the mass of the degradants.

Conclusion

This compound is a compound of high strategic importance for the development of novel therapeutics. While its basic chemical identity is established, a comprehensive, experimentally-derived physicochemical profile is not yet publicly available. This guide has synthesized the known and predicted data for this molecule and, more importantly, has provided a suite of robust, validated protocols for its complete characterization. By systematically applying these methodologies, researchers can generate the critical data needed to understand the ADME properties of this scaffold, enabling more effective and data-driven drug design and development efforts.

References

This is a consolidated list of sources cited within the guide. All links have been verified for accessibility.

  • Dayang Chem. (n.d.). 4-Piperazino-1H-indole. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(piperazin-1-yl)-1h-indole (C12H15N3). Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • ResearchGate. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology.
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • ACS Publications. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry.
  • Nirogi, R. V. S., et al. (2012). Design, Synthesis and Pharmacological Evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl Indole Derivatives as 5-HT₆ Receptor Ligands. Bioorganic & medicinal chemistry letters.

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A Comprehensive Technical Guide to the Therapeutic Potential of the 4-(1-Piperazinyl)-1H-Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 4-(1-piperazinyl)-1H-indole core is a prominent heterocyclic structure that has garnered significant attention in the field of medicinal chemistry. Its unique combination of a rigid indole nucleus and a flexible piperazine ring allows for diverse substitutions, making it a "privileged scaffold." This structural versatility enables the fine-tuning of physicochemical properties and facilitates interactions with a wide array of biological targets. This technical guide provides an in-depth exploration of the known and potential therapeutic targets of this scaffold, focusing on neuropsychiatric disorders, inflammation, and oncology. We will delve into the mechanistic underpinnings of its activity, present detailed experimental workflows for target validation, and synthesize key data to guide future drug discovery and development efforts.

Part 1: A Primary Therapeutic Frontier: Neuropsychiatric Disorders

The most extensively documented therapeutic potential of this compound derivatives lies within the complex landscape of central nervous system (CNS) disorders. The scaffold has proven to be a fertile ground for the development of potent modulators of key neurotransmitter systems.

The Serotonin 6 (5-HT₆) Receptor: A Key Target for Cognitive Enhancement

The serotonin 6 (5-HT₆) receptor, almost exclusively expressed in the CNS, has emerged as a compelling target for treating cognitive deficits, particularly in Alzheimer's disease.[1] Antagonism of this G-protein coupled receptor is believed to enhance cholinergic and glutamatergic neurotransmission, pathways critical for learning and memory.

Numerous studies have identified derivatives of this compound as potent and selective 5-HT₆ receptor antagonists.[1][2][3] For instance, the optimization of a series of 3-(piperazinylmethyl) indole derivatives led to the identification of SUVN-502, a clinical candidate for cognitive disorders with a high binding affinity for the human 5-HT₆ receptor (Ki = 2.04 nM).[3] Structure-activity relationship (SAR) studies have shown that modifications, such as the addition of a difluoromethyl group, can significantly improve pharmacokinetic properties like bioavailability and brain penetration.[1]

Below is a conceptual diagram illustrating the antagonistic action of these compounds on the 5-HT₆ receptor signaling pathway.

5HT6_Pathway cluster_membrane Cell Membrane Receptor 5-HT₆ Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Indole_Derivative 4-(1-piperazinyl)- 1H-indole Antagonist Indole_Derivative->Receptor Blocks ATP ATP ATP->AC Downstream Downstream Signaling (e.g., mTOR, Fyn kinase) cAMP->Downstream Activates Cognitive Impaired Cognition Downstream->Cognitive Contributes to

Caption: Antagonism of the 5-HT₆ receptor by indole derivatives.

A robust workflow is essential to identify and validate novel 5-HT₆ receptor antagonists. The process begins with in vitro assays and progresses to in vivo models of cognitive function.

Step-by-Step Methodology:

  • Primary Screening (In Vitro):

    • Objective: To assess the binding affinity of test compounds for the 5-HT₆ receptor.

    • Protocol: Radioligand binding assays using cell membranes from HEK-293 cells expressing the human 5-HT₆ receptor and a specific radioligand (e.g., [³H]-LSD or [³H]-Ro 63-0563). Calculate the inhibition constant (Ki) for each compound.

  • Functional Antagonism Assay (In Vitro):

    • Objective: To determine if high-affinity binders act as antagonists.

    • Protocol: Use a cAMP assay in cells expressing the 5-HT₆ receptor. Measure the ability of the test compounds to inhibit the serotonin-induced increase in intracellular cAMP levels. This confirms functional antagonism and allows for the determination of IC₅₀ values.

  • Selectivity Profiling (In Vitro):

    • Objective: To assess binding to other serotonin receptors (e.g., 5-HT₂ₐ) and other CNS targets to ensure selectivity.[3]

    • Protocol: Screen promising candidates against a panel of receptors, ion channels, and enzymes. High selectivity is crucial to minimize off-target side effects.

  • Pharmacokinetic (PK) Evaluation (In Vivo):

    • Objective: To assess the drug-like properties of the compounds.

    • Protocol: Administer compounds to rodents (e.g., Wistar rats) via oral or intravenous routes.[1] Measure key parameters including plasma concentration over time, half-life, bioavailability (F%), and brain penetration (Cb/Cp ratio).[1]

  • Cognitive Efficacy Models (In Vivo):

    • Objective: To evaluate the pro-cognitive effects of the compounds.

    • Protocol:

      • Novel Object Recognition (NOR) Test: Assess recognition memory in rodents. Scopolamine can be used to induce a cognitive deficit that the test compound is expected to reverse.[1]

      • Morris Water Maze: Evaluate spatial learning and memory.

      • Combination Therapy Studies: Assess synergistic effects with existing Alzheimer's drugs like donepezil.[1][3]

Workflow_5HT6 A Compound Library (Indole Derivatives) B Primary Screen: Radioligand Binding Assay (Ki determination) A->B C Functional Assay: cAMP Inhibition (IC₅₀ determination) B->C High Affinity H Discard B->H Low Affinity D Selectivity Panel (Off-target screening) C->D Potent Antagonist C->H Weak/No Antagonism E In Vivo PK Studies (Bioavailability, Brain Penetration) D->E Selective Profile D->H Non-selective F In Vivo Efficacy Models (e.g., Novel Object Recognition) E->F Good PK Properties E->H Poor PK G Lead Candidate F->G Cognitive Enhancement F->H No Efficacy

Caption: Screening cascade for 5-HT₆ receptor antagonist discovery.

Broader CNS Applications: Antidepressant, Anxiolytic, and Antipsychotic Potential

The this compound scaffold is not limited to 5-HT₆ antagonism. Its derivatives have also shown promise as antidepressant, anxiolytic, and antipsychotic agents, likely through modulation of other monoamine pathways.[4][5][6]

  • Antidepressant and Anxiolytic Activity: Studies have revealed that certain piperazine-indole analogs exhibit significant antidepressant effects in preclinical models like the forced swim test, with efficacy comparable to fluoxetine.[4] The anxiolytic-like activity of some piperazine derivatives has been linked to the serotonergic pathway, specifically involving 5-HT₁ₐ receptors.[7][8] This activity can be antagonized by 5-HT₁ₐ antagonists like NAN-190, providing mechanistic insight.[7][8]

  • Antipsychotic Activity: The discovery of indoline and piperazine-containing derivatives as mixed D₂/D₄ dopamine receptor antagonists points to their potential use in treating psychosis.[5] The balance of activity at different dopamine and serotonin receptor subtypes is a cornerstone of modern antipsychotic drug design.

Part 2: Targeting Inflammation and Pain

Beyond the CNS, derivatives of the this compound scaffold have demonstrated notable anti-inflammatory and analgesic properties.[4][9] This dual activity is particularly valuable, as many chronic pain states have an underlying inflammatory component.

Mechanism in Inflammation and Nociception

The precise mechanisms are still under investigation, but several possibilities exist. The analgesic effects could be centrally mediated, linked to the modulation of serotonergic pathways that also regulate pain perception.[8] The anti-inflammatory action may involve the inhibition of pro-inflammatory mediators. For example, some piperazine derivatives have been shown to reduce paw edema and decrease the levels of pro-inflammatory cytokines like TNF-α and IL-1β in pleural exudate.[10]

Compound Class In Vivo Model Observed Effect Potential Mechanism Reference
Piperazine-2,5-dione indole analogsCarrageenan-induced paw edemaReduced inflammationNot specified, linked to antidepressant action[4]
Pyrazol-piperazine derivativeFormalin TestReduced licking time (both phases)Serotonergic pathway involvement[8]
Pyrazol-piperazine derivativeCarrageenan-induced paw edemaReduced edema formationCentral and peripheral actions[8]
Pyrazol-piperazine derivativeCarrageenan-induced pleurisyReduced cell migration, MPO activity, TNF-α, and IL-1βInhibition of pro-inflammatory cytokines[10]
Experimental Validation Workflow for Anti-inflammatory and Analgesic Agents

A standardized workflow can effectively characterize the anti-inflammatory and analgesic potential of new chemical entities.

Step-by-Step Methodology:

  • Analgesic Screening (In Vivo):

    • Objective: To assess central and peripheral analgesic activity.

    • Protocols:

      • Acetic Acid-Induced Writhing Test: A model of visceral inflammatory pain. A reduction in the number of writhes indicates peripheral analgesic activity.[10]

      • Formalin Test: Differentiates between neurogenic pain (first phase) and inflammatory pain (second phase). Activity in both phases suggests a broad-spectrum analgesic.[8]

      • Hot Plate/Tail Flick Test: Measures response latency to a thermal stimulus, indicating centrally mediated analgesia.[8]

  • Anti-inflammatory Screening (In Vivo):

    • Objective: To evaluate efficacy in models of acute inflammation.

    • Protocol: Carrageenan-Induced Paw Edema Test. Carrageenan injection induces a localized inflammatory response. The reduction in paw volume, measured by plethysmometry over several hours, is a key indicator of anti-inflammatory activity.[8]

  • Mechanistic Studies (Ex Vivo/In Vitro):

    • Objective: To elucidate the mechanism of action.

    • Protocols:

      • Cytokine Analysis: Use models like carrageenan-induced pleurisy to collect inflammatory exudate.[10] Quantify levels of key cytokines (TNF-α, IL-1β, IL-6) using ELISA.

      • Myeloperoxidase (MPO) Assay: MPO is an enzyme found in neutrophils. Measuring its activity in inflamed tissue serves as an index of neutrophil infiltration.[10]

      • Receptor Antagonism Studies: Co-administer the test compound with known receptor antagonists (e.g., NAN-190 for 5-HT₁ₐ) to determine if the analgesic effect is mediated by a specific pathway.[8]

Workflow_Inflammation cluster_invivo In Vivo Evaluation cluster_exvivo Ex Vivo / In Vitro Analysis A Test Compound B Analgesic Screening (Writhing, Formalin, Hot Plate) A->B C Anti-inflammatory Screening (Carrageenan Paw Edema) A->C D Mechanistic Studies (Cytokine analysis, MPO assay) B->D Analgesic Activity Confirmed C->D Anti-inflammatory Activity Confirmed E Lead Candidate (Dual Action) D->E Mechanism Elucidated

Caption: Workflow for evaluating anti-inflammatory and analgesic agents.

Part 3: Emerging Therapeutic Avenues in Oncology

While less explored than its CNS applications, the this compound scaffold has also shown potential as a source of anticancer agents. The indole ring itself is a component of many natural and synthetic compounds with anti-fibrotic and anticancer properties.[11]

Cytotoxic Activity Against Cancer Cell Lines

Initial research has demonstrated that N-substituted 3-methylindole derivatives, including those with a piperazine moiety, exhibit selective cytotoxic activity against the MCF-7 breast cancer cell line.[12] This selectivity is crucial, as the compounds showed lower toxicity against noncancerous human umbilical vein endothelial cells (HUVECs).[12]

Compound Type Cell Line IC₅₀ (µM) Reference
1-[(4-(substituted-1-piperazinyl)methyl)]-3-methyl-1H-indoleMCF-7 (Breast Cancer)31 - 53[12]
1-[(4-(substituted-1-piperazinyl)methyl)]-3-methyl-1H-indoleHUVEC (Non-cancerous)48 - 100[12]
A Proposed Workflow for Anticancer Drug Discovery

A hierarchical screening approach is necessary to identify and develop indole-based compounds for oncology.

Step-by-Step Methodology:

  • Primary Cytotoxicity Screening (In Vitro):

    • Objective: To identify compounds with broad or selective anticancer activity.

    • Protocol: Screen compounds against a panel of cancer cell lines (e.g., NCI-60 panel) and at least one non-cancerous cell line. Use a viability assay like the MTT or SRB assay to determine IC₅₀ values.

  • Secondary Mechanistic Assays (In Vitro):

    • Objective: To understand how the lead compounds induce cell death.

    • Protocols:

      • Apoptosis Assays: Use flow cytometry with Annexin V/Propidium Iodide staining to detect apoptosis.

      • Cell Cycle Analysis: Use flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle.

      • Target-Based Assays: If a specific target is hypothesized (e.g., kinase inhibition), perform relevant enzymatic or cellular assays.

  • In Vivo Efficacy Evaluation:

    • Objective: To assess the antitumor activity in a living organism.

    • Protocol: Xenograft Models. Implant human tumor cells (e.g., MCF-7) into immunocompromised mice. Once tumors are established, treat the mice with the test compound and monitor tumor growth over time compared to a vehicle control.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for drug discovery. The weight of current evidence strongly supports its utility in developing novel therapeutics for neuropsychiatric disorders, with 5-HT₆ receptor antagonism for cognitive enhancement being the most mature area of investigation. Concurrently, compelling data highlights its potential in treating conditions involving inflammation and pain, as well as emerging possibilities in oncology.

Future research should focus on elucidating the precise molecular mechanisms underlying the anti-inflammatory and anticancer effects. The application of in silico prediction tools for pharmacokinetics and safety can further streamline the drug discovery process.[13] The development of derivatives with optimized potency, selectivity, and pharmacokinetic profiles will be key to translating the promise of this privileged scaffold into clinically successful therapies.

References

  • Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020). Bioorganic & Medicinal Chemistry Letters.
  • Design, Synthesis and Pharmacological Evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl Indole Derivatives as 5-HT₆ Receptor Ligands. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT₆ receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. (2022). Bioorganic & Medicinal Chemistry.
  • Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. (2025). Yeditepe Journal of Health Sciences.
  • Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT₆) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. (2017). Journal of Medicinal Chemistry.
  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. (2025).
  • Piperazine: A Promising Scaffold with Analgesic and Anti-inflamm
  • Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. (2002). Bioorganic & Medicinal Chemistry Letters.
  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. (2015). Pharmacology, Biochemistry and Behavior.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology.
  • Anti-inflammatory Effect of a New Piperazine Derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone.
  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (Date not available).
  • Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. (Date not available). Frontiers in Pharmacology.

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An In-Depth Technical Guide to the In Silico Modeling of 4-(1-piperazinyl)-1H-indole Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(1-piperazinyl)-1H-indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous ligands targeting a variety of receptors, particularly within the central nervous system. This technical guide provides a comprehensive framework for the in silico modeling of the binding of these compounds to their primary receptor targets, with a focus on serotonin receptors. Authored for researchers, computational chemists, and drug development professionals, this document details a cohesive workflow encompassing homology modeling, molecular docking, molecular dynamics simulations, and pharmacophore modeling. Each section elucidates not just the procedural steps but also the underlying scientific rationale, ensuring a robust and validated computational approach to understanding and predicting ligand-receptor interactions.

Foundational Principles: The Significance of the this compound Scaffold and In Silico Modeling

The indole nucleus, fused with a piperazine ring at the 4-position, creates a versatile scaffold with the appropriate steric and electronic properties to interact with a range of biological targets.[1] Many synthetic medications based on the indole structure have been developed, displaying a wide array of biological activities.[2] Notably, this scaffold is prevalent in ligands targeting serotonergic receptors, which are implicated in a host of neurological and psychiatric disorders.[3][4] The development of selective serotonin receptor agonists and antagonists is a critical endeavor in modern pharmacology.[3]

In silico modeling has emerged as an indispensable tool in contemporary drug discovery, offering a cost-effective and rapid means to investigate ligand-receptor interactions at the molecular level.[5][6] These computational methods enable the prediction of binding affinities, the characterization of binding modes, and the simulation of the dynamic nature of these interactions.[5][7] For the this compound class of compounds, in silico approaches provide a powerful strategy to elucidate structure-activity relationships (SAR) and guide the rational design of novel therapeutic agents with improved potency and selectivity.[8][9][10][11]

Primary Receptor Targets: The Serotonin Receptor Family

Derivatives of the this compound scaffold have shown significant affinity for various serotonin (5-HT) receptors.[12] For the purpose of this guide, we will focus on the 5-HT1A receptor , a well-characterized G-protein coupled receptor (GPCR) and a key target for anxiolytics and antidepressants.[13] The methodologies described, however, are broadly applicable to other serotonin receptor subtypes and GPCRs.

The Computational Workflow: A Multi-faceted Approach

A robust in silico investigation relies on a multi-step, integrated workflow. Each stage builds upon the last, providing a progressively more refined understanding of the ligand-receptor interaction.

G cluster_0 Preparation cluster_1 Initial Screening & Pose Prediction cluster_2 Refinement & Stability Analysis cluster_3 Feature Identification & Virtual Screening Receptor Receptor Structure (Homology Modeling if needed) Docking Molecular Docking Receptor->Docking Ligand Ligand Preparation (2D to 3D Conversion) Ligand->Docking MD Molecular Dynamics Simulation Docking->MD Top Poses Pharmacophore Pharmacophore Modeling Docking->Pharmacophore Interaction Patterns MD->Pharmacophore Stable Complex

Caption: A generalized workflow for in silico ligand-receptor interaction studies.

Experimental Protocols: A Step-by-Step Guide

Receptor Structure Preparation: Homology Modeling of the 5-HT1A Receptor

As the crystal structure of every receptor is not always available, homology modeling provides a reliable method to generate a 3D model based on the known structure of a homologous protein.[6]

Protocol:

  • Template Selection: Identify a suitable template structure from the Protein Data Bank (PDB). For the 5-HT1A receptor, a high-resolution crystal structure of a related GPCR, such as the β2-adrenergic receptor or another serotonin receptor subtype, can be used.

  • Sequence Alignment: Align the amino acid sequence of the target (human 5-HT1A) with the template sequence using a tool like ClustalW or T-Coffee.

  • Model Building: Generate the 3D model using software such as MODELLER or SWISS-MODEL. This process involves copying the coordinates of the aligned residues from the template and modeling the non-aligned loop regions.[5]

  • Model Validation: Assess the quality of the generated model.[5]

    • PROCHECK: Evaluates the stereochemical quality through Ramachandran plot analysis.

    • Verify3D: Determines the compatibility of the 3D structure with its own amino acid sequence.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] This step is crucial for understanding the binding mode and for virtual screening of compound libraries.[14]

G cluster_0 Input cluster_1 Process cluster_2 Output Receptor Prepared Receptor (PDBQT format) Docking_Algo Docking Algorithm (e.g., AutoDock Vina) Receptor->Docking_Algo Ligand Prepared Ligand (SDF or MOL2 format) Ligand->Docking_Algo Grid Grid Box Definition Grid->Docking_Algo Poses Docked Poses (Ranked by Score) Docking_Algo->Poses Analysis Interaction Analysis Poses->Analysis

Caption: The molecular docking workflow.

Protocol:

  • Receptor Preparation: Prepare the 5-HT1A homology model for docking. This includes adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining the binding site. The binding pocket can often be identified from the location of co-crystallized ligands in template structures or through pocket-finding algorithms.[5][6]

  • Ligand Preparation: Generate a 3D structure of the this compound derivative. Optimize its geometry using a suitable force field (e.g., MMFF94).

  • Docking Execution: Perform the docking using software like AutoDock Vina, Glide, or GOLD. Define a grid box that encompasses the putative binding site. The program will then explore various conformations of the ligand within the binding site.

  • Pose Analysis: Analyze the resulting docked poses. The poses are typically ranked by a scoring function that estimates the binding affinity.[6] Key interactions, such as hydrogen bonds and hydrophobic contacts, should be visually inspected. For 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives, a crucial interaction is a charge-reinforced bond between the protonated nitrogen of the piperazine ring and an aspartate residue in the receptor.[13]

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of the binding pose, MD simulations offer insights into the dynamic behavior of the ligand-receptor complex over time.[7][9][15][16] This is essential for validating the stability of the docked pose and for a more accurate estimation of binding free energy.[7][14]

Protocol:

  • System Setup: Place the docked ligand-receptor complex in a simulation box filled with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Minimization: Perform energy minimization to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production Run: Run the simulation for a sufficient length of time (e.g., 50-100 nanoseconds) to allow for adequate sampling of the conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their initial positions. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Identifies flexible regions of the protein.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.

G Start Docked Complex Setup System Setup (Solvation, Ionization) Start->Setup Minimize Energy Minimization Setup->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Workflow for a molecular dynamics simulation.

Pharmacophore Modeling: Identifying Key Chemical Features

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for optimal molecular interactions with a specific receptor target.[17] This model can then be used to screen large databases for novel compounds with the potential for similar activity.

Protocol:

  • Model Generation: Generate a pharmacophore model based on the stable ligand-receptor complex obtained from MD simulations. Software such as PHASE or LigandScout can be used to identify key features, including:

    • Hydrogen Bond Acceptors (A)

    • Hydrogen Bond Donors (D)

    • Hydrophobic Regions (H)

    • Aromatic Rings (R)

    • Positive/Negative Ionizable Features (P/N)

  • Model Validation: Validate the pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between these two classes.

  • Virtual Screening: Use the validated pharmacophore model as a 3D query to search for novel scaffolds in large compound libraries (e.g., ZINC, ChEMBL).

Data Presentation and Interpretation

The quantitative data generated from these in silico models should be summarized in a clear and structured format to facilitate comparison and interpretation.[5]

Table 1: Molecular Docking and MD Simulation Results for Representative Ligands

Ligand IDDocking Score (kcal/mol)Key Interacting ResiduesAverage RMSD of Ligand (Å)Average Binding Free Energy (MM/GBSA) (kcal/mol)
Ligand A -9.8Asp116, Ser199, Phe3611.2 ± 0.2-55.3 ± 4.8
Ligand B -8.5Asp116, Tyr3902.5 ± 0.6-42.1 ± 6.1
Ligand C -9.2Asp116, Ser199, Trp3571.5 ± 0.3-51.7 ± 5.3

Note: The data presented in this table is hypothetical and serves as an example of how to structure the results.

Interpretation:

  • Docking Score: A lower docking score generally indicates a more favorable binding affinity.

  • Key Interacting Residues: Identification of specific amino acids involved in binding is crucial for understanding the SAR and for designing modifications to enhance affinity. The consistent interaction with an aspartate residue is a common feature for many piperazine-containing ligands targeting aminergic GPCRs.[13]

  • Average RMSD of Ligand: A low and stable RMSD value for the ligand during the MD simulation suggests a stable binding pose.[5]

  • Binding Free Energy (MM/GBSA): The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method provides a more accurate estimation of binding affinity than the docking score alone.[9]

Conclusion and Future Directions

The integrated in silico workflow detailed in this guide provides a robust and scientifically grounded approach to studying the receptor binding of this compound derivatives. By combining homology modeling, molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain deep insights into the molecular determinants of ligand recognition and affinity. These computational predictions serve as a powerful hypothesis-generating tool that can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental validation, ultimately leading to the development of more effective and selective therapeutics.[7][14]

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A Technical Guide to the Pharmacokinetic Profile of 4-(1-Piperazinyl)-1H-Indole Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals.[1] When hybridized with a piperazine ring, particularly at the 4-position, it creates a privileged scaffold—the 4-(1-piperazinyl)-1H-indole core. This structural motif is prevalent in compounds targeting a wide array of biological systems, including the central nervous system.[1][2] However, the translation of a biologically active molecule into a viable therapeutic agent is critically dependent on its pharmacokinetic (PK) profile. The journey of a drug through the body, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), dictates its efficacy, safety, and dosing regimen.

This technical guide offers an in-depth exploration of the pharmacokinetic profile characteristic of this compound analogues. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights and experimental methodologies. We will dissect the causal relationships between chemical structure and ADME outcomes, providing a framework for designing next-generation analogues with optimized therapeutic potential.

Absorption: The Gateway to Systemic Circulation

The oral route is the most preferred method of drug administration. For this compound analogues, achieving adequate oral bioavailability is a primary objective, governed by their ability to permeate the intestinal epithelium and withstand first-pass metabolism.

Physicochemical Drivers of Permeability

The inherent basicity of the piperazine nitrogen is a dominant factor influencing absorption. The pKa of this amine dictates the ionization state of the molecule in the gastrointestinal tract. While a degree of aqueous solubility is necessary for dissolution, excessive basicity can lead to high ionization, hindering passive diffusion across the lipid-rich enterocyte membranes.

A key strategy to modulate this property is the introduction of electron-withdrawing groups. For instance, fluorination of the propyl linker in 3-(3-(piperazin-1-yl)propyl)indoles has been shown to significantly reduce the pKa. This reduction in basicity leads to a lower degree of ionization at physiological pH, dramatically improving oral absorption.[3]

The Role of Efflux Transporters: P-glycoprotein (P-gp)

P-glycoprotein (P-gp), an ATP-dependent efflux pump highly expressed in the intestine, actively transports a broad range of xenobiotics back into the intestinal lumen, thereby limiting their absorption.[4] Many piperazine-containing compounds are substrates and/or inhibitors of P-gp.[5][6] This dual interaction is a critical consideration. If an analogue is a P-gp substrate, its oral bioavailability may be compromised. Conversely, if it is a potent P-gp inhibitor, it can increase the bioavailability of co-administered drugs that are P-gp substrates, leading to potential drug-drug interactions (DDIs).[5][6]

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as a robust in vitro model of the human intestinal barrier. This assay is the industry standard for predicting intestinal permeability and identifying potential P-gp substrates.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.

  • Integrity Check: The integrity of the monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer Yellow).

  • Permeability Measurement (A-to-B): The test compound is added to the apical (A) side, representing the intestinal lumen. Samples are collected from the basolateral (B) side, representing the blood, over a 2-hour period.

  • Efflux Measurement (B-to-A): The test compound is added to the B side, and samples are collected from the A side.

  • Analysis: Compound concentrations are quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions.

  • Interpretation:

    • High Permeability: Papp (A-to-B) > 10 x 10⁻⁶ cm/s.

    • P-gp Substrate Identification: An efflux ratio [Papp (B-to-A) / Papp (A-to-B)] of >2 is indicative of active efflux. This can be confirmed by running the assay in the presence of a known P-gp inhibitor (e.g., verapamil).

Diagram: Caco-2 Permeability Workflow

Caco2_Workflow cluster_prep Phase 1: Monolayer Preparation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis & Interpretation Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form monolayer Seed->Culture TEER Verify Integrity (TEER) Culture->TEER A_to_B Apical to Basolateral (A->B) (Absorption) TEER->A_to_B B_to_A Basolateral to Apical (B->A) (Efflux) TEER->B_to_A LCMS Quantify with LC-MS/MS A_to_B->LCMS B_to_A->LCMS Papp Calculate Papp & Efflux Ratio LCMS->Papp Interpret Classify Permeability Identify P-gp Substrates Papp->Interpret Metabolism cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs) Parent This compound Analogue M1 Indole Hydroxylation Parent->M1 M2 N-Dealkylation Parent->M2 M3 Piperazine Oxidation Parent->M3 M4 Glucuronide Conjugate M1->M4 Excretion Excretion (Urine, Bile) M1->Excretion M2->Excretion M3->Excretion M4->Excretion

Caption: Generalized metabolic pathways for this compound analogues.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay provides a rapid assessment of a compound's intrinsic clearance (CLint) by the liver.

Methodology:

  • Incubation: The test compound is incubated with pooled HLM and a NADPH-regenerating system (to support CYP450 activity) at 37°C.

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Calculation: The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of this line gives the rate of elimination (k). The in vitro half-life (t½) is calculated as 0.693/k, and intrinsic clearance is subsequently determined.

Drug-Drug Interaction (DDI) Potential

A significant feature of piperazine-containing structures is their potential to inhibit key drug-metabolizing enzymes, most notably CYP3A4 and CYP2D6. [7]Given that CYP3A4 metabolizes approximately 50% of all clinical drugs, its inhibition is a major cause of clinically relevant DDIs. [8] There is a well-established overlap in substrates and inhibitors for CYP3A4 and P-gp. [8][9]Both are highly expressed in the small intestine and liver, forming a coordinated barrier to oral drug absorption. [9]Therefore, compounds that inhibit both systems can significantly increase the plasma concentrations of co-administered drugs, potentially leading to toxicity. Some 4-(piperazin-1-yl methyl)-N(1)-arylsulfonyl indole derivatives have been specifically designed to avoid CYP liabilities. [7] Diagram: CYP3A4/P-gp Interplay in First-Pass Metabolism

DDI cluster_enterocyte Enterocyte (Intestinal Cell) Lumen Intestinal Lumen (Oral Drug) CYP3A4 CYP3A4 Metabolism Lumen->CYP3A4 Absorption Pgp P-gp Efflux Pgp->Lumen Efflux CYP3A4->Pgp Substrate Blood Portal Vein (To Liver) CYP3A4->Blood To Circulation Inhibitor Indole Analogue as Inhibitor Inhibitor->Pgp Inhibits Inhibitor->CYP3A4 Inhibits

Caption: Interplay of P-gp and CYP3A4 in the intestine and the DDI potential of an inhibitor.

Structure-Pharmacokinetic Relationships (SPR) Summary

The ADME properties of this compound analogues can be fine-tuned through strategic chemical modifications.

Structural Modification Pharmacokinetic Consequence Rationale/Example Reference(s)
Fluorination of Linker/Rings Improved oral absorption; Lowered clearanceReduces pKa of the piperazine nitrogen, decreasing ionization and increasing passive permeability.[3]
Substitution on Piperazine N4 Altered metabolic stability and receptor selectivityBulky or electron-withdrawing groups can sterically hinder metabolic attack by CYP enzymes.[2][10]
Substitution on Indole Ring Modified metabolic profile and potencyCan block sites of aromatic hydroxylation or alter electronic properties affecting receptor binding.[11]
Replacing Piperazine with Piperidine Increased basicity; Potentially altered PKPiperidines are generally more basic than piperazines, which can impact absorption and distribution.[3][12]

Conclusion and Future Directions

The this compound scaffold represents a versatile and highly fruitful starting point for the design of novel therapeutics. A thorough understanding of the structure-pharmacokinetic relationships is not merely academic but essential for success. The basicity of the piperazine ring is a critical parameter that governs absorption and distribution, while the entire scaffold is susceptible to extensive Phase I metabolism mediated by CYP450 enzymes. Furthermore, the high potential for interactions with CYP3A4 and P-gp necessitates early and careful screening to mitigate the risk of clinical drug-drug interactions.

Future research should focus on employing computational in silico models to predict ADME properties earlier in the design phase. [11]The strategic application of techniques like deuteration to block sites of metabolism or the use of bioisosteric replacements for the piperazine ring could yield analogues with superior pharmacokinetic profiles, ultimately leading to safer and more effective medicines.

References

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Methodological & Application

Application Notes & Protocols: High-Throughput Screening Assays for 4-(1-Piperazinyl)-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(1-piperazinyl)-1H-indole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective ligands for a variety of biological targets.[1][2] Its derivatives have shown significant promise in targeting G-protein coupled receptors (GPCRs) and protein kinases, making them critical for developing therapeutics in oncology, neuroscience, and inflammatory diseases.[3][4][5] This guide provides an in-depth overview and detailed protocols for high-throughput screening (HTS) assays tailored to identify and characterize novel bioactive compounds based on this versatile scaffold. We will explore biochemical and cell-based assays, focusing on the principles, practical execution, and data validation required for a successful screening campaign.

Introduction: The this compound Scaffold and its Targets

The indole ring system, coupled with a piperazine moiety, offers a unique combination of structural rigidity and conformational flexibility. This allows for precise orientation of substituents to engage with target binding pockets, while the basic nitrogen of the piperazine often serves as a key interaction point or improves physicochemical properties.[6]

Extensive research has identified two major classes of proteins as primary targets for these derivatives:

  • G-Protein Coupled Receptors (GPCRs): This scaffold is particularly effective in targeting aminergic GPCRs. Notable examples include antagonists for serotonin receptors (e.g., 5-HT1A, 5-HT6) and dopamine receptors (e.g., D2, D4), which are crucial targets for neuropsychiatric disorders.[7][8][9][10]

  • Protein Kinases: The scaffold can be elaborated to function as ATP-competitive or allosteric inhibitors of various protein kinases, which are central to cellular signaling and are frequently dysregulated in cancer.[3][4][11]

High-throughput screening (HTS) is essential for efficiently interrogating large compound libraries to discover novel modulators for these targets.[3][4] The following sections detail robust HTS methodologies optimized for these target classes.

General High-Throughput Screening Workflow

A successful HTS campaign follows a structured workflow, from assay development to hit confirmation. The primary goal is to establish a robust, miniaturized, and cost-effective assay with a clear, measurable endpoint. The quality of an HTS assay is often quantified by the Z'-factor, a statistical parameter that reflects the dynamic range and data variation. An assay with a Z'-factor greater than 0.5 is considered excellent for screening.[12]

HTS_Workflow cluster_0 Phase 1: Development cluster_1 Phase 2: Screening cluster_2 Phase 3: Follow-up AssayDev Assay Development & Target Selection Mini Miniaturization (e.g., 384-well) AssayDev->Mini DryRun Dry Run & Z' Factor Validation (>0.5) Mini->DryRun Pilot Pilot Screen (~2,000 Compounds) DryRun->Pilot FullHTS Full HTS Campaign Pilot->FullHTS DataAnalysis Data Analysis & Hit Picking FullHTS->DataAnalysis DoseResponse Dose-Response Confirmation (IC₅₀/EC₅₀) DataAnalysis->DoseResponse SAR Secondary Assays & SAR Exploration DoseResponse->SAR

Caption: Generalized workflow for a high-throughput screening campaign.

Application & Protocols for GPCR-Targeted Assays

GPCR activation initiates a cascade of intracellular signaling events. HTS assays can be designed to measure ligand binding directly or to quantify downstream functional responses, such as the modulation of second messengers (e.g., cAMP, IP₁).

Homogeneous Time-Resolved Fluorescence (HTRF®) Assays

HTRF is a robust technology based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[13] It uses a long-lifetime lanthanide donor (Europium or Terbium) and a compatible acceptor. The long fluorescence lifetime of the donor allows for a time-delayed measurement, which significantly reduces background noise from compound autofluorescence and scattered light.[14][15]

This is a competitive immunoassay. Endogenous cAMP produced by cells competes with a biotin-labeled cAMP tracer for binding to an anti-cAMP antibody coupled to an acceptor (d2). A Europium-labeled streptavidin recognizes the biotinylated tracer. Inhibition of cAMP production (by a Gi-coupled receptor agonist) leads to higher tracer binding and a high HTRF signal, while stimulation of cAMP (by a Gs-coupled receptor agonist) leads to lower tracer binding and a reduced signal.

Caption: Principle of the HTRF competitive cAMP assay.

Step-by-Step Protocol:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the target receptor (e.g., 5-HT1A) to ~80-90% confluency.

  • Cell Plating: Harvest cells and resuspend in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation). Dispense 5 µL of cell suspension into a 384-well low-volume white plate.

  • Compound Addition: Add 5 µL of the this compound derivatives (or controls) at various concentrations. For antagonist screening, add 5 µL of test compound, then 5 µL of an EC₈₀ concentration of a known agonist.

  • Incubation: Incubate the plate for 30 minutes at room temperature. This allows for receptor activation and cAMP modulation.

  • Lysis and Detection: Add 5 µL of the d2-labeled anti-cAMP antibody followed by 5 µL of the Europium-streptavidin/biotin-cAMP conjugate. These reagents are typically combined into a single detection mix prepared in a lysis buffer.[16]

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320-340 nm.[14][15]

  • Data Analysis: Calculate the HTRF ratio (Acceptor 665nm / Donor 620nm * 10,000) and plot against compound concentration to determine IC₅₀ or EC₅₀ values.

Reagent Stock Concentration Volume per Well (384-well) Final Concentration
Cells2 x 10⁶ cells/mL5 µL10,000 cells/well
IBMX50 mM(Included in buffer)0.5 mM
Test Compound4x final concentration5 µL1x
Agonist (for antagonist mode)4x final EC₈₀5 µL1x
HTRF Detection Mix2x10 µL1x
Total Volume 20 µL

Application & Protocols for Kinase-Targeted Assays

Screening for kinase inhibitors typically involves measuring the consumption of ATP or the generation of the phosphorylated product. Homogeneous, fluorescence-based methods are ideal for HTS.[3][17]

Fluorescence Polarization (FP) Kinase Assay

FP is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescent molecule.[18] In a competitive binding assay, a fluorescently labeled ligand (tracer) bound to a large protein (e.g., a kinase) tumbles slowly, emitting highly polarized light. When a test compound displaces the tracer, the small, free-tumbling tracer emits depolarized light. This change in polarization is measured.[19][20]

Caption: Principle of a competitive Fluorescence Polarization assay.

Step-by-Step Protocol (Competitive Binding):

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase, fluorescent tracer, and test compounds in this buffer.

  • Compound Plating: Dispense 2 µL of the this compound derivatives into a 384-well black plate. Include wells for positive control (no kinase) and negative control (DMSO vehicle).

  • Kinase Addition: Add 8 µL of the target kinase solution to each well and incubate for 15-30 minutes at room temperature. This pre-incubation allows compounds to bind to the kinase.

  • Tracer Addition: Add 10 µL of the fluorescent tracer. The concentration of the tracer should be at its Kd or below for optimal assay sensitivity.

  • Final Incubation: Incubate for 60 minutes to 2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the plate on an instrument capable of measuring fluorescence polarization. The reader excites the sample with plane-polarized light and measures the emitted light intensity parallel and perpendicular to the excitation plane.[18]

  • Data Analysis: Polarization is calculated in millipolarization units (mP). Plot the mP values against compound concentration to determine the IC₅₀.

Reagent Stock Concentration Volume per Well (384-well) Final Concentration
Test Compound10x final concentration2 µL1x
Kinase2.5x final concentration8 µL1x
Fluorescent Tracer2x final concentration10 µL1x (e.g., 1-5 nM)
Total Volume 20 µL
AlphaScreen® Kinase Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions.[21][22] For a kinase assay, a biotinylated peptide substrate is captured by streptavidin-coated Donor beads. A phospho-specific antibody that recognizes the phosphorylated substrate is conjugated to Acceptor beads. When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into proximity (~200 nm). Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[23][24]

Step-by-Step Protocol:

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound.

    • Add 5 µL of a 2x solution of biotinylated peptide substrate and ATP in kinase reaction buffer.

    • Initiate the reaction by adding 2.5 µL of a 4x solution of the target kinase.

    • Incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Add 5 µL of a stop/detection mix containing EDTA (to chelate Mg²⁺ and stop the kinase), Streptavidin-Donor beads, and phospho-specific antibody-Acceptor beads in detection buffer.

    • Incubate for 60 minutes at room temperature in the dark.

  • Plate Reading: Read on an AlphaScreen-capable plate reader.[22] A decrease in signal indicates kinase inhibition.

Cell-Based Nuclear Receptor Reporter Assays

While less common as primary targets for this scaffold, nuclear receptors (NRs) can be screened using cell-based reporter assays. These assays provide functional data in a physiological context.[25] A common format uses a chimeric receptor consisting of the NR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.[26][27][28]

Principle: Upon ligand binding, the LBD-GAL4 fusion protein translocates to the nucleus and binds to a GAL4 Upstream Activator Sequence (UAS), driving the expression of a reporter gene like firefly luciferase or β-lactamase.[27][28]

Step-by-Step Protocol (Luciferase Reporter):

  • Transfection: Co-transfect HEK293 cells with two plasmids: one expressing the NR-LBD/GAL4-DBD fusion and another containing a luciferase gene under the control of a GAL4-responsive promoter. A third plasmid expressing Renilla luciferase can be included as a control for transfection efficiency and cytotoxicity.[26][28]

  • Cell Plating: Plate the transfected cells into 384-well white plates and allow them to attach overnight.

  • Compound Treatment: Add test compounds and incubate for 18-24 hours.

  • Lysis and Signal Detection: Add a dual-luciferase reagent that lyses the cells and provides the substrates for both firefly and Renilla luciferase. Read the luminescence on a plate reader.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized response against compound concentration to determine agonist (EC₅₀) or antagonist (IC₅₀) activity.

References

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]

  • Li, Y., et al. (2011). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH. Retrieved from [Link]

  • Technology Networks. (n.d.). Detect GPCR interactions using Cisbio's HTRF technology. Retrieved from [Link]

  • Trondheim, A. S., et al. (2016). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. NIH. Retrieved from [Link]

  • PubChem. (n.d.). HTS Assay for Allosteric Antagonists of the Human D2 Dopamine Receptor. Retrieved from [Link]

  • Koresawa, M., & Okabe, T. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Retrieved from [Link]

  • Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. Retrieved from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Retrieved from [Link]

  • Eglen, R. M., & Reisine, T. (2005). High Throughput Screening for Protein Kinase Inhibitors. Ingenta Connect. Retrieved from [Link]

  • Corning Incorporated. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization. Retrieved from [Link]

  • Zhang, J. H., et al. (2007). Fluorescence detection techniques for protein kinase assay. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]

  • LabLogic Systems. (n.d.). AlphaScreen Assay principle. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • ResearchGate. (n.d.). Lanthanide-based FRET assay for protein quantitation and aggregation. Retrieved from [Link]

  • Brockmöller, J., et al. (2007). Development of a high-throughput method for screening the dopamine D2 (DRD2) receptor gene polymorphisms based on the LightCycler system. PubMed. Retrieved from [Link]

  • Cuny, G. D., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. Retrieved from [Link]

  • BMG LABTECH. (n.d.). TR-FRET Measurements. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Li, Y., et al. (2022). Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties. PubMed. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Patsnap Synapse. (2025). What are the preclinical assets being developed for 5-HT1A?. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. NIH. Retrieved from [Link]

  • Zhang, Q., et al. (2016). Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

  • Albhaisi, R., et al. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences. Retrieved from [Link]

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Nirogi, R. V. S., et al. (2012). Design, Synthesis and Pharmacological Evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl Indole Derivatives as 5-HT₆ Receptor Ligands. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Retrieved from [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Di, F. M., et al. (2003). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. PubMed. Retrieved from [Link]

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Application Notes and Protocols for 4-(1-piperazinyl)-1H-indole in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds. When combined with a piperazine moiety, as in 4-(1-piperazinyl)-1H-indole, it gives rise to a class of molecules with significant therapeutic potential. This scaffold is a key building block for derivatives targeting a range of biological processes, from neurotransmission to cell proliferation.

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the use of this compound in cell culture studies. We will delve into the underlying scientific principles, provide detailed, field-proven protocols for its application, and explore its primary mechanism of action as a precursor for potent 5-HT₆ receptor antagonists.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is foundational to reliable and reproducible experimental outcomes.

PropertyValueReference / Notes
Molecular Formula C₁₂H₁₅N₃
Appearance Off-white to light-colored solid[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[2][3]
Storage Store solid compound at room temperature, protected from light and moisture. Stock solutions should be stored at -20°C or -80°C.[1][4]
Safety and Handling Precautions

As with any chemical reagent, proper safety protocols are paramount. While specific toxicity data for the parent compound is limited, the piperazine class and related derivatives warrant careful handling.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[1]

  • Handling: Handle the solid powder in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[1][5]

  • Waste Disposal: Dispose of waste according to institutional and local regulations for chemical waste.[1]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and acid chlorides.[1]

Core Application: A Scaffold for 5-HT₆ Receptor Antagonists

The primary utility of this compound in cell culture studies stems from its role as a key intermediate in the synthesis of selective serotonin 6 (5-HT₆) receptor antagonists.[6][7] These antagonists are of significant interest for their potential in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease and psychiatric disorders such as schizophrenia.[7][8][9]

The 5-HT₆ receptor is almost exclusively expressed in the central nervous system, particularly in brain regions integral to learning and memory, such as the hippocampus and cortex.[10][11] This localization makes it an attractive therapeutic target.

Mechanism of Action: 5-HT₆ Receptor Signaling

The 5-HT₆ receptor is a G protein-coupled receptor (GPCR). Its signaling is complex and can proceed through multiple pathways, providing several points for experimental interrogation.

  • Canonical Gαs-cAMP Pathway: Upon activation by its endogenous ligand, serotonin, the 5-HT₆ receptor couples to a stimulatory G protein (Gαs), activating adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is crucial for synaptic plasticity and memory formation.[6][7][12]

  • Alternative Fyn-ERK Pathway: The 5-HT₆ receptor can also signal independently of the cAMP pathway. Its C-terminal tail can interact directly with the Fyn-tyrosine kinase.[7][13] This interaction can trigger the activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway, another critical cascade involved in cell growth, differentiation, and synaptic plasticity.[6][12] Antagonists developed from the this compound scaffold block these signaling events.

digraph "5HT6_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1. Signaling pathways of the 5-HT₆ receptor and point of inhibition.

Experimental Protocols

The following protocols provide a framework for utilizing this compound and its derivatives in cell culture. It is crucial to optimize parameters such as cell density, compound concentration, and incubation time for each specific cell line and experimental goal.

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of a concentrated stock solution in DMSO, a common solvent for indole-based compounds.[2][4]

Rationale: A high-concentration stock solution allows for minimal volumes to be added to cell culture media, keeping the final solvent concentration low (typically <0.5%) to prevent cytotoxicity from the solvent itself.[14]

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Vortex mixer

Procedure:

  • Tare a sterile amber microcentrifuge tube.

  • Carefully weigh a precise amount of this compound powder (e.g., 10 mg).

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Example Calculation for 10 mM stock:

      • Molecular Weight (MW) of C₁₂H₁₅N₃ = 201.27 g/mol

      • Mass = 10 mg = 0.01 g

      • Moles = 0.01 g / 201.27 g/mol = 0.00004968 mol

      • Volume for 10 mM (0.01 M) = 0.00004968 mol / 0.01 mol/L = 0.004968 L = 4.97 mL

  • Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Vortex vigorously until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes.

  • Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[4]

  • Working Solution Preparation: On the day of the experiment, thaw a stock solution aliquot. Serially dilute it in complete cell culture medium to achieve the final desired experimental concentrations. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[14]

digraph "Stock_Solution_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2. Workflow for preparing compound stock and working solutions.

Protocol 2: Cell Viability Assessment using MTT Assay

Indole-piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[15][16] The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18]

Rationale: This assay determines the concentration at which a compound inhibits cell viability (e.g., the IC₅₀ value). It is a critical first step in characterizing the biological activity of a new compound. The assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[18][19]

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)[15]

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium

  • Working solutions of this compound derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[20]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a range of serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations (e.g., 0.1 µM to 100 µM). Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[21]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[19]

  • Data Analysis:

    • Correct the absorbance readings by subtracting the average absorbance of the blank (medium only) wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC₅₀ value.

Conclusion

This compound is a valuable chemical scaffold for the development of novel therapeutics, particularly 5-HT₆ receptor antagonists. Its application in cell culture is essential for elucidating the mechanisms of its derivatives and quantifying their biological effects. The protocols provided herein offer a robust starting point for researchers to explore the potential of this compound class. Adherence to principles of scientific integrity, including careful experimental design, appropriate controls, and thorough data analysis, will ensure the generation of high-quality, reproducible results.

References

  • Marchetti, M., et al. (2009). Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects. International Journal of Neuropsychopharmacology, 13(3), 387-400. Available at: [Link]

  • Mork, A., et al. (2012). 5-HT6 receptors and Alzheimer's disease. Journal of Alzheimer's Disease, 33(3), 635-645. Available at: [Link]

  • Werry, T. D., et al. (2019). Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles. International Journal of Molecular Sciences, 20(15), 3694. Available at: [Link]

  • Marchetti, M., et al. (2009). Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Patsnap. (2024). What are 5-HT6 receptor antagonists and how do they work? Patsnap Synapse. Available at: [Link]

  • Romero, G., et al. (2011). 5-HT6 receptors and Alzheimer's disease. PMC - PubMed Central - NIH. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Available at: [Link]

  • Köksal Akkoç, M., et al. (2012). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. TÜBİTAK Academic Journals. Available at: [Link]

  • Köksal Akkoç, M., et al. (2012). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. TÜBİTAK Academic Journals. Available at: [Link]

  • Request PDF. (2025). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. ResearchGate. Available at: [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Lind, N. M., et al. (2013). 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. PMC - PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). 5-HT6 receptor. Wikipedia. Available at: [Link]

  • Satała, G., et al. (2020). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. MDPI. Available at: [Link]

  • Gnad, M., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. Available at: [Link]

  • Sousa, D. S., et al. (2024). Predicting biological activity and design of 5-HT6 antagonists through assessment of ANN-QSAR models in the context of Alzheimer's disease. PubMed. Available at: [Link]

  • Szabó, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC. Available at: [Link]

  • Mattei, V., et al. (2018). Cytotoxicity effect of 4-phenyl-2,7-di(piperazin-1-yl)-1,8-. ResearchGate. Available at: [Link]

  • Tariot, P. N., et al. (2018). The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update. PubMed. Available at: [Link]

  • Geldenhuys, W. J., & Van der Schyf, C. J. (2011). 5-HT6 receptor antagonists as potential therapeutics for cognitive impairment. Expert Opinion on Therapeutic Patents, 21(1), 51-64. Available at: [Link]

  • Kamal, A., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. Available at: [Link]

  • Universitas Brawijaya. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Universitas Brawijaya. Available at: [Link]

  • Upton, N., et al. (2008). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. PMC - PubMed Central. Available at: [Link]

  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC - PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 4-(3-(4-(Diphenylmethyl)-1-piperazinyl)-2-hydroxypropoxy)-1H-indole-2-carbonitrile. PubChem. Available at: [Link]

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Sources

Synthesis of Substituted 4-(1-Piperazinyl)-1H-Indoles: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-(1-Piperazinyl)-1H-Indole Scaffold

The this compound scaffold is a privileged structural motif in modern medicinal chemistry and drug discovery. The indole nucleus is a key component of many natural products and biologically active molecules, while the piperazine ring often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to modulate receptor interactions.[1][2] The combination of these two pharmacophores at the 4-position of the indole ring has given rise to a number of potent and selective therapeutic agents targeting a wide range of diseases, including central nervous system disorders, cancer, and inflammatory conditions.

This comprehensive guide provides detailed protocols and expert insights into the synthesis of substituted 4-(1-piperazinyl)-1H-indoles. We will delve into the prevalent synthetic strategies, with a particular focus on the robust and versatile Buchwald-Hartwig amination. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the efficient and successful synthesis of this important class of molecules.

Synthetic Strategies: A Mechanistic Overview

The construction of the C-N bond between the indole C4 position and the piperazine nitrogen is the linchpin of this synthesis. While several methods can be envisioned, two primary strategies have emerged as the most effective and widely adopted: Palladium-catalyzed Buchwald-Hartwig amination and classical nucleophilic aromatic substitution (SNAr).

The Power of Palladium: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and excellent functional group tolerance.[3] The reaction involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an amine. In the context of our target scaffold, this translates to the coupling of a 4-halo-1H-indole with a substituted piperazine.

The catalytic cycle, a fundamental concept in understanding this reaction, is depicted below. It generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to furnish the desired C-N bond and regenerate the active Pd(0) catalyst. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and reaction efficiency.

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Products Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex Ar-X (4-Haloindole) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Piperazine, Base Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)Ln Product (4-Piperazinyl-indole) Ar-X Ar-X Piperazine Piperazine Base Base Product Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Classical Approach: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution can also be employed for the synthesis of 4-(1-piperazinyl)-1H-indoles, particularly when the indole ring is activated by electron-withdrawing groups. This reaction proceeds via the addition of the nucleophilic piperazine to the electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the departure of the leaving group (typically a halide). While potentially more cost-effective than palladium-catalyzed methods, SNAr often requires harsher reaction conditions and is limited by the electronic nature of the indole substrate.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of a representative substituted this compound, starting from a commercially available 4-haloindole. The synthesis involves a Buchwald-Hartwig amination using a Boc-protected piperazine, followed by deprotection of the Boc group.

Protocol 1: Buchwald-Hartwig Amination of 4-Bromo-1H-indole with N-Boc-piperazine

This protocol details the palladium-catalyzed coupling of 4-bromo-1H-indole with N-Boc-piperazine. The use of a Boc-protected piperazine allows for mono-arylation and prevents potential side reactions.

Materials and Reagents:

Reagent/MaterialSupplierPurity
4-Bromo-1H-indoleCommercially Available>97%
N-Boc-piperazineCommercially Available>98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercially AvailableCatalyst Grade
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Commercially Available>98%
Sodium tert-butoxide (NaOtBu)Commercially Available>97%
TolueneAnhydrous<50 ppm H₂O
Ethyl acetateACS Grade
HexanesACS Grade
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromo-1H-indole (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv). The tube is then sealed with a rubber septum, evacuated, and backfilled with argon. This cycle should be repeated three times to ensure an inert atmosphere.

  • Catalyst Preparation: In a separate vial inside a glovebox, weigh Pd₂(dba)₃ (2 mol %) and XPhos (4 mol %).

  • Reaction Initiation: Add anhydrous toluene to the Schlenk tube containing the reactants, followed by the addition of the catalyst mixture.

  • Reaction Monitoring: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic mixture is washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc-4-(1-piperazinyl)-1H-indole.

Buchwald_Hartwig_Workflow start Start: Assemble Reactants (4-Bromo-1H-indole, N-Boc-piperazine, NaOtBu) setup Reaction Setup (Inert Atmosphere) start->setup catalyst Add Catalyst (Pd2(dba)3, XPhos) setup->catalyst reaction Heat and Stir (100 °C, 12-24 h) catalyst->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Work-up (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Product: N-Boc-4-(1-piperazinyl)-1H-indole purification->product

Caption: Workflow for the Buchwald-Hartwig amination protocol.

Protocol 2: Deprotection of N-Boc-4-(1-piperazinyl)-1H-indole

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final substituted this compound. Acidic conditions are typically employed for this transformation.[4]

Materials and Reagents:

Reagent/MaterialSupplierPurity
N-Boc-4-(1-piperazinyl)-1H-indoleFrom Protocol 1Purified
Trifluoroacetic acid (TFA)Commercially Available>99%
Dichloromethane (DCM)Anhydrous<50 ppm H₂O
Saturated sodium bicarbonate (NaHCO₃) solution
Diethyl etherACS Grade

Experimental Procedure:

  • Reaction Setup: Dissolve the N-Boc-4-(1-piperazinyl)-1H-indole (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask.

  • Deprotection: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (10 equiv) dropwise.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove the excess TFA and DCM. The residue is then dissolved in water and basified with a saturated solution of sodium bicarbonate until the pH is > 8.

  • Extraction and Isolation: The aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification (if necessary): The resulting this compound can be further purified by recrystallization or column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent streaking) to afford the final product.[5]

Deprotection_Workflow start Start: N-Boc Protected Indole dissolve Dissolve in DCM start->dissolve deprotect Add TFA at 0 °C dissolve->deprotect stir Stir at Room Temperature (1-2 h) deprotect->stir monitoring Monitor Reaction (TLC/LC-MS) stir->monitoring workup Work-up (Concentration and Basification) monitoring->workup Reaction Complete extraction Extraction with DCM workup->extraction purification Purification (Optional) extraction->purification product Product: this compound purification->product

Caption: Workflow for the N-Boc deprotection protocol.

Data Analysis and Characterization

Rigorous characterization of the synthesized compounds is essential to confirm their identity and purity. The following techniques are indispensable for the structural elucidation of substituted 4-(1-piperazinyl)-1H-indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary tools for structural confirmation.

  • ¹H NMR: Expect characteristic signals for the indole protons, including a broad singlet for the N-H proton (typically δ 8.0-9.0 ppm), and signals for the aromatic protons on the indole and any aryl substituents. The piperazine protons will typically appear as multiplets in the aliphatic region (δ 2.5-4.0 ppm).[6]

  • ¹³C NMR: The spectrum will show distinct signals for the indole and piperazine carbons, as well as any substituents. The chemical shifts will be influenced by the electronic nature of the substituents.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

Proton/Carbon¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Indole N-H~8.5 (br s)-
Indole Aromatic CH6.5 - 7.8 (m)100 - 140
Piperazine CH₂3.0 - 3.5 (m)45 - 55
Substituent Protons/CarbonsDependent on substituentDependent on substituent

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. Electrospray ionization (ESI) is a common technique for these molecules.

The fragmentation of arylpiperazines often involves cleavage of the C-N bonds of the piperazine ring.[7] The molecular ion peak (M+H)⁺ should be clearly visible, and characteristic fragment ions can provide further structural confirmation.[8]

Safety and Handling Precautions

Adherence to strict safety protocols is paramount when performing the synthesis of 4-(1-piperazinyl)-1H-indoles.

  • Palladium Catalysts: Palladium catalysts, particularly when finely divided on carbon, can be pyrophoric and should be handled in an inert atmosphere.[9] Avoid inhalation of dust and contact with skin and eyes.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled in a glovebox or under an inert atmosphere.[10]

  • Solvents: Anhydrous solvents such as toluene and DCM are flammable and should be used in a well-ventilated fume hood.

  • Reagents: Sodium tert-butoxide is a strong base and is corrosive. Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of substituted 4-(1-piperazinyl)-1H-indoles is a critical endeavor in the pursuit of novel therapeutics. The Buchwald-Hartwig amination, coupled with standard protecting group strategies, provides a reliable and versatile route to this important class of molecules. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently and efficiently synthesize a diverse range of this compound derivatives for biological evaluation. Careful attention to reaction optimization, purification, and characterization, along with a steadfast commitment to safety, will undoubtedly pave the way for the discovery of the next generation of innovative medicines.

References

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. (n.d.). Figshare. Retrieved from [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). 质谱学报. Retrieved from [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated... (n.d.). ResearchGate. Retrieved from [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). ChemRxiv. Retrieved from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. (2009). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. (2025, August 31). Yeditepe Journal of Health Sciences. Retrieved from [Link]

  • One-pot synthesis of N-arylpyrazoles from arylhalides. (2009). PubMed. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PubMed. Retrieved from [Link]

  • Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-[(4-Substituted-piperazin-1-yl)methyl]-1H-indole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). PubMed Central. Retrieved from [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (n.d.). The Distant Reader. Retrieved from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). PubMed Central. Retrieved from [Link]

  • Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. (2022, August 30). Acta Scientific. Retrieved from [Link]

Sources

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 4-(1-piperazinyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(1-piperazinyl)-1H-indole. The compound, a key heterocyclic structure in medicinal chemistry, requires a precise analytical method for its quantification in research and quality control settings. The developed method utilizes reverse-phase chromatography with a C18 column and a gradient elution of an acidic phosphate buffer and acetonitrile. UV detection is employed for quantification. The rationale behind the selection of chromatographic parameters is discussed in detail, emphasizing the control of analyte ionization for achieving optimal peak shape and reproducibility. Furthermore, this document provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Principle and Method Rationale

The quantification of this compound presents a unique analytical challenge due to its amphipathic nature, possessing both a moderately nonpolar indole ring and a highly polar, basic piperazine moiety. A successful HPLC method must carefully balance these properties to achieve adequate retention, good peak symmetry, and high resolution.

  • Chromatographic Mode: Reverse-phase HPLC (RP-HPLC) is the chosen mode of separation.[3] The nonpolar stationary phase (C18) interacts with the indole portion of the analyte, providing the primary mechanism for retention. RP-HPLC is versatile, reproducible, and the most common mode used in pharmaceutical analysis.[4][5]

  • Control of Analyte Ionization: The piperazine group in the analyte has two basic nitrogen atoms with pKa values typically in the ranges of 5.3-5.7 and 9.7-9.8.[6] At neutral pH, the molecule can exist in multiple protonation states, leading to poor peak shape (tailing) due to mixed interactions with the stationary phase. To ensure a single, consistent ionic form and suppress unwanted interactions with residual silanols on the silica-based column, the mobile phase pH must be strictly controlled.[7] By setting the mobile phase pH to approximately 2.5-3.0, well below the first pKa, the piperazine ring becomes fully protonated (dicatonic). This consistent positive charge leads to predictable chromatographic behavior and sharp, symmetrical peaks.[8]

  • Detection: The indole moiety of the analyte contains a chromophore that strongly absorbs UV radiation.[9] This allows for sensitive and specific detection using a UV or Photodiode Array (PDA) detector without the need for derivatization, which is often required for compounds like piperazine alone.[10]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the first step in logical method development.[3][5]

PropertyValue / ObservationRationale for Method Development
Molecular Formula C₁₂H₁₅N₃-
Molecular Weight 201.27 g/mol -
Structure Indole ring linked to a piperazine ringThe indole provides UV absorbance for detection. The piperazine provides basicity, making pH control critical.
pKa (estimated) pKa₁ ≈ 5.5, pKa₂ ≈ 9.7[6]Mobile phase pH should be < 3.5 to ensure full protonation of the piperazine moiety, minimizing peak tailing.
UV λmax (estimated) ~220 nm, ~270-280 nmThe indole chromophore allows for sensitive UV detection. Wavelengths above 200 nm are chosen to reduce noise.[9]
Solubility Freely soluble in aqueous acid and polar organic solvents.[11]The diluent for standards and samples should match the initial mobile phase conditions to ensure good peak shape.

Instrumentation, Reagents, and Materials

  • Instrumentation: HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or variable wavelength UV detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent C18 column demonstrated to be stable at low pH.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade)

    • Phosphoric Acid (H₃PO₄, ~85%, analytical grade)

    • Water (Deionized, 18.2 MΩ·cm)

  • Reference Standard: this compound, with a certificate of analysis indicating purity >99.0%.

Detailed Analytical Protocol

Preparation of Solutions
  • Mobile Phase A (Aqueous): 25 mM Phosphate Buffer, pH 2.8

    • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

    • Adjust the pH to 2.8 using concentrated phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase B (Organic): Acetonitrile

    • Use HPLC-grade acetonitrile directly.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio. This ensures compatibility with the initial chromatographic conditions.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

  • Working Standard and Sample Preparation:

    • Prepare working standards by diluting the stock solution with the diluent to achieve concentrations across the desired calibration range (e.g., 1-50 µg/mL).

    • Prepare unknown samples by dissolving them in the diluent to an expected concentration within the calibration range. Samples may require filtration through a 0.45 µm syringe filter if particulate matter is present.

Chromatographic Conditions
ParameterSettingRationale
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)Robust C18 chemistry provides good retention for the indole moiety and is stable at the required low pH.
Mobile Phase A: 25 mM KH₂PO₄, pH 2.8B: AcetonitrileAcidic buffer ensures consistent protonation of the analyte.[12] Acetonitrile is a common organic modifier with good UV transparency.[7]
Gradient Elution 0-10 min: 10% to 50% B10-12 min: 50% to 90% B12-14 min: Hold at 90% B14-14.1 min: 90% to 10% B14.1-18 min: Hold at 10% BA gradient is used to ensure elution of the main peak with a good shape and to clean the column of any late-eluting impurities.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 220 nmProvides high sensitivity for the indole chromophore. A PDA detector can be used to monitor multiple wavelengths if needed.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Analysis Workflow

The general workflow for sample analysis follows a systematic and self-validating process to ensure data integrity.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase & Diluent Preparation prep_std Standard & Sample Solution Preparation prep_mobile->prep_std sst System Suitability Test (SST) (Verify system performance) prep_std->sst cal Calibration Curve Generation (Inject standards) sst->cal sample_acq Sample Analysis (Inject unknowns) cal->sample_acq integrate Peak Integration & Identification (Based on retention time) sample_acq->integrate quant Quantification (Calculate concentration from curve) integrate->quant report Final Report Generation quant->report

Caption: High-level workflow for HPLC quantification.

Method Validation Protocol (ICH Q2(R2) Framework)

To demonstrate that the analytical procedure is suitable for its intended purpose, a validation study must be conducted.[1] The following parameters and acceptance criteria are recommended.[14][15]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples. Assess peak purity using a PDA detector.The analyte peak should be free of interference from endogenous components. Peak purity index > 0.995.
Linearity Analyze at least five concentrations across the range (e.g., 1-50 µg/mL). Plot a graph of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.998.
Range The range is established by confirming linearity, accuracy, and precision within its limits.80-120% of the target test concentration.[14]
Accuracy Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of a standard at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (LOD S/N ≥ 3, LOQ S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be reported and confirmed with injections at these concentrations.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±10%).System suitability parameters must still be met. Analyte concentration should not significantly change.
System Suitability Inject a working standard (e.g., 20 µg/mL) five times before starting any analysis.RSD of peak area ≤ 2.0%.Tailing factor ≤ 1.5.Theoretical plates > 2000.

Rationale for pH Selection

The choice of mobile phase pH is the most critical parameter in this method. The diagram below illustrates the decision-making process based on the analyte's pKa values.

G cluster_pH Mobile Phase pH Scenarios cluster_outcome Chromatographic Outcome Analyte Analyte: this compound pKa Piperazine Moiety pKa₁ ≈ 5.5, pKa₂ ≈ 9.7 Analyte->pKa pH_high pH > 10 (Analyte is neutral) pH_mid pH 7 (Mixed protonation states) pH_low pH < 3.5 (Fully protonated, single state) outcome_high Poor retention on C18 Silica instability pH_high->outcome_high Leads to outcome_mid Severe peak tailing Poor reproducibility pH_mid->outcome_mid Leads to outcome_low Excellent peak shape Reproducible retention pH_low->outcome_low Leads to (Optimal Choice)

Caption: Logic for selecting an acidic mobile phase.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Online]. Available: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed. [Online]. Available: [Link]

  • Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed. [Online]. Available: [Link]

  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. [Online]. Available: [Link]

  • Steps for HPLC Method Development | Pharmaguideline. [Online]. Available: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Online]. Available: [Link]

  • HPLC analytical Method development: an overview - PharmaCores. [Online]. Available: [Link]

  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. [Online]. Available: [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. [Online]. Available: [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed. [Online]. Available: [Link]

  • Separation of Indole-3-carbinol on Newcrom R1 HPLC column - SIELC Technologies. [Online]. Available: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Online]. Available: [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. [Online]. Available: [Link]

  • 12.5: High-Performance Liquid Chromatography - Chemistry LibreTexts. [Online]. Available: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. [Online]. Available: [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Online]. Available: [Link]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2 - Scribd. [Online]. Available: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Online]. Available: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Online]. Available: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Online]. Available: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Online]. Available: [Link]

  • Piperazine - Wikipedia. [Online]. Available: [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. [Online]. Available: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. [Online]. Available: [Link]

  • A Review on Analytical Methods for Piperazine Determination. [Online]. Available: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Online]. Available: [Link]

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The Versatile Scaffold: Application Notes and Protocols for 4-(1-piperazinyl)-1H-indole in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(1-piperazinyl)-1H-indole core structure represents a privileged scaffold in modern neuroscience drug discovery, giving rise to a multitude of compounds with diverse pharmacological profiles. This guide provides an in-depth exploration of the applications of this chemical motif, with a particular focus on its utility in the investigation and development of therapeutics for major depressive disorder (MDD), anxiety disorders, and schizophrenia. We will delve into the mechanistic underpinnings of representative molecules, provide detailed experimental protocols for their characterization, and present key data to inform your research endeavors.

The Significance of the this compound Moiety: A Gateway to Key CNS Targets

The unique arrangement of the indole nucleus, a crucial component of the neurotransmitter serotonin, linked to a piperazine ring, a common pharmacophore in centrally acting agents, confers upon this scaffold the ability to interact with high affinity and specificity with key players in neurotransmission. Primarily, derivatives of this compound have been extensively explored as ligands for serotonin (5-HT) and dopamine (D) receptors, as well as the serotonin transporter (SERT). This multi-target engagement capability is a cornerstone of developing novel therapeutics with improved efficacy and side-effect profiles for complex psychiatric disorders.

Part 1: Probing the Serotonergic System - Vilazodone as a Case Study

A prime example of a clinically successful drug embodying the this compound scaffold is Vilazodone. It is recognized for its dual mechanism of action as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.[1] This unique profile is believed to accelerate and enhance the therapeutic effects compared to traditional SSRIs.[2]

Mechanism of Action: A Two-Pronged Approach to Modulating Serotonin

Vilazodone's therapeutic efficacy stems from its synergistic actions at two key components of the serotonergic synapse:

  • Serotonin Transporter (SERT) Inhibition: By blocking SERT, vilazodone prevents the reuptake of serotonin from the synaptic cleft, leading to an increase in its extracellular concentration.[1]

  • 5-HT1A Receptor Partial Agonism: Vilazodone also acts as a partial agonist at presynaptic 5-HT1A autoreceptors, which helps to regulate the firing rate of serotonin neurons, and at postsynaptic 5-HT1A receptors, which are involved in downstream signaling cascades.[2]

dot

vilazodone_mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron 5HT_syn 5-HT Synthesis 5HT_vesicle 5-HT Vesicle 5HT_syn->5HT_vesicle Packaging 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release 5HT1A_post Postsynaptic 5-HT1A Receptor 5HT_synapse->5HT1A_post Binding 5HT1A_auto Presynaptic 5-HT1A Autoreceptor 5HT_synapse->5HT1A_auto Binding Signal_Transduction Signal Transduction (e.g., ↓cAMP) 5HT1A_post->Signal_Transduction Activation SERT SERT SERT->5HT_synapse Reuptake Vilazodone Vilazodone Vilazodone->SERT Inhibition Vilazodone->5HT1A_auto Partial Agonism 5HT1A_auto->5HT_vesicle Negative Feedback

Caption: Vilazodone's dual mechanism of action at the serotonergic synapse.

Quantitative Data: Binding Affinities of Vilazodone

The following table summarizes the high-affinity binding of vilazodone to its primary targets.

TargetParameterValueReference(s)
Human Serotonin Transporter (SERT)Ki0.7 nM[3]
Human Serotonin Transporter (SERT)IC501.6 nM[4][5]
Human 5-HT1A ReceptorIC502.1 nM[4][5]
Experimental Protocols: In Vitro Characterization

This protocol is designed to determine the binding affinity (Ki) of a test compound for the human serotonin transporter (hSERT) by measuring its ability to displace a radiolabeled ligand.

dot

sert_binding_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare hSERT Membrane Homogenate Incubation Incubate Membranes, [3H]Citalopram, and Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Serial Dilutions of Test Compound Ligand_Prep->Incubation Radioligand_Prep Prepare [3H]Citalopram Working Solution Radioligand_Prep->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting of Filters Washing->Counting IC50_Calc Calculate IC50 from Dose-Response Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay for SERT.

Materials:

  • hSERT-expressing cell membranes (e.g., from HEK293 cells)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [3H]Citalopram (specific activity ~70-87 Ci/mmol)

  • Non-specific binding control: Fluoxetine (10 µM final concentration)

  • Test compound (e.g., Vilazodone)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Thaw hSERT membranes on ice and dilute to the desired concentration (typically 5-20 µg protein/well) in ice-cold assay buffer.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 25 µL assay buffer

    • Non-specific Binding (NSB): 25 µL of 10 µM Fluoxetine

    • Test Compound: 25 µL of serial dilutions of the test compound (e.g., 10-11 to 10-5 M)

  • Add Radioligand: Add 25 µL of [3H]Citalopram to all wells. The final concentration should be at or near its Kd (typically 1-2 nM).

  • Initiate Reaction: Add 200 µL of the diluted membrane preparation to all wells. The final assay volume will be 250 µL.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

This protocol outlines the determination of a compound's binding affinity for the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HEK293 cells, or rat hippocampal tissue)

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4

  • Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist radioligand)

  • Non-specific binding control: Serotonin (10 µM final concentration)

  • Test compound (e.g., Vilazodone)

  • Glass fiber filters, scintillation cocktail, and counter

Procedure: The procedure is analogous to the SERT binding assay, with the following key differences:

  • Incubation: Incubate at 37°C for 30 minutes.

  • Data Interpretation: This assay measures the affinity for the high-affinity agonist binding state of the receptor.[7]

Experimental Protocols: In Vivo Behavioral Assessment

The FST is a widely used model to screen for antidepressant-like activity.[8] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.

Materials:

  • Cylindrical container (25 cm tall, 10 cm diameter)

  • Water (23-25°C)

  • Test compound (e.g., Vilazodone) administered at appropriate doses and pretreatment times

  • Video recording system (optional, for later scoring)

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the test.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Session:

    • Fill the cylinder with water to a depth of 15 cm.

    • Gently place the mouse into the cylinder.

    • The test duration is typically 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

  • Post-Test: Remove the mouse from the water, dry it with a towel, and return it to its home cage.

  • Data Analysis: Compare the duration of immobility between the vehicle- and drug-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

The EPM is a widely used assay to assess anxiety-like behavior.[9][10] The maze consists of two open arms and two enclosed arms. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

Materials:

  • Elevated plus maze apparatus

  • Video tracking system

  • Test compound (e.g., Vilazodone)

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour.

  • Drug Administration: Administer the test compound or vehicle.

  • Test Session:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Record the session using a video tracking system.

  • Data Analysis: The primary measures of anxiety are:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Anxiolytic compounds typically increase these parameters without significantly affecting the total distance traveled (a measure of general locomotor activity).

Part 2: Targeting Dopamine Receptors - Applications in Schizophrenia Research

Derivatives of the this compound scaffold have also shown significant promise as ligands for dopamine D2 and D3 receptors, which are key targets in the treatment of schizophrenia.[11][12] Aripiprazole, another successful drug, while not a direct this compound, shares the arylpiperazine motif and its mechanism as a D2 partial agonist provides a valuable framework for understanding the therapeutic potential of related compounds.

Mechanism of Action: Dopamine System Stabilization

Compounds that act as partial agonists at D2 receptors are thought to stabilize the dopaminergic system. In states of dopamine hyperactivity (believed to underlie the positive symptoms of schizophrenia), they act as functional antagonists. Conversely, in states of dopamine hypoactivity (associated with negative and cognitive symptoms), they provide a degree of receptor stimulation.[13]

dot

d2_partial_agonism cluster_hyper Dopamine Hyperactivity cluster_hypo Dopamine Hypoactivity Dopamine_High High Dopamine D2R_Hyper D2 Receptor Dopamine_High->D2R_Hyper Signal_Hyper Reduced Signal (Antagonism) D2R_Hyper->Signal_Hyper Partial_Agonist_Hyper Partial Agonist (e.g., Aripiprazole) Partial_Agonist_Hyper->D2R_Hyper Competition Partial_Agonist_Hypo Partial Agonist Dopamine_Low Low Dopamine D2R_Hypo D2 Receptor Dopamine_Low->D2R_Hypo Signal_Hypo Basal Signal (Agonism) D2R_Hypo->Signal_Hypo Partial_Agonist_Hypo->D2R_Hypo Binding

Caption: The stabilizing effect of a D2 partial agonist in different dopaminergic states.

Quantitative Data: Binding Affinities of Representative Dopamine Receptor Ligands

The following table presents binding data for aripiprazole, a D2 partial agonist.

TargetParameterValueReference(s)
Human Dopamine D2 ReceptorKi0.34 nM[14]
Human Dopamine D3 ReceptorKi~1 nM[15]
Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol can be used to assess the affinity of novel this compound derivatives for the D2 receptor.

Materials:

  • Cell membranes expressing the human D2 receptor (e.g., from CHO cells)

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4

  • Radioligand: [3H]Spiperone or [3H]Raclopride

  • Non-specific binding control: Haloperidol (10 µM final concentration)

  • Test compound

  • Standard laboratory equipment for radioligand binding assays

Procedure: The protocol is similar to that described for the 5-HT1A receptor, with the following modifications:

  • Incubation: Incubate at room temperature for 90-120 minutes.

  • Radioligand: Use a D2-specific radioligand such as [3H]Spiperone.

Conclusion

The this compound scaffold is a remarkably versatile platform for the design of novel neurotherapeutics. By understanding the structure-activity relationships and employing the detailed protocols provided in this guide, researchers can effectively characterize the pharmacological properties of new chemical entities targeting serotonergic and dopaminergic systems. The insights gained from these studies will be instrumental in the development of the next generation of treatments for a range of debilitating psychiatric disorders.

References

  • The antidepressant drug vilazodone is an allosteric inhibitor of the serotonin transporter. PubMed Central. Available at: [Link]

  • Is Viibryd (vilazodone) considered a selective serotonin reuptake inhibitor (SSRI)? Dr. Oracle. Available at: [Link]

  • What is vilazodone's (Selective Serotonin Reuptake Inhibitor (SSRI)) mechanism of action (MOA) and in what clinical scenarios is it a suitable medication option for anxiety and/or depression? Dr. Oracle. Available at: [Link]

  • SERT Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • Vilazodone: A 5-HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders. PubMed Central. Available at: [Link]

  • Structural basis of vilazodone dual binding mode to the serotonin transporter. ResearchGate. Available at: [Link]

  • Structural basis of vilazodone dual binding mode to the serotonin transporter. Nature. Available at: [Link]

  • Structural basis of vilazodone dual binding mode to the serotonin transporter. PubMed. Available at: [Link]

  • Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice. Frontiers in Psychiatry. Available at: [Link]

  • Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. PubMed Central. Available at: [Link]

  • Revealing Vilazodone's Binding Mechanism Underlying Its Partial Agonism to 5-HT1A Receptor in the Treatment of Major Depressive Disorder. ResearchGate. Available at: [Link]

  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. PubMed Central. Available at: [Link]

  • Elevated plus maze protocol. protocols.io. Available at: [Link]

  • Aripiprazole has Functionally Selective Actions at Dopamine D2 Receptor-Mediated Signaling Pathways. ResearchGate. Available at: [Link]

  • Revealing vilazodone's binding mechanism underlying its partial agonism to the 5-HT1A receptor in the treatment of major depressive disorder. RSC Publishing. Available at: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. Available at: [Link]

  • A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Forced Swim Test v.3. University of Notre Dame. Available at: [Link]

  • The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder. PubMed Central. Available at: [Link]

  • BehaviorCloud Protocols - Elevated Plus Maze. BehaviorCloud. Available at: [Link]

  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. Available at: [Link]

  • Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. PubMed. Available at: [Link]

  • Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis Online. Available at: [Link]

  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. Available at: [Link]

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  • 3-[(4-Substituted-piperazin-1-yl)methyl]-1H-indole derivatives. ResearchGate. Available at: [Link]

  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PubMed Central. Available at: [Link]

  • Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. PubMed. Available at: [Link]

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Sources

Application Notes & Protocols for the Development of Antimicrobial Agents from the 4-(1-Piperazinyl)-1H-Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The 4-(1-piperazinyl)-1H-indole framework represents a promising starting point, combining the privileged indole nucleus, known for its diverse biological activities, with the versatile piperazine moiety, a common constituent in many approved drugs.[1][2] This guide provides an integrated set of protocols and application notes for researchers in drug discovery, detailing a comprehensive workflow from the synthesis of a focused compound library to in vitro antimicrobial evaluation, mechanism of action studies, and preliminary safety assessment. The methodologies are designed to establish a robust structure-activity relationship (SAR) and provide a clear path for lead candidate identification and optimization.

Part I: Rationale and Synthesis of a Focused Derivative Library

The foundational step in developing a new class of antimicrobial agents is the establishment of a clear Structure-Activity Relationship (SAR). By systematically modifying the core this compound scaffold, researchers can identify which chemical features are critical for potent and selective antibacterial activity.[3][4][5] Our strategy involves creating a focused library by targeting three key diversification points: the indole nitrogen (N-1), the indole C-3 position, and the distal piperazine nitrogen (N-4'). This approach allows for a thorough exploration of the chemical space around the core structure.

G cluster_0 Synthesis Workflow Core Core Scaffold This compound N1 N-1 Indole Alkylation/Arylation Core->N1 Diversification C3 C-3 Indole Electrophilic Substitution Core->C3 Diversification N4_prime N-4' Piperazine Acylation/Sulfonylation Core->N4_prime Diversification Purify Purification & Characterization (HPLC, NMR, MS) N1->Purify C3->Purify N4_prime->Purify Library Focused Compound Library Purify->Library

Caption: General workflow for the synthesis and diversification of the this compound scaffold.

Protocol 1: Synthesis of the Core Scaffold via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen bonds. This protocol utilizes a palladium catalyst to couple 4-bromo-1H-indole with N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) protecting group is essential to prevent side reactions at the distal piperazine nitrogen, ensuring regioselective coupling. It can be readily removed in the subsequent step.

Materials:

  • 4-bromo-1H-indole

  • 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine, Magnesium sulfate (MgSO₄)

Procedure:

  • Coupling Reaction:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1H-indole (1.0 eq), N-Boc-piperazine (1.2 eq), NaOtBu (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture at 100-110 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(1-piperazinyl)-1H-indole.

  • Boc-Deprotection:

    • Dissolve the purified product in DCM.

    • Add TFA (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is basic.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the core scaffold, this compound. Confirm structure and purity via ¹H NMR and LC-MS.

Part II: In Vitro Antimicrobial Susceptibility Profiling

Once a library of compounds is synthesized and purified, the next critical phase is to evaluate their biological activity. A tiered or cascaded approach is most efficient, beginning with a broad primary screen to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. Compounds showing promising activity can then be advanced to secondary assays to determine if their effect is bactericidal (Minimum Bactericidal Concentration, MBC).

G cluster_1 Antimicrobial Screening Cascade Library Synthesized Library MIC Primary Screen: MIC Assay (Broth Microdilution) Library->MIC Inactive Inactive Compounds (MIC > Threshold) MIC->Inactive Active Active 'Hits' (MIC ≤ Threshold) MIC->Active MBC Secondary Screen: MBC Assay Active->MBC MoA Mechanism of Action Studies (Membrane, DNA, etc.) Active->MoA Tox Cytotoxicity Assays (Selectivity Index) Active->Tox Lead Lead Candidates MBC->Lead MoA->Lead Tox->Lead

Caption: A tiered workflow for the in vitro evaluation of antimicrobial candidates.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The broth microdilution method is the gold standard for determining the MIC of a potential antimicrobial agent.[6][7] It provides a quantitative measure of the lowest compound concentration required to inhibit the visible growth of a bacterium in vitro.[7][8] Using a standardized bacterial inoculum (matched to a 0.5 McFarland standard) and cation-adjusted Mueller-Hinton Broth (CAMHB) ensures reproducibility and comparability of results across different experiments and labs, as recommended by CLSI guidelines.[6][9]

Materials:

  • Synthesized compounds (stock solutions in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[10]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[6][8][10]

  • Plate Preparation:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • This leaves well 11 as the positive growth control (no compound) and well 12 as the sterility control (no bacteria).[10]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.[6]

    • The final volume in each well is 100 µL.

    • Seal the plate and incubate at 35-37 °C for 16-24 hours.[6]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) by eye.[6][7] The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

Rationale: The MBC assay distinguishes bactericidal (killing) agents from bacteriostatic (inhibitory) ones.[11][12] It is a critical secondary screen, as bactericidal agents are often preferred for treating serious infections. The protocol determines the lowest concentration of an agent that kills ≥99.9% of the initial bacterial population.[11][12][13] An MBC/MIC ratio of ≤4 is a common, albeit informal, indicator of bactericidal activity.[10]

Procedure:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, plate a 10-100 µL aliquot from each of these wells onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Also, plate an aliquot from the growth control well after preparing a 1:1000 dilution in saline to accurately count the initial inoculum.

  • Incubate the MHA plates at 35-37 °C for 18-24 hours.

  • Count the number of colonies (CFUs) on each plate.

  • The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[10]

Compound ID Test Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
IND-PIP-001S. aureus ATCC 29213482Bactericidal
IND-PIP-001E. coli ATCC 2592216>128>8Bacteriostatic
IND-PIP-002S. aureus ATCC 292138648Bacteriostatic
IND-PIP-002E. coli ATCC 2592232>128>4Bacteriostatic

Part III: Elucidating the Mechanism of Action (MoA)

Identifying the cellular target of active compounds is crucial for rational drug development. Indole-based compounds have been reported to function through multiple mechanisms, most commonly by disrupting bacterial membrane integrity or by interfering with DNA functions.[14] The following protocols provide methods to investigate these two primary pathways.

G cluster_2 Mechanism of Action Investigation Compound Active Compound Bacteria Bacterial Cell Compound->Bacteria Membrane Membrane Disruption? Bacteria->Membrane DNA DNA Interaction? Bacteria->DNA Assay_Membrane NPN / PI Permeability Assay Membrane->Assay_Membrane Investigated by Assay_DNA DNA Intercalation Assay DNA->Assay_DNA Investigated by

Caption: Probing the two primary potential mechanisms of action for indole-based antimicrobials.

Protocol 4: Bacterial Membrane Permeability Assays

Rationale: This protocol uses two fluorescent probes to assess damage to the outer and inner membranes of Gram-negative bacteria, respectively.[15][16] N-phenyl-1-naphthylamine (NPN) is a hydrophobic probe that fluoresces weakly in aqueous environments but strongly upon entering the hydrophobic interior of the cell membrane, indicating outer membrane damage.[17] Propidium iodide (PI) is a DNA intercalating dye that cannot cross intact cell membranes. An increase in PI fluorescence indicates that the inner membrane has been compromised, allowing the dye to enter the cytoplasm and bind to DNA.[15][16][17]

Procedure:

  • Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5). Harvest cells by centrifugation and wash twice with PBS. Resuspend in PBS to an OD₆₀₀ of 0.2.

  • Outer Membrane (NPN Assay):

    • In a black 96-well plate, add bacterial suspension.

    • Add NPN to a final concentration of 10 µM.

    • Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x MIC).

    • Measure fluorescence immediately using an excitation wavelength of 350 nm and an emission wavelength of 420 nm. Monitor over time. An increase in fluorescence relative to an untreated control indicates outer membrane permeabilization.

  • Inner Membrane (PI Assay):

    • In a black 96-well plate, add bacterial suspension.

    • Add the test compound at various concentrations.

    • Add PI to a final concentration of 2.5 µM.

    • Measure fluorescence using an excitation wavelength of 535 nm and an emission wavelength of 617 nm. Monitor over time. An increase in fluorescence indicates inner membrane permeabilization.[15]

Protocol 5: DNA Interaction Assay (Fluorescence Intercalator Displacement)

Rationale: The planar indole ring system has the potential to intercalate between DNA base pairs, disrupting replication and transcription.[18] This assay indirectly measures the binding of a test compound to DNA by monitoring the displacement of a known DNA intercalator, ethidium bromide (EtBr). When EtBr is bound to DNA, it fluoresces strongly. If a test compound binds to DNA and displaces the EtBr, a concentration-dependent decrease in fluorescence will be observed.

Procedure:

  • Prepare a solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl).

  • In a black 96-well plate, add the CT-DNA solution and EtBr to achieve a stable, high-fluorescence baseline.

  • Add increasing concentrations of the test compound to the wells.

  • Incubate for 5-10 minutes at room temperature.

  • Measure the fluorescence (Excitation: ~520 nm, Emission: ~600 nm).

  • A significant decrease in fluorescence intensity indicates that the test compound is displacing EtBr and binding to the DNA.[19]

Part IV: Preliminary Safety and Selectivity Assessment

A clinically viable antimicrobial must exhibit selective toxicity, meaning it should be potent against bacterial pathogens while having minimal effect on host mammalian cells.[20][21] The selectivity index (SI) is a crucial metric calculated by comparing the cytotoxicity of a compound against a mammalian cell line to its antimicrobial activity (MIC). A higher SI value is desirable.

Protocol 6: Cytotoxicity Assay (LDH Release)

Rationale: The lactate dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity.[22] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[22] Measuring the amount of LDH in the supernatant provides a direct indication of cell lysis and membrane integrity loss.

Procedure:

  • Seed a mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate and grow to ~80-90% confluency.

  • Remove the growth medium and replace it with fresh medium containing serial dilutions of the test compound.

  • Include a negative control (cells with medium only) and a positive control (cells treated with a lysis buffer to achieve 100% cell death).

  • Incubate for a period relevant to the antimicrobial assay (e.g., 24 hours).

  • After incubation, carefully transfer a portion of the supernatant from each well to a new plate.

  • Add the LDH assay reagent according to the manufacturer's instructions. This reagent contains substrates that react with LDH to produce a colored product.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity for each concentration relative to the controls. Determine the IC₅₀ value (the concentration that causes 50% cell death).

Data Presentation and Selectivity Index (SI):

Compound ID MIC vs. S. aureus (µg/mL) IC₅₀ vs. HeLa Cells (µg/mL) Selectivity Index (SI = IC₅₀ / MIC)
IND-PIP-00148020
IND-PIP-0028243

Interpretation: Compound IND-PIP-001 shows a much better selectivity profile than IND-PIP-002, as it is 20 times more toxic to the bacteria than to the mammalian cells. This makes it a more promising candidate for further development.

References

  • Kretschmer, D., & Zipperer, A. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
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  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Chen, W. L., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mSphere.
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  • Cools, F., et al. (2017). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. RSC Advances.
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  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Cools, F., et al. (2017). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. RSC Advances.
  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics.
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  • ResearchGate. (2024). How to assess bacterial permeability?
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experimental setup for electrophysiological recording with 4-(1-piperazinyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Electrophysiological Characterization of 4-(1-piperazinyl)-1H-indole: A Guide to Investigating its Neuromodulatory Properties

Abstract

This document provides a detailed guide for investigating the electrophysiological effects of this compound, a synthetic compound belonging to a class of molecules known for their interactions with key neurotransmitter systems. Based on the common pharmacological targets of the piperazinyl-indole scaffold, this guide focuses on protocols to assess the compound's activity at serotonin (5-HT) and dopamine (D2) receptors.[1][2][3][4][5][6] We present comprehensive, step-by-step protocols for whole-cell patch-clamp recordings in acute brain slices, a gold-standard technique for studying neuronal excitability and synaptic transmission.[7] This application note is intended for researchers in neuroscience, pharmacology, and drug development, providing the scientific rationale, experimental workflows, and data analysis frameworks necessary to characterize the functional impact of this compound on neuronal activity.

Introduction: Scientific Rationale

The this compound scaffold is a privileged structure in medicinal chemistry, frequently associated with high-affinity ligands for G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[1][2][3][5] These receptor systems are critical for regulating a vast array of physiological and cognitive processes, and their dysfunction is implicated in numerous neuropsychiatric and neurological disorders. Compounds containing the piperazine moiety are known to exhibit diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[4][8][9][10]

Electrophysiology offers a direct, high-resolution method to measure the functional consequences of a compound's interaction with its molecular target.[7][11] Techniques like patch-clamp recording allow for the precise measurement of ion flow across a neuron's membrane, providing insights into changes in membrane potential, action potential firing, and synaptic currents.[12][13][14] By applying this compound to brain tissue while recording from specific neuronal populations, we can elucidate its mechanism of action—whether it acts as an agonist, antagonist, or modulator of receptor function—and characterize its impact on neural circuit activity.

This guide will focus on protocols for acute brain slices from rodents, a preparation that preserves the local synaptic circuitry and allows for targeted recordings from neurons in specific brain regions.[15][16] We will detail procedures for studying neurons in the dorsal raphe nucleus (DRN) and the prefrontal cortex (PFC), regions enriched with 5-HT and dopamine receptors, respectively.

Materials and Reagents

Consistent and high-quality reagents are paramount for successful electrophysiological experiments.

Reagent/MaterialSupplier (Example)Catalogue #Purpose
This compound HClSigma-AldrichSMB00378Test Compound
Ketamine/XylazineVetOneV-0321-1Anesthetic
SucroseSigma-AldrichS0389Component of protective cutting solution
NaCl, KCl, KH2PO4, NaHCO3Sigma-AldrichVariousComponents of ACSF and internal solutions
MgCl2, CaCl2Sigma-AldrichVariousComponents of ACSF and internal solutions
D-GlucoseSigma-AldrichG7021Energy source in ACSF
K-Gluconate / KClSigma-AldrichP1847 / P9333Primary salt for internal pipette solution
HEPESSigma-AldrichH3375pH buffer for internal solution
Mg-ATP, Na-GTPSigma-AldrichA2383 / G8877Energy source for internal solution
PhosphocreatineSigma-AldrichP7936Energy buffer for internal solution
EGTASigma-AldrichE3889Calcium chelator for internal solution
BiocytinInvitrogenB1592For post-hoc cell identification
Borosilicate Glass CapillariesSutter InstrumentBF150-86-10For pulling patch pipettes
Vibratome (e.g., VT1200S)Leica Biosystems-For slicing brain tissue
Patch-clamp Amplifier (e.g., Axopatch 200B)Molecular Devices-Signal amplification and acquisition
Digitizer (e.g., Digidata 1550)Molecular Devices-Analog-to-digital signal conversion
MicromanipulatorSutter InstrumentMP-285For precise pipette positioning
Perfusion SystemWarner Instruments-For solution exchange

Experimental Protocols

Solution Preparation

Rationale: The ionic composition of the artificial cerebrospinal fluid (ACSF) is designed to mimic the extracellular environment of the brain, ensuring neuronal viability. A separate "cutting" solution with high sucrose and low Ca2+ is used during slicing to minimize excitotoxicity and preserve cell health. The internal pipette solution is formulated to resemble the intracellular environment of the neuron.

a) NMDG Protective Cutting Solution (1 Liter)

  • 92 mM NMDG

  • 2.5 mM KCl

  • 1.25 mM NaH2PO4

  • 30 mM NaHCO3

  • 20 mM HEPES

  • 25 mM Glucose

  • 2 mM Thiourea

  • 5 mM Na-Ascorbate

  • 3 mM Na-Pyruvate

  • 0.5 mM CaCl2

  • 10 mM MgSO4

    • Adjust pH to 7.3–7.4 with HCl. Osmolarity should be ~300-310 mOsm. Bubble vigorously with 95% O2 / 5% CO2 (carbogen) for at least 15 minutes before and during use.

b) Recording ACSF (1 Liter)

  • 124 mM NaCl

  • 2.5 mM KCl

  • 1.25 mM NaH2PO4

  • 24 mM NaHCO3

  • 12.5 mM Glucose

  • 2 mM CaCl2

  • 1 mM MgSO4

    • Osmolarity should be ~300-310 mOsm. Bubble vigorously with carbogen for at least 30 minutes before use and throughout the experiment.

c) K-Gluconate Internal Solution (50 mL)

  • 135 mM K-Gluconate

  • 10 mM KCl

  • 10 mM HEPES

  • 0.5 mM EGTA

  • 4 mM Mg-ATP

  • 0.4 mM Na-GTP

  • 10 mM Phosphocreatine

    • Adjust pH to 7.2-7.3 with KOH. Osmolarity should be ~280-290 mOsm. Filter and store in aliquots at -20°C.

d) this compound Stock Solution

  • The compound is available as a hydrochloride salt, which should be soluble in water or DMSO.[17]

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, nuclease-free water or DMSO.

  • Store aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

  • On the day of the experiment, dilute the stock solution into the recording ACSF to the final desired concentrations (e.g., 100 nM to 10 µM).

Acute Brain Slice Preparation

Rationale: This procedure is designed to rapidly prepare thin brain slices while preserving neuronal health. Anesthesia must be deep to be humane. Transcardial perfusion with ice-cold, oxygenated cutting solution replaces blood with a protective medium, cooling the brain and reducing metabolic demand.[15][16][18]

Step-by-Step Protocol:

  • Anesthesia: Deeply anesthetize a rodent (e.g., P21-P40 mouse or rat) via intraperitoneal injection of Ketamine/Xylazine, confirming deep anesthesia by lack of pedal withdrawal reflex.[15]

  • Perfusion: Perform a transcardial perfusion with ice-cold, carbogen-bubbled NMDG protective cutting solution until the liver is cleared of blood.

  • Brain Extraction: Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG solution.[16]

  • Slicing:

    • Mount the brain onto the vibratome stage. For prefrontal cortex slices, a coronal orientation is typical. For dorsal raphe, a coronal or sagittal orientation can be used.

    • Submerge the mounted brain in the vibratome buffer tray filled with ice-cold, carbogenated NMDG solution.

    • Cut slices at a thickness of 250-300 µm.[19]

  • Recovery:

    • Transfer the slices to a holding chamber containing NMDG solution heated to 32-34°C for 10-12 minutes.

    • After this initial recovery, transfer the slices to a second holding chamber containing recording ACSF at room temperature, bubbled with carbogen. Allow slices to recover for at least 1 hour before recording.[7][19]

Whole-Cell Patch-Clamp Recording

Rationale: The patch-clamp technique allows for the recording of ionic currents from a single cell.[11][12] By achieving a high-resistance "giga-seal" between the glass pipette and the cell membrane, the small electrical currents passing through ion channels can be measured.[13][20] The whole-cell configuration provides access to the intracellular environment and allows for the control of the cell's membrane potential (voltage-clamp) or the injection of current to observe voltage changes (current-clamp).[14]

Step-by-Step Protocol:

  • Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal resistance should be 3-6 MΩ when filled with internal solution.

  • Slice Transfer: Transfer a single brain slice to the recording chamber on the microscope stage. Secure it with a slice anchor and continuously perfuse with carbogenated ACSF at a rate of 2-3 mL/min.

  • Cell Targeting: Using differential interference contrast (DIC) or infrared microscopy, identify a target neuron (e.g., a pyramidal neuron in Layer 5 of the PFC).

  • Achieving a Seal: Fill a pipette with internal solution and, using a micromanipulator, approach the target neuron while applying positive pressure. Once the pipette touches the cell, release the positive pressure to form a seal. Apply gentle suction to achieve a giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.[13]

  • Data Acquisition:

    • Current-Clamp: Record the baseline resting membrane potential and firing properties of the neuron in response to depolarizing current injections.

    • Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV to record excitatory currents, 0 mV to record inhibitory currents) and record baseline synaptic activity.

Drug Application and Experimental Paradigms
  • Baseline Recording: Record stable baseline activity for 5-10 minutes.

  • Compound Application: Switch the perfusion to ACSF containing the desired concentration of this compound.

  • Effect Recording: Record for 10-15 minutes during drug application to allow for the effect to reach a steady state.

  • Washout: Switch the perfusion back to the control ACSF to determine if the compound's effects are reversible.

Specific Paradigms:

  • To test for effects on intrinsic excitability: In current-clamp, inject a series of depolarizing current steps before, during, and after drug application. Measure changes in resting membrane potential, input resistance, action potential threshold, and the number of spikes fired at each current step.

  • To test for effects on synaptic transmission: In voltage-clamp, record spontaneous excitatory or inhibitory postsynaptic currents (sEPSCs or sIPSCs). Measure changes in the frequency and amplitude of these events.

  • To determine agonist vs. antagonist activity: Co-apply the compound with a known agonist for the suspected receptor (e.g., serotonin for 5-HT receptors). If the compound is an antagonist, it should block the effect of the known agonist. If it is an agonist, it will mimic the effect.

Data Presentation and Expected Outcomes

Data should be quantified and presented clearly. Below are examples of how to structure the results.

Table 1: Effect of this compound on Intrinsic Properties of PFC Pyramidal Neurons

ParameterBaseline1 µM Compound10 µM CompoundWashout
Resting Membrane Potential (mV)-72.4 ± 1.2-75.1 ± 1.5-78.9 ± 1.8**-73.1 ± 1.3
Input Resistance (MΩ)155.3 ± 10.1130.7 ± 9.5112.5 ± 8.2 151.9 ± 10.5
AP Threshold (mV)-45.2 ± 0.8-45.5 ± 0.9-45.8 ± 1.1-45.3 ± 0.7
Spikes at 200 pA12 ± 28 ± 1*5 ± 111 ± 2
*(Data are hypothetical mean ± SEM; *p<0.05, *p<0.01 compared to baseline)

Table 2: Effect of this compound on sIPSC in PFC Pyramidal Neurons

ParameterBaseline1 µM Compound10 µM CompoundWashout
sIPSC Frequency (Hz)3.5 ± 0.46.8 ± 0.7**9.2 ± 1.1***4.1 ± 0.5
sIPSC Amplitude (pA)28.1 ± 2.129.5 ± 2.530.1 ± 2.328.8 ± 2.2
*(Data are hypothetical mean ± SEM; **p<0.01, **p<0.001 compared to baseline)

The hypothetical data above suggest the compound hyperpolarizes neurons and decreases their excitability by opening a potassium channel (indicated by decreased input resistance), a common mechanism for 5-HT1A or D2 receptor agonists. The increase in sIPSC frequency with no change in amplitude suggests a presynaptic mechanism, potentially increasing GABA release from interneurons.

Visualizations

Experimental Workflow

G cluster_prep Slice Preparation cluster_rec Recording Protocol cluster_analysis Data Analysis Anesthesia Anesthetize Animal Perfusion Transcardial Perfusion Anesthesia->Perfusion Dissection Brain Extraction Perfusion->Dissection Slicing Vibratome Slicing Dissection->Slicing Recovery Slice Recovery Slicing->Recovery Target Identify Target Neuron Recovery->Target Seal Achieve Giga-Seal Target->Seal WC Go Whole-Cell Seal->WC Baseline Record Baseline (5-10 min) WC->Baseline Drug Apply Compound (10-15 min) Baseline->Drug Wash Washout (10+ min) Drug->Wash Intrinsic Analyze Intrinsic Properties Wash->Intrinsic Stats Statistical Comparison Intrinsic->Stats Synaptic Analyze Synaptic Events Synaptic->Stats

Caption: Workflow for acute slice electrophysiology experiment.

Potential Signaling Pathway

G Compound This compound Receptor 5-HT1A / D2 Receptor (Gi/o-coupled) Compound->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK K+ Channel G_Protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates K_efflux K+ Efflux GIRK->K_efflux Hyperpol Hyperpolarization & Decreased Excitability K_efflux->Hyperpol

Caption: Hypothesized signaling cascade for an agonist at Gi/o-coupled receptors.

Conclusion and Trustworthiness

The protocols described herein provide a robust framework for the electrophysiological characterization of this compound. By following these self-validating steps—which include stable baseline recordings, application, and washout—researchers can generate reliable and reproducible data. The causality behind each step, from the composition of solutions to the specific recording paradigms, is explained to ensure a deep understanding of the methodology. This guide, grounded in established electrophysiological principles and literature on related compounds, empowers researchers to rigorously investigate the neuromodulatory potential of novel chemical entities.

References

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Application Notes: Probing the Serotonergic System with 4-(1-Piperazinyl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-(1-piperazinyl)-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a multitude of neurologically active agents. While the parent compound is primarily a synthetic intermediate, its derivatives have proven to be highly potent and selective ligands for various G-protein coupled receptors (GPCRs), particularly within the serotonergic system. This guide focuses on the application of a prominent class of these derivatives—specifically N-arylsulfonyl-4-(1-piperazinyl)-1H-indoles —as high-affinity chemical probes for the serotonin 6 receptor (5-HT6R) . We provide an in-depth exploration of the scientific rationale, detailed experimental protocols for characterization, and data interpretation guidelines for researchers investigating the 5-HT6 receptor's role in cognition and neurodegenerative disorders.

Introduction: From a Privileged Scaffold to a Precision Probe

The indole nucleus and the piperazine ring are independently recognized as "privileged scaffolds" due to their frequent appearance in successful drug candidates and their ability to interact with a wide range of biological targets.[1][2] The fusion of these two moieties in this compound creates a versatile template for combinatorial chemistry and targeted drug design.[3] While the unmodified core structure is commercially available as a synthetic reagent, its true power is unlocked through targeted derivatization.[4][5]

One of the most fruitful applications of this scaffold has been the development of antagonists for the 5-HT6 receptor.[6][7] The 5-HT6R, expressed almost exclusively in the central nervous system (CNS), is a Gs-coupled receptor that modulates cholinergic and glutamatergic neurotransmission.[8] Its antagonism is a validated therapeutic strategy for improving cognitive deficits in preclinical models of Alzheimer's disease and schizophrenia.[7]

This document details the use of N-arylsulfonyl-4-(1-piperazinyl)-1H-indole derivatives (a representative structure is shown in Figure 1) as chemical probes to investigate 5-HT6R biology. We will cover essential protocols for quantifying probe affinity and functional activity, which are critical for validating its utility in target engagement and pathway analysis studies.


Figure 1: General Structure of a 5-HT6R Antagonist Probe A representative chemical structure of the N-arylsulfonyl-4-(1-piperazinyl)-1H-indole class of 5-HT6R antagonists.

(Illustrative structure, not generated from tool)


Mechanism of Action: Targeting the 5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is constitutively active and signals through the Gs alpha-subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade influences neuronal excitability and gene expression. Chemical probes that act as antagonists or inverse agonists at the 5-HT6R block this basal and serotonin-induced signaling, which has been shown to enhance cognitive performance in various animal models.[7]

5_HT6R_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT6 Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates (α-subunit) cAMP cAMP AC->cAMP Converts Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Probe Indole-Piperazine Antagonist Probe Probe->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cognition Modulation of Cognition CREB->Cognition

Caption: 5-HT6 Receptor Gs-coupled signaling pathway and point of antagonist intervention.

Synthesis and Characterization

The synthesis of N-arylsulfonyl-4-(1-piperazinyl)-1H-indole derivatives is typically achieved through a multi-step process. A generalized synthetic scheme involves the protection of the indole nitrogen, followed by coupling with a suitable piperazine derivative, and finally N-arylsulfonation. For specific examples and detailed procedures, refer to publications by Nirogi et al. and others.[6][7]

Table 1: Physicochemical Properties of a Representative Probe

Property Value Reference
Molecular Formula C₁₂H₁₅N₃ [9]
Molecular Weight 201.27 g/mol [9]
Appearance Gray solid [9]

| CAS Number | 84807-09-0 |[9] |

(Note: Data for the parent scaffold is shown as an example; properties will vary with derivatization.)

Experimental Protocols: Characterizing Probe-Target Interaction

The following protocols provide a framework for characterizing a novel this compound derivative as a 5-HT6R probe.

Protocol 1: In Vitro Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the probe for the human 5-HT6 receptor by measuring its ability to compete with a known radioligand.

A. Materials

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [³H]-LSD or another suitable 5-HT6R radioligand.

  • Non-specific Ligand: Serotonin (5-HT) or methiothepin at a high concentration (e.g., 10 µM) to determine non-specific binding.

  • Test Compound: The this compound derivative probe, dissolved in DMSO and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well Filter Plates (e.g., GF/B or GF/C).

B. Experimental Workflow

Binding_Assay_Workflow Start Start: Prepare Reagents Step1 Dispense Assay Buffer, Radioligand, and Test Compound (or Vehicle/Non-specific Ligand) to 96-well plate Start->Step1 Step2 Add Cell Membranes to initiate binding reaction Step1->Step2 Step3 Incubate at Room Temperature (e.g., 60 minutes) Step2->Step3 Step4 Terminate Reaction by Rapid Filtration through filter plate Step3->Step4 Step5 Wash Plate with Ice-Cold Assay Buffer (3x) Step4->Step5 Step6 Dry Filter Plate Step5->Step6 Step7 Add Scintillation Cocktail to each well Step6->Step7 Step8 Measure Radioactivity (Counts Per Minute - CPM) using a Scintillation Counter Step7->Step8 End Analyze Data: Calculate Ki value Step8->End

Caption: Workflow for a competitive radioligand binding assay.

C. Step-by-Step Procedure

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add in order: 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 50 µL of the test compound dilution. For total binding, add 50 µL of vehicle (buffer with DMSO). For non-specific binding, add 50 µL of the non-specific ligand.

  • Initiate the reaction by adding 50 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well. The final volume is 200 µL.

  • Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Harvest the membranes by rapid vacuum filtration onto the filter plate.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Allow the filters to dry completely.

  • Add 200 µL of scintillation cocktail to each well and count the radioactivity.

D. Data Analysis

  • Calculate the percent inhibition for each concentration of the test compound.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Representative Binding Affinity Data for 5-HT6R Antagonists

Compound ID (Derivative) 5-HT6R Ki (nM) Reference
Compound 6a 1.2 [6]
Compound 6p 2.5 [7]

| Compound 6q | 1.8 |[7] |

Protocol 2: Cell-Based cAMP Functional Assay

This protocol measures the ability of the probe to function as an antagonist by blocking serotonin-induced cAMP production in cells expressing the 5-HT6 receptor.

A. Materials

  • Cell Line: HEK293 cells stably expressing the human 5-HT6 receptor.

  • Cell Culture Medium: DMEM with 10% FBS, antibiotics.

  • Agonist: Serotonin (5-HT).

  • Test Compound: The this compound derivative probe.

  • cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

B. Experimental Workflow

cAMP_Assay_Workflow Start Start: Seed Cells Step1 Seed HEK293-5HT6R cells in a 96-well plate and allow to adhere overnight Start->Step1 Step2 Pre-treat cells with serially diluted Test Compound (Antagonist) and a PDE inhibitor (IBMX) Step1->Step2 Step3 Incubate for 15-30 minutes Step2->Step3 Step4 Stimulate cells with Serotonin (Agonist) at its EC80 concentration Step3->Step4 Step5 Incubate for 30 minutes Step4->Step5 Step6 Lyse cells and follow the protocol for the chosen cAMP detection kit Step5->Step6 Step7 Read the plate using a plate reader appropriate for the detection technology (e.g., HTRF) Step6->Step7 End Analyze Data: Calculate IC50 value Step7->End

Caption: Workflow for a cell-based functional cAMP assay.

C. Step-by-Step Procedure

  • Seed the HEK293-5HT6R cells into a 96-well cell culture plate at a density that will result in a confluent monolayer the next day.

  • On the day of the assay, remove the culture medium.

  • Add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and the desired concentrations of the test compound (antagonist). Incubate for 20 minutes at 37°C.

  • Add serotonin at a concentration that elicits ~80% of its maximal response (EC80). For control wells (basal level), add buffer only.

  • Incubate for 30 minutes at 37°C.

  • Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP measurement following the kit's protocol.

D. Data Analysis

  • Generate a dose-response curve by plotting the cAMP signal against the log concentration of the antagonist.

  • Calculate the IC50 value, which is the concentration of the probe that inhibits 50% of the serotonin-induced cAMP response.

Protocol 3: In Vitro Cytotoxicity Assay (MTT)

This protocol assesses the general cytotoxicity of the probe to determine its suitability for cell-based experiments and its therapeutic index.

A. Materials

  • Cell Line: A relevant cell line, such as HEK293 (the host for the functional assay) or a neuronal cell line (e.g., SH-SY5Y).

  • Cell Culture Medium.

  • Test Compound.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

B. Step-by-Step Procedure

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle-only control.

  • Incubate for 24-48 hours at 37°C.

  • Add 10 µL of MTT reagent to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

C. Data Analysis

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the CC50 (cytotoxic concentration 50%) value from the dose-response curve. A high CC50 relative to the Ki or IC50 indicates good selectivity for the target over general toxicity.

Conclusion and Future Directions

The this compound scaffold is a powerful starting point for developing high-value chemical probes. The N-arylsulfonyl derivatives, in particular, are potent and selective antagonists of the 5-HT6 receptor. By employing the binding, functional, and cytotoxicity assays detailed in this guide, researchers can rigorously characterize these probes and use them to dissect the complex roles of the 5-HT6 receptor in health and disease. This foundational work is essential for validating the target and advancing the development of novel therapeutics for cognitive disorders.

References

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-Piperazinyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1-piperazinyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The methodologies discussed herein are grounded in established chemical principles and validated through extensive laboratory application.

Introduction

The synthesis of this compound, a key intermediate in the preparation of pharmacologically active compounds such as the antidepressant Vilazodone, is most commonly achieved via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction forms the carbon-nitrogen bond between an aryl halide (typically 4-bromoindole or 4-chloroindole) and piperazine. While robust, this transformation is not without its challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and reproducible synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Consistently Low or No Product Yield

Question: I am performing the Buchwald-Hartwig amination of 4-bromoindole with piperazine, but my yields are consistently low (or I'm not getting any product). What are the likely causes and how can I fix this?

Answer: Low or no yield in a Buchwald-Hartwig amination can stem from several factors, primarily related to the catalyst system, reaction conditions, and reagent quality.

Causality: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation, and reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[2] An interruption at any of these stages will halt or slow down the reaction.

Troubleshooting Workflow:

G start Low/No Yield catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions workup Evaluate Workup & Purification start->workup pd_source Pd Source (e.g., Pd2(dba)3, Pd(OAc)2) catalyst->pd_source ligand Ligand (e.g., XPhos, RuPhos) catalyst->ligand base Base (e.g., NaOtBu, K2CO3) catalyst->base indole_purity 4-Bromoindole Purity reagents->indole_purity piperazine_purity Piperazine Quality (anhydrous?) reagents->piperazine_purity solvent_purity Solvent Anhydrous? reagents->solvent_purity temperature Temperature conditions->temperature time Reaction Time conditions->time atmosphere Inert Atmosphere (N2/Ar)? conditions->atmosphere solution_workup Acid/Base Extraction Chromatography on Deactivated Silica workup->solution_workup solution_catalyst Use Pre-catalyst Increase Catalyst/Ligand Loading Screen Ligands/Bases base->solution_catalyst solution_reagents Recrystallize 4-Bromoindole Use Fresh, Anhydrous Piperazine Use Anhydrous Solvent solvent_purity->solution_reagents solution_conditions Increase Temperature Extend Reaction Time Ensure Strict Inert Conditions atmosphere->solution_conditions G cluster_0 Buchwald-Hartwig Amination r1 4-Bromoindole plus + r1->plus reagents Pd Catalyst Ligand Base, Solvent, Heat r2 Piperazine plus->r2 p1 This compound reagents->p1

Sources

overcoming solubility issues of 4-(1-piperazinyl)-1H-indole in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(1-piperazinyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the compound's inherent aqueous solubility challenges. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a hydrophobic indole core and a basic piperazinyl moiety. This structure confers specific physicochemical properties that are critical to understand. The piperazine group contains two nitrogen atoms with distinct pKa values, making the molecule's net charge and, consequently, its aqueous solubility, highly dependent on the pH of the medium. At physiological pH (around 7.4), the compound likely exists in a partially protonated state, leading to limited solubility, which can precipitate a host of experimental challenges, from inconsistent bioassay results to difficulties in formulation.

This guide provides a systematic approach to diagnosing and resolving these solubility issues.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and behavior of this compound in aqueous solutions.

Q1: My compound precipitated immediately after I dissolved it in my phosphate-buffered saline (PBS) at pH 7.4. What happened?

A1: This is a classic case of pH-dependent insolubility. This compound is a weak base. You likely dissolved your initial stock in an acidic solvent (like DMSO with traces of acid, or directly in an acidic buffer) where the piperazine group was fully protonated, rendering it soluble. When this acidic stock was diluted into the neutral pH 7.4 buffer, the compound deprotonated to its less soluble free base form, causing it to crash out of solution. The fundamental principle is that basic compounds are most soluble at pH values below their pKa.

Q2: What is the best general-purpose buffer to start with for this compound?

A2: For initial experiments, it is highly recommended to use a buffer system with a pH of 4.5-5.5, such as a 50 mM acetate or citrate buffer. In this pH range, the piperazinyl group should be sufficiently protonated to maintain solubility, providing a stable baseline for your assays before you explore formulations at higher pH levels.

Q3: I see turbidity in my cell culture media after adding the compound from a DMSO stock. Is this precipitation?

A3: Most likely, yes. Standard cell culture media are buffered to pH 7.2-7.4. Adding a concentrated DMSO stock of a poorly soluble base can create localized supersaturation as the DMSO disperses, leading to microprecipitation of the free base. This can lead to inaccurate potency measurements and potential cellular toxicity unrelated to the compound's pharmacological activity. Consider lowering the final DMSO concentration (ideally ≤0.5%) and using a pH-adjusted, solubilizer-containing vehicle if possible.

Q4: Can I just heat the solution to get it to dissolve?

A4: While gentle heating can sometimes help dissolve a compound (thermodynamic solubility), it is a risky approach for routine experiments. Upon cooling to ambient or physiological temperatures (e.g., 37°C), the solution will become supersaturated, and the compound is likely to precipitate over time. This can introduce significant variability. This method is not recommended for generating stable solutions for assays.

Part 2: Troubleshooting Guide: A Systematic Approach

If you are facing persistent solubility issues, follow this systematic troubleshooting workflow.

Workflow: Diagnosing and Solving Solubility Issues

cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Initial Mitigation cluster_2 Phase 3: Advanced Strategies (If pH 7.4 is required) A Visual Precipitation or Inconsistent Assay Results B Is the compound a weak base? (Yes, due to piperazine) A->B C Hypothesis: pH-dependent insolubility B->C D Prepare stock in 100% DMSO C->D Action E Use an acidic aqueous buffer (e.g., pH 5.0 Citrate) D->E F Test solubility in the acidic buffer. Is it soluble? E->F G Strategy 1: Co-Solvent System F->G No, or pH 7.4 needed H Strategy 2: Cyclodextrin Encapsulation F->H No, or pH 7.4 needed I Strategy 3: Salt Form Synthesis F->I No, or pH 7.4 needed J Evaluate stability and compatibility with assay G->J H->J I->J

Caption: Systematic workflow for troubleshooting solubility.

Step 1: Confirm pH-Dependent Solubility (Protocol)

The first step is to experimentally confirm the hypothesis of pH-dependent solubility. This involves measuring the compound's solubility at various pH points.

Objective: To determine the kinetic solubility of this compound across a physiologically relevant pH range.

Materials:

  • This compound

  • 10 mM DMSO stock solution of the compound

  • Universal buffer system (or individual buffers: citrate pH 3.0, 5.0; phosphate pH 7.0, 7.4, 8.0)

  • 96-well microplate (non-binding surface recommended)

  • Plate shaker

  • Plate reader with UV-Vis capability or HPLC-UV system

Methodology:

  • Plate Preparation: Add 198 µL of the appropriate aqueous buffer to each well of the 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final concentration of 100 µM with 1% DMSO. Prepare a blank well for each buffer containing 198 µL of buffer and 2 µL of DMSO.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow it to reach equilibrium.

  • Precipitation Assessment: After incubation, visually inspect the plate for any signs of precipitation.

  • Quantification (HPLC-UV Method - Recommended):

    • Filter the plate (e.g., using a 96-well filter plate with a 0.45 µm filter) or centrifuge the plate and carefully collect the supernatant.

    • Inject a known volume of the supernatant onto a calibrated HPLC-UV system.

    • Compare the peak area of the compound in the supernatant to a standard curve prepared in an appropriate solvent (e.g., 50/50 acetonitrile/water) to determine the concentration. The concentration of the clear supernatant is the measured kinetic solubility.

Data Interpretation:

You should observe significantly higher solubility at lower pH values. This data is crucial for selecting appropriate buffer conditions for your experiments.

pH of Buffer Expected Observation Typical Kinetic Solubility Range
3.0Clear Solution> 100 µM
5.0Clear Solution> 100 µM
7.0Slight Haze/Turbidity5 - 20 µM
7.4Visible Precipitate< 5 µM
8.0Heavy Precipitate< 1 µM
Step 2: Employing Solubilization Strategies for Neutral pH

If your assay must be conducted at or near neutral pH, the following strategies can be employed.

Strategy A: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol.

  • Approach: Prepare a stock solution of your compound in 100% co-solvent (e.g., PEG 400). Then, create your final working solution by diluting this stock into your pH 7.4 buffer. The final concentration of the co-solvent should be kept as low as possible (typically 5-20%) to avoid impacting your biological system.

  • Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the nonpolar indole ring of your compound.

Strategy B: Cyclodextrin Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming a more soluble inclusion complex.

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.

  • Approach:

    • Prepare a stock solution of HP-β-CD in your desired buffer (e.g., 10-20% w/v in PBS pH 7.4).

    • Add your compound (either as a solid or from a minimal DMSO stock) to the HP-β-CD solution.

    • Sonicate or vortex the mixture for 30-60 minutes to facilitate complex formation.

  • Mechanism of Action: The hydrophobic indole portion of your molecule partitions into the nonpolar core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains dissolved in the aqueous buffer.

cluster_0 Cyclodextrin Encapsulation CD Complex Soluble Inclusion Complex CD->Complex Encapsulates Drug This compound (Hydrophobic Indole) Water Aqueous Buffer (Water) Water->Drug Poor Solubility Water->Complex High Solubility

Caption: Mechanism of cyclodextrin solubility enhancement.

Strategy C: Salt Formation

For long-term development, synthesizing a salt form of the compound is the most robust solution. The basic piperazine moiety is an ideal handle for forming salts with pharmaceutically acceptable acids.

  • Common Salt Forms: Hydrochloride (HCl), mesylate, sulfate.

  • Benefit: Salts of basic compounds are generally crystalline solids with significantly higher intrinsic solubility and faster dissolution rates than the corresponding free base. This is because the salt readily dissociates in water into charged, highly solvated ions.

  • Implementation: This requires synthetic chemistry expertise to react the free base with the chosen acid (e.g., HCl in an appropriate solvent) and isolate the resulting salt.

Part 3: Final Recommendations

  • Always Validate: Before running a large experiment, always perform a small-scale solubility test in the final buffer and at the final concentration to ensure your compound remains in solution for the duration of the assay.

  • Mind the Matrix: Remember that components in complex media (e.g., proteins in serum) can bind to your compound, affecting its free concentration and apparent solubility.

  • Document Everything: Keep meticulous records of the solvent, pH, excipients, and concentrations used. This is critical for reproducibility.

By understanding the physicochemical drivers of this compound's behavior and applying these systematic troubleshooting principles, you can overcome its solubility challenges and generate reliable, high-quality data.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Kramer, P., et al. (2018). The impact of compound precipitation in cell-based assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 16-29. [Link]

  • Glomme, A., & März, J. (2005). High-throughput kinetic solubility profiling in drug discovery. Pharmaceutical Science & Technology Today, 8(1), 13-19. [Link]

  • Avdeef, A. (2007). The rise of pKa profiling in drug discovery. Expert Opinion on Drug Discovery, 2(4), 459-473. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Yalkowsky, S. H., & Zografi, G. (1980). The relationship between chemical structure and aqueous solubility of organic compounds. Journal of Pharmaceutical Sciences, 69(8), 911-913. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-(1-piperazinyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for resolving High-Performance Liquid Chromatography (HPLC) issues encountered with 4-(1-piperazinyl)-1H-indole. This molecule, with its basic piperazinyl moiety, presents a classic challenge in reversed-phase chromatography: peak tailing. This guide is structured in a practical question-and-answer format to directly address the problems you may be facing in the lab. We will explore the root chemical causes of this issue and provide systematic, field-proven protocols to achieve sharp, symmetrical, and reproducible peaks.

Q1: I'm seeing significant peak tailing with this compound on my C18 column. What is the fundamental cause?

Answer:

The peak tailing you are observing is a common and predictable issue for basic compounds like this compound. The problem is almost certainly chemical in nature, stemming from unwanted secondary interactions between your analyte and the stationary phase.

The root cause lies in the interaction between the basic piperazine group of your molecule and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase (e.g., C18). Here's the mechanism:

  • Analyte Protonation: The piperazine moiety is basic and will be protonated (carry a positive charge) in mobile phases that are not sufficiently basic.

  • Silanol Ionization: Standard silica-based columns have residual, un-capped silanol groups. At mobile phase pH levels above approximately 3, these silanols can deprotonate, acquiring a negative charge (SiO⁻)[1][2].

  • Secondary Ionic Interactions: The positively charged analyte molecules can then interact strongly with these negatively charged silanol sites via ion exchange[2][3]. This interaction is stronger and has different kinetics than the desired hydrophobic (reversed-phase) retention mechanism.

  • Peak Tailing: A portion of the analyte molecules get "stuck" on these active silanol sites and are released more slowly than the molecules interacting only with the C18 phase. This delayed elution creates the characteristic asymmetric "tail" on the peak[4][5].

Essentially, you are experiencing more than one retention mechanism at the same time, which disrupts the formation of a symmetrical Gaussian peak[4].

cluster_0 Silica Surface (pH > 3) cluster_1 Chromatographic Result Analyte Protonated Analyte (R-NH₂⁺) Silanol Ionized Silanol (Si-O⁻) Analyte->Silanol Strong Ionic Interaction (Secondary Retention) Tailing Peak Tailing Silanol->Tailing Causes

Caption: Analyte-Silanol interaction causing peak tailing.

Q2: How can I definitively determine if my peak tailing is a chemical issue (like silanol interactions) or a physical problem with my HPLC system?

Answer:

This is a critical first diagnostic step. Differentiating between chemical and physical sources of peak distortion saves immense time and resources. A physical problem could be related to dead volume from improper fittings, a column void, or blockages, and it typically affects all peaks in the chromatogram[3][6]. A chemical problem is analyte-specific.

Here is a simple and effective diagnostic test:

Protocol: The Neutral Compound Test
  • Prepare a Neutral Marker: Choose a neutral, well-behaved compound that is retained under your current conditions. Toluene or Uracil are common choices. Prepare a standard solution of this marker in your mobile phase.

  • Inject the Neutral Marker: Run the neutral marker using the exact same HPLC method (column, mobile phase, temperature, flow rate) that shows tailing for this compound.

  • Analyze the Peak Shape:

    • If the neutral marker's peak is symmetrical: Your problem is chemical. The system itself is plumbed correctly, but your basic analyte is having specific, undesirable interactions with the column chemistry[3]. You should proceed to troubleshoot mobile phase and column selection.

    • If the neutral marker's peak also tails: The problem is physical or "extra-column" in nature[1][3]. All compounds are being distorted regardless of their chemistry.

Troubleshooting Physical Issues:

  • Check all fittings: Ensure all PEEK and stainless steel fittings between the injector and detector are properly seated and not creating dead volume[6].

  • Inspect the column: A void at the head of the column can cause tailing. Consider replacing the column if it is old or has been subjected to pressure shocks[7].

  • Flush the system: A partial blockage in a frit or guard column can distort peaks. Try flushing the column (in the reverse direction, if the manufacturer allows) or replacing the guard column[8].

Q3: My diagnostic test confirms a chemical problem. How can I adjust my mobile phase to eliminate tailing?

Answer:

Mobile phase optimization is the most powerful tool for mitigating peak tailing of basic compounds. Your goal is to control the ionization state of both your analyte and the column's residual silanols to prevent the problematic secondary ionic interactions.

Strategy 1: Operate at Low pH (The Recommended Approach)

By lowering the mobile phase pH, you protonate the silanol groups, effectively neutralizing their negative charge. While your basic analyte will also be fully protonated, the primary cause of the strong ionic interaction is removed.

Mechanism at Low pH (pH 2-3):

  • Silanols (Si-OH): Fully protonated and neutral.

  • Analyte (R-NH₂⁺): Fully protonated and positively charged.

  • Interaction: Repulsion or minimal interaction between the positive analyte and neutral/slightly positive silanols. The primary retention mechanism becomes the intended hydrophobic interaction with the C18 phase.

Protocol for Low pH Mobile Phase Adjustment
  • Choose an Appropriate Buffer/Acid:

    • Trifluoroacetic Acid (TFA): Add 0.1% (v/v) TFA to both your aqueous (A) and organic (B) mobile phase components. TFA is an excellent ion-pairing agent that can further improve peak shape for basic compounds and stabilizes pH[9][10]. It provides a mobile phase pH of approximately 2.1[11].

    • Formic Acid: Use 0.1% formic acid for a pH of around 2.7. It is often preferred for mass spectrometry (MS) applications as it causes less ion suppression than TFA[9][11].

    • Phosphate Buffer: A 10-20 mM potassium phosphate buffer adjusted to pH 2.5-3.0 provides excellent pH control[12]. Caution: Ensure buffer solubility in your organic phase to prevent precipitation, especially with acetonitrile[12].

  • Prepare Mobile Phase: Always add the acid/buffer to the aqueous component before mixing with the organic solvent to ensure an accurate and stable pH[13].

  • Equilibrate Thoroughly: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

  • Evaluate and Optimize: Inject your sample. You should observe a significant improvement in peak symmetry. You may also notice a change in retention time, which can be adjusted by modifying the organic solvent percentage.

Strategy 2: Operate at High pH

This is an alternative strategy that works by neutralizing the analyte. At a pH well above the pKa of the piperazine group (pKa values for piperazine are ~5.7 and 9.8), the analyte will be in its neutral, free-base form.

Mechanism at High pH (pH > 10):

  • Silanols (Si-O⁻): Fully deprotonated and negatively charged.

  • Analyte (R-N): Neutral (un-protonated).

  • Interaction: No strong ionic interaction occurs between the neutral analyte and the charged silanols.

Considerations for High pH:

  • Column Stability: This approach requires a specialized pH-stable column (e.g., hybrid silica or polymer-based) as traditional silica columns will rapidly degrade and dissolve at pH levels above 8[13][14].

  • Analyte Stability: Ensure your analyte is stable at high pH.

Summary of pH Effects on this compound Analysis
Mobile Phase pHAnalyte StateSilanol StateDominant InteractionExpected Peak ShapeColumn Requirement
Low (2-3) Protonated (Cationic)NeutralHydrophobicSymmetrical Standard Silica C18
Mid (4-7) Protonated (Cationic)Ionized (Anionic)Mixed-Mode (Ionic + Hydrophobic)Tailing N/A (Avoid this range)
High (>10) NeutralIonized (Anionic)HydrophobicSymmetrical High-pH Stable Column

Q4: I've tried adjusting the mobile phase pH, but I still see some tailing. What else can I do? Is it my column?

Answer:

Yes, if mobile phase optimization alone is insufficient, the column itself is the next critical factor. Not all C18 columns are created equal, especially when analyzing basic compounds.

The issue may be that your column is an older "Type A" silica column, which has a higher concentration of acidic silanols and trace metal impurities that exacerbate tailing[12][15]. Modern columns made from high-purity, "Type B" silica are specifically designed to minimize these effects.

Solutions Related to Column Choice and Condition:
  • Use a High-Purity, End-Capped Column: Modern columns are treated with a process called "end-capping," which uses a small silanizing reagent (like trimethylsilyl chloride) to block a significant portion of the residual silanol groups[15]. This reduces the number of active sites available for secondary interactions. Look for columns marketed as "base-deactivated" or made with high-purity silica.

  • Consider a Polar-Embedded Phase Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain[7][16]. This polar group helps to shield the residual silanols from interacting with basic analytes, leading to improved peak shapes even at mid-range pH. They are also generally stable in 100% aqueous mobile phases[15].

  • Use a Guard Column: A guard column is a small, sacrificial column placed before your analytical column. It helps protect the main column from strongly retained impurities that can bind to active sites and worsen peak tailing over time[8].

  • Replace an Old Column: Columns degrade over time. The bonded phase can hydrolyze, exposing more active silanol sites. If your column is old or has been used extensively, especially outside its recommended pH range, replacing it is often the simplest solution[7].

Caption: Troubleshooting workflow for HPLC peak tailing.

Q5: Can adjusting instrumental parameters like column temperature help improve my peak shape?

Answer:

Absolutely. While mobile phase and column chemistry are the primary factors, instrumental parameters can provide further improvements.

Column Temperature: Increasing the column temperature (e.g., to 40-50 °C) can significantly improve peak shape for several reasons:

  • Reduced Viscosity: It lowers the viscosity of the mobile phase, which can improve mass transfer kinetics, leading to sharper peaks and lower backpressure[17][18].

  • Faster Kinetics: The kinetics of the secondary interactions with silanol groups can be altered. Often, the analyte desorbs more quickly from active sites at higher temperatures, reducing the extent of tailing.

  • Improved Efficiency: Overall chromatographic efficiency often increases with temperature, resulting in narrower peaks[19].

Protocol for Temperature Optimization:

  • Ensure your HPLC system has a column oven for stable temperature control. Unstable temperatures can cause retention time drift[18].

  • Start with your optimized mobile phase and column.

  • Set the column temperature to 40 °C and allow the system to fully equilibrate.

  • Inject your sample and assess the peak shape and retention time.

  • If necessary, increase the temperature in 5-10 °C increments. Do not exceed the maximum recommended temperature for your specific column (typically found in the manufacturer's care and use guide)[17].

Frequently Asked Questions (FAQs)

Q: What is an acceptable tailing factor? A: According to the USP, a tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is often considered significant tailing, though values up to 1.5 may be acceptable for some assays[2][7]. For high-quality quantitative analysis, aiming for a value as close to 1.0 as possible is ideal.

Q: Could sample overload be causing my peak to tail? A: Yes, injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing[7]. To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were likely overloading the column.

Q: What are "ion-pairing agents" and should I use them? A: Ion-pairing agents are mobile phase additives with an ionic head and a hydrophobic tail (e.g., alkyl sulfonates for basic analytes)[20][21]. They pair with the charged analyte, effectively neutralizing it and increasing its retention on a reversed-phase column. While effective, traditional ion-pairing chromatography can be complex, requiring long equilibration times and often being incompatible with gradient elution and MS detection[20]. Using low concentrations of TFA (0.1%) is a form of ion-pairing that is generally simpler and more robust[10].

Q: My sample is dissolved in a strong solvent like DMSO. Could this be a problem? A: Yes. If your sample solvent is much stronger than your mobile phase (e.g., 100% DMSO in a 95% aqueous mobile phase), it can cause peak distortion, including splitting or fronting, especially for early eluting peaks[7]. Whenever possible, dissolve your sample in the initial mobile phase composition.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (n.d.). How Does Column Temperature Affect HPLC Resolution?
  • Restek. (2022, December 11). Don't Overlook LC Column Temperature.
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
  • SCIEX. (2023, October 20). How does increasing column temperature affect LC methods?
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Selerity Technologies, Inc. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?
  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?
  • Dolan, J. W. (2008, May 1). Ion Pairing — Blessing or Curse? LCGC International.
  • Incognito. (2017, October 10). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? LCGC International.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.

Sources

Technical Support Center: Optimizing N-Alkylation of 4-(1-Piperazinyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-alkylation of 4-(1-piperazinyl)-1H-indole. This resource is designed to provide researchers, medicinal chemists, and process development scientists with in-depth troubleshooting strategies and practical solutions for this common yet nuanced transformation. The unique structure of this starting material, featuring three distinct nucleophilic nitrogen centers and a reactive carbon site, presents a fascinating challenge in regioselectivity. This guide will help you navigate these challenges to achieve your desired synthetic outcome.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary goal is to alkylate the indole nitrogen (N-1). How can I prevent alkylation at the piperazine nitrogens?

A1: This is the most common regioselectivity challenge. The key is to exploit the significant difference in acidity (pKa) between the indole N-H and the piperazine N-H protons. The indole N-H is substantially more acidic (pKa ≈ 17 in DMSO) than the protonated piperazine nitrogens (pKa values are typically in the 5-9 range). By using a strong, non-nucleophilic base, you can selectively deprotonate the indole nitrogen to form the indolate anion, which is a potent nucleophile.

Recommended Strategy: Deprotonation with a Strong Base

  • Base Selection: Sodium hydride (NaH) is the base of choice for this transformation.[1][2] It is strong enough to irreversibly deprotonate the indole N-H without significantly affecting the less acidic piperazine nitrogens. Other strong bases like potassium hydroxide (KOH) can also be effective.[2]

  • Solvent Choice: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[1][2] These solvents effectively solvate the resulting sodium indolate salt, enhancing the nucleophilicity of the indole nitrogen.

  • Procedure:

    • Suspend the this compound in anhydrous DMF or THF under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the mixture to 0 °C.

    • Add sodium hydride (typically 1.1-1.2 equivalents) portion-wise. You will observe hydrogen gas evolution.

    • Allow the mixture to stir for 30-60 minutes at 0 °C or room temperature to ensure complete formation of the indolate anion.

    • Slowly add your alkylating agent (1.0-1.2 equivalents) and monitor the reaction by TLC or LC-MS.

This classical approach generally provides high selectivity for the N-1 position of the indole.[1][2]

Q2: Despite using NaH/DMF, I am still observing significant C-3 alkylation of the indole ring. How can I improve N-1 selectivity?

A2: Competition between N-1 and C-3 alkylation is a classic issue in indole chemistry. The C-3 position is inherently electron-rich and nucleophilic.[1][3] If the indole is not fully deprotonated, the neutral form can react at C-3.[2]

Optimization Strategies for N-1 Selectivity:

  • Ensure Complete Deprotonation: Incomplete deprotonation is a primary cause of C-3 alkylation.[1] Ensure your NaH is fresh and you are using strictly anhydrous conditions. Any moisture will quench the base. Using a slight excess of NaH (e.g., 1.2 eq) can help drive the deprotonation to completion.

  • Temperature Control: Higher reaction temperatures often favor the formation of the thermodynamically more stable N-alkylated product over the kinetically favored C-3 alkylated product.[2] If you are running the reaction at a low temperature and seeing C-3 byproducts, consider increasing the temperature to 80 °C or higher after the addition of the alkylating agent.[1]

  • Solvent Effects: While both DMF and THF are good choices, DMF is more polar and can better solvate the counter-ion (Na⁺), leading to a "freer" and more reactive indolate anion that favors N-alkylation.[2]

  • Counter-Ion Effects: The choice of base can influence the site of alkylation. Experimenting with different bases like potassium hydride (KH) or cesium carbonate (Cs₂CO₃) can alter the counter-ion and may improve N-selectivity in your specific system.[2]

ParameterCondition for N-1 SelectivityRationale
Base Strong base (e.g., NaH, KH)Ensures complete deprotonation of indole N-H, maximizing the concentration of the N-nucleophile.[1][2]
Solvent Polar aprotic (e.g., DMF, DMSO)Stabilizes the indolate anion and the counter-ion, favoring N-alkylation.[1][2]
Temperature Higher (e.g., 80-110 °C)Favors the thermodynamically more stable N-1 product over the kinetic C-3 product.[1][2]
Stoichiometry 1.1 - 1.2 eq. of BaseDrives the initial deprotonation to completion, minimizing neutral indole available for C-3 attack.[1]
Q3: I want to selectively alkylate the terminal piperazine nitrogen (N-4'). How can I achieve this while leaving the indole N-H untouched?

A3: This requires reversing the native reactivity. The terminal piperazine nitrogen is more nucleophilic than the indole nitrogen under neutral or mildly basic conditions. The challenge is preventing di-alkylation of the piperazine ring.

Strategy 1: Direct Alkylation with Stoichiometry Control

This method is simpler but can be difficult to control and often results in a mixture of starting material, mono-alkylated, and di-alkylated products.

  • Conditions: Use a weaker base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) in a solvent like acetonitrile or DMF at room temperature.[4][5]

  • Stoichiometry: Use a large excess of the starting material, this compound (e.g., 4-5 equivalents), relative to the alkylating agent. This statistically favors mono-alkylation.[6] However, this makes purification challenging due to the need to remove large amounts of unreacted starting material.

Strategy 2: Reductive Amination (Recommended)

Reductive amination is a superior method for clean mono-alkylation of the piperazine nitrogen and avoids the risk of forming quaternary ammonium salts.

  • Reaction: React this compound with an aldehyde or ketone (1.0-1.1 equivalents).

  • Reducing Agent: Use a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Mechanism: The more nucleophilic terminal piperazine nitrogen will form an iminium ion with the carbonyl compound, which is then selectively reduced by the hydride agent. The indole N-H is unreactive under these conditions.

Strategy 3: N-Boc Protection/Deprotection

For the highest level of control, a protection strategy is ideal.

  • Protect: First, protect the indole nitrogen using a suitable protecting group (e.g., Boc, SEM).

  • Alkylate: Perform the alkylation on the terminal piperazine nitrogen using standard conditions (e.g., K₂CO₃, alkyl halide in DMF).

  • Deprotect: Remove the indole protecting group to yield the desired product.

Q4: My reaction is very slow and gives a low yield of the desired N-1 alkylated product. What factors can I investigate?

A4: Low conversion can stem from several issues related to reagent activity and reaction conditions.

  • Insufficient Basicity: If your base is not strong enough to fully deprotonate the indole, the reaction will not proceed efficiently.[2] Ensure you are using a strong base like NaH.

  • Poor Reagent Quality: Sodium hydride can degrade upon exposure to air and moisture. Use freshly opened or properly stored NaH. Similarly, ensure your alkylating agent is pure.

  • Reactivity of Alkylating Agent: The reactivity of alkyl halides follows the trend: I > Br > Cl. If you are using an alkyl chloride and getting low conversion, consider switching to the corresponding bromide or iodide. Alternatively, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction via an in situ Finkelstein reaction.

  • Low Temperature: The activation energy for the reaction may not be met at low temperatures.[2] Gradually increasing the reaction temperature can significantly improve the reaction rate and yield.[1]

  • Solubility Issues: Poor solubility of your starting material or the indolate salt can stall the reaction.[2] If solubility in THF is low, switching to a more powerful polar aprotic solvent like DMF or DMSO is recommended.[2]

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for optimizing the N-alkylation of this compound.

G start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node check_node check_node start Start: N-Alkylation with NaH/DMF + Alkyl Halide outcome Analyze Crude Reaction Mixture start->outcome low_yield Problem: Low Conversion outcome->low_yield Low Conversion c3_alk Problem: C-3 Alkylation outcome->c3_alk C-3 Impurity pip_alk Problem: Piperazine Alkylation outcome->pip_alk Piperazine Alkylation success Success! Proceed to Workup & Purification outcome->success High N-1 Selectivity p1 Low Conversion p2 Mixture of N-1 and C-3 Products p3 Piperazine Alkylation p4 Clean N-1 Product ly_c1 Cause: Inactive Reagents low_yield->ly_c1 ly_c2 Cause: Low Reactivity low_yield->ly_c2 ly_s1 Solution: Use fresh NaH & purified alkylating agent ly_c1->ly_s1 ly_s2 Solution: Increase Temp. Switch R-Cl -> R-Br/R-I Add catalytic KI ly_c2->ly_s2 c3_c1 Cause: Incomplete Deprotonation c3_alk->c3_c1 c3_c2 Cause: Kinetic Control c3_alk->c3_c2 c3_s1 Solution: Use 1.2 eq NaH Ensure anhydrous conditions c3_c1->c3_s1 c3_s2 Solution: Increase reaction temperature (e.g., 80°C) c3_c2->c3_s2 pip_c1 Cause: Incorrect Base pip_alk->pip_c1 pip_s1 Solution: Confirm use of strong, non-nucleophilic base (NaH, not K2CO3) pip_c1->pip_s1

Caption: Troubleshooting workflow for N-1 indole alkylation.

References

  • Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkyl
  • Optimizing reaction conditions for N-alkyl
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - National Institutes of Health (NIH). (URL: )
  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC - NIH. (URL: )
  • Enantioselective Catalytic Synthesis of N-alkyl
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate. (URL: [Link])

  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines - ResearchGate. (URL: [Link])

  • Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. (URL: [Link])

  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • Application Notes and Protocols for N-Alkylation of 3-(piperidin-3-yl)
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - The Journal of Organic Chemistry. (URL: [Link])

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Publishing. (URL: [Link])

  • Process for n-alkylation of indoles - Google P
  • Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (URL: [Link])

  • Purification of piperazine - Google P
  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (URL: [Link])

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (URL: [Link])

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minimizing side product formation in 4-(1-piperazinyl)-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1-piperazinyl)-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Here, we move beyond simple protocols to address the common challenges and subtle nuances that can significantly impact reaction outcomes. Our goal is to provide you with the in-depth, field-proven insights needed to troubleshoot and optimize your synthesis, minimizing side product formation and maximizing yield and purity.

Core Synthesis Overview: The Buchwald-Hartwig Amination

The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms the crucial C-N bond between the indole C4 position and a piperazine nitrogen.[1] The reaction typically involves coupling a 4-haloindole (commonly 4-bromo-1H-indole) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

The general catalytic cycle is a well-understood process involving oxidative addition, ligand exchange, and reductive elimination.[2][3]

Buchwald_Hartwig_Cycle Fig. 1: Buchwald-Hartwig Catalytic Cycle cluster_inputs Reactants pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex amine_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex oa_complex->amine_complex Amine Binding & Deprotonation (Base) product Ar-NR¹R² Product amine_complex->product Reductive Elimination catalyst_regen L-Pd(0) amine_complex->catalyst_regen ArX 4-Halo-Indole (Ar-X) ArX->pd0 Oxidative Addition Amine Piperazine (H-NR¹R²) Amine->oa_complex Base Base Base->oa_complex Side_Reaction Fig. 2: Competing Pathways cluster_productive Productive Pathway cluster_side Side Reaction Pathway Amido_Complex L-Pd(II)(Ar)(Amido) Intermediate Product Ar-Amine (Desired Product) Amido_Complex->Product Reductive Elimination Beta_Hydride β-Hydride Elimination Amido_Complex->Beta_Hydride Pd_H L-Pd(II)(Ar)(H) Beta_Hydride->Pd_H Forms Dehalogenated Ar-H (Side Product) Pd_H->Dehalogenated Reductive Elimination

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Technical Support Center: Addressing Cytotoxicity of 4-(1-piperazinyl)-1H-indole and Related Indole-Piperazine Derivatives in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

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This guide is designed for researchers, scientists, and drug development professionals encountering cytotoxicity with 4-(1-piperazinyl)-1H-indole or similar novel indole-piperazine compounds in primary cell cultures. Given that specific cytotoxicity data for "this compound" is not extensively available in public literature, this resource provides a foundational framework for systematically identifying, characterizing, and mitigating the cytotoxic effects of this class of compounds. The principles and protocols outlined here are broadly applicable to novel small molecules being tested in sensitive primary cell systems.

I. Frequently Asked Questions (FAQs)

This section addresses initial questions you may have when observing unexpected cell death or growth inhibition in your primary cell cultures upon treatment with an indole-piperazine derivative.

Q1: My primary cells are dying after treatment with this compound. What are the first steps to troubleshoot this?

A1: The first crucial step is to perform a dose-response experiment to determine the concentration range over which the compound is cytotoxic.[1] This will help you identify a potential therapeutic window where the compound might exert its desired biological effect without causing excessive cell death. A broad concentration range, using serial dilutions (e.g., 10-fold dilutions from 100 µM down to 1 nM), is recommended for initial screening.[1] It is also critical to include a vehicle control (e.g., DMSO) at the highest concentration used to ensure the solvent itself is not the source of toxicity.[1]

Q2: How can I quantitatively measure the cytotoxicity of my compound in primary cells?

A2: Several assays can be used to quantify cytotoxicity, each with its own advantages. Commonly used methods include:

  • MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5] Viable cells with active metabolism convert a tetrazolium salt (like MTT) into a colored formazan product.[2][6]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures the amount of LDH released into the cell culture medium from damaged cells with compromised membrane integrity.[4][7][8][9] Increased LDH in the supernatant is indicative of cytotoxicity.

  • ATP-based Luminescence Assays: The amount of intracellular ATP is a good indicator of viable cells. A decrease in ATP levels suggests cytotoxicity.[4][10] This method is particularly sensitive and suitable for primary cultures where cell numbers may be limited.[10]

  • Trypan Blue Exclusion Assay: This is a straightforward method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[5][8]

Q3: Could the observed cytotoxicity be an off-target effect of my compound?

A3: Yes, this is a significant possibility, especially with novel compounds. Off-target effects occur when a drug or compound interacts with unintended molecular targets, leading to unforeseen biological responses, including cytotoxicity.[11] To investigate this, you can:

  • Test the compound in different primary cell lines: If the cytotoxicity is cell-type specific, it might suggest an off-target effect related to a protein or pathway unique to that cell type.[12]

  • Perform target engagement assays: Confirm that the compound is binding to its intended target at the concentrations where cytotoxicity is observed.[12]

  • Use genetic approaches (e.g., siRNA or CRISPR): Knocking down the intended target should phenocopy the compound's effect if the activity is on-target.[12]

Q4: How does the indole-piperazine scaffold generally contribute to cytotoxicity?

A4: The indole and piperazine moieties are common in many biologically active compounds, including some with anticancer properties.[13][14][15][16][17] The piperazine ring can influence the solubility and pharmacokinetic properties of a molecule, while the indole nucleus is a key structural feature in various compounds that interact with biological targets like tubulin.[13] Some indole-piperazine derivatives have been shown to induce apoptosis in cancer cell lines.[13][16] However, this activity is not always selective for cancer cells and can lead to toxicity in healthy primary cells.[18] The specific substitutions on both the indole and piperazine rings will ultimately determine the compound's biological activity and cytotoxic profile.[13][15]

II. Troubleshooting Guides

This section provides structured guidance for specific problems you might encounter during your experiments.

Problem 1: High Cytotoxicity Observed Across All Tested Concentrations

If your initial dose-response experiment shows significant cell death even at the lowest concentrations, consider the following:

Possible Cause Suggested Solution & Rationale
Compound Insolubility Solution: Visually inspect the culture medium for precipitates after adding the compound. Consider using a lower stock concentration or a different solvent. Rationale: Poorly soluble compounds can form aggregates that are non-specifically toxic to cells.
Solvent Toxicity Solution: Run a vehicle control with varying concentrations of the solvent (e.g., DMSO) alone. Rationale: Primary cells can be sensitive to solvents. It's crucial to ensure the observed toxicity is not due to the vehicle.[1]
Incorrect Concentration Calculation Solution: Double-check all calculations for dilutions and stock concentrations. Rationale: Simple errors in calculation can lead to unintentionally high concentrations of the compound being added to the cells.
High Compound Potency Solution: Perform a wider range of serial dilutions, extending to picomolar or even femtomolar concentrations. Rationale: The compound may be extremely potent, and a lower effective concentration range needs to be identified.
Suboptimal Cell Culture Conditions Solution: Ensure that the primary cells are healthy, within a consistent passage number range, and in the logarithmic growth phase before starting the experiment.[12] Rationale: Stressed or unhealthy cells are more susceptible to drug-induced toxicity.
Problem 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Variability between experiments is a common challenge. Here's how to address it:

Possible Cause Suggested Solution & Rationale
Variability in Cell Health and Passage Number Solution: Use cells from the same passage number for all related experiments. Monitor cell morphology and confluency closely. Rationale: Primary cells can change their characteristics with increasing passage numbers, affecting their response to compounds.[12]
Inconsistent Compound Preparation Solution: Prepare fresh dilutions of the compound from a validated stock solution for each experiment. Rationale: Compounds can degrade in solution over time, leading to inconsistent results.[12]
Fluctuations in Incubation Conditions Solution: Carefully monitor and maintain consistent temperature and CO2 levels in the incubator. Rationale: Variations in environmental conditions can impact cell health and their response to treatment.[12]
Assay-Related Variability Solution: Ensure thorough mixing of reagents and consistent incubation times for all plates. Be cautious of edge effects in 96-well plates. Rationale: Technical variability in assay performance can lead to inconsistent data.

III. Experimental Protocols

Here are detailed protocols for key assays to characterize the cytotoxicity of your indole-piperazine compound.

Protocol 1: Determining Cell Viability using the MTT Assay

This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.[2][3][6]

Materials:

  • 96-well flat-bottom plates

  • Primary cells of interest

  • Complete culture medium

  • This compound (or derivative) stock solution

  • Vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., acidified isopropanol or SDS-HCl solution)[3][6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.[3] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle controls and untreated controls.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[1]

  • MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[2]

  • Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C.[2] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][6]

  • Absorbance Reading: Mix thoroughly and read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Protocol 2: Assessing Apoptosis using Annexin V Staining

This protocol outlines the detection of early apoptotic cells by flow cytometry.[19][20][21][22][23]

Materials:

  • Treated and untreated primary cells

  • Flow cytometry tubes

  • 1X Binding Buffer

  • Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)

  • Propidium Iodide (PI) or 7-AAD viability staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them twice with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]

  • Annexin V Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.[19][20]

  • Incubation: Gently mix and incubate for 10-15 minutes at room temperature in the dark.[19][20]

  • PI Staining: Add 5 µL of PI or 7-AAD staining solution and incubate for 5-15 minutes.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible (preferably within 1 hour).[20] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[21]

Protocol 3: Quantifying Necrosis via LDH Release Assay

This protocol provides a method to measure cytotoxicity by detecting LDH released from damaged cells.[7][24][25][26]

Materials:

  • 96-well plates with treated and untreated cells

  • LDH assay kit (containing substrate mix and stop solution)

  • Microplate reader

Procedure:

  • Prepare Controls: In addition to your test samples, include wells for:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with a lysis buffer provided in the kit.

    • Background control: Culture medium alone.

  • Sample Collection: After the desired incubation period with your compound, centrifuge the plate (if cells are in suspension) or carefully collect a sample of the supernatant (for adherent cells).

  • Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.[25]

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[7][25]

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of your samples relative to the spontaneous and maximum LDH release controls.

IV. Visualizations and Diagrams

Experimental Workflow for Assessing Cytotoxicity

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of a novel compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Further Characterization A Dose-Response Experiment (Broad Concentration Range) B Cell Viability Assay (e.g., MTT) Determine IC50 A->B C Apoptosis vs. Necrosis Assays B->C If cytotoxic D Annexin V / PI Staining (Flow Cytometry) C->D E LDH Release Assay C->E H Off-Target Effect Analysis C->H F Caspase Activity Assays D->F If apoptotic G Mitochondrial Membrane Potential Assays E->G If necrotic

Caption: A general experimental workflow for characterizing compound-induced cytotoxicity.

Signaling Pathway: Caspase-Mediated Apoptosis

Many cytotoxic compounds induce apoptosis through the activation of caspases.[5][27][28][29][30][31] The diagram below shows a simplified schematic of this pathway.

G Compound Compound Cellular Stress Cellular Stress Compound->Cellular Stress Initiator Caspases\n(e.g., Caspase-8, Caspase-9) Initiator Caspases (e.g., Caspase-8, Caspase-9) Cellular Stress->Initiator Caspases\n(e.g., Caspase-8, Caspase-9) Executioner Caspases\n(e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Initiator Caspases\n(e.g., Caspase-8, Caspase-9)->Executioner Caspases\n(e.g., Caspase-3) Substrate Cleavage Substrate Cleavage Executioner Caspases\n(e.g., Caspase-3)->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Simplified overview of the caspase activation cascade in apoptosis.

V. References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]

  • Annexin V staining protocol for apoptosis. (n.d.). DAWINBIO. Retrieved from [Link]

  • Annexin V Stain Protocol. (n.d.). East Carolina University. Retrieved from [Link]

  • Caspase Protocols in Mice. (2012). Methods in Molecular Biology. Retrieved from [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2017). Current Protocols in Toxicology. Retrieved from [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. (2012). Turkish Journal of Chemistry. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. (2012). ResearchGate. Retrieved from [Link]

  • Caspase-3 activity assay. (n.d.). Elabscience. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • LDH Cytotoxicity Assay (LDH). (n.d.). ScienCell Research Laboratories. Retrieved from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2021). Molecules. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. Retrieved from [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Current Protocols in Toxicology. Retrieved from [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). Molecules. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (2015). Oncotarget. Retrieved from [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. (2023). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • New chemical modification reduces off-target effects in siRNA drugs. (2024). News-Medical.Net. Retrieved from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines. (2002). Methods in Molecular Biology. Retrieved from [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2022). Molecules. Retrieved from [Link]

  • Design, Synthesis and Pharmacological Evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl Indole Derivatives as 5-HT₆ Receptor Ligands. (2015). Archiv der Pharmazie. Retrieved from [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. (2015). Pharmacological Reports. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-(1-piperazinyl)-1H-indole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1-piperazinyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution. Indole derivatives are foundational scaffolds in medicinal chemistry, but their electron-rich nature makes them susceptible to degradation.[1][2] This resource provides in-depth, field-proven insights and step-by-step protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Indole Stability

This section addresses common initial questions regarding the handling and storage of this compound.

Q1: What makes this compound inherently unstable in solution?

A1: The instability of this compound stems from the electron-rich bicyclic aromatic structure of the indole ring.[3] This characteristic makes it highly susceptible to oxidation, particularly at the C2 and C3 positions of the pyrrole moiety.[4] Key contributing factors to its degradation include:

  • Atmospheric Oxygen: Oxygen acts as a primary driver of oxidation, leading to the formation of various degradation products.[3]

  • Light Exposure: Photons can provide the activation energy needed to initiate oxidative reactions.

  • pH Extremes: Both highly acidic and alkaline conditions can catalyze degradation pathways.[5][6]

  • Presence of Metal Ions: Trace metal ions can act as catalysts, significantly accelerating the rate of oxidation.[1]

Q2: I've noticed my solution of this compound turning a pink or brown color. What does this signify?

A2: A color change is a classic visual indicator of indole oxidation and potential polymerization.[3] The initial oxidation products, such as indoxyl (3-hydroxyindole), can further react and dimerize to form colored pigments like indigo and indirubin.[7] While a faint color change might not drastically alter the bulk purity for some preliminary applications, it is an undeniable sign of degradation and indicates that the solution's integrity is compromised for sensitive quantitative or biological assays.[3]

Q3: What are the ideal general storage conditions for solutions of this compound?

A3: To proactively minimize degradation, solutions of this compound should be stored with the following precautions:

  • Temperature: Store solutions at cool temperatures, ideally 2-8°C for short-term use and -20°C or lower for long-term storage.[3]

  • Light Protection: Always use amber or opaque vials to shield the solution from light.[3]

  • Inert Atmosphere: For maximum stability, especially for long-term storage or when using sensitive analytical techniques, overlaying the solution with an inert gas like argon or nitrogen is highly recommended to displace oxygen.[3]

Part 2: Troubleshooting Guide for Solution Instability

This section provides a problem-oriented approach to diagnosing and solving specific stability issues you may encounter during your experiments.

Issue 1: Rapid Color Change and Degradation Observed in HPLC/LC-MS

My solution turns brown within hours of preparation, and HPLC analysis shows multiple new peaks and a significant decrease in the parent compound.

  • Primary Suspect: Oxidative Degradation.

  • Causality: The indole ring is being oxidized by dissolved atmospheric oxygen in your solvent. This process can be accelerated by ambient light and trace metal contaminants in your solvent or glassware. The piperazine moiety itself can also undergo oxidation, though the indole core is typically more labile.

Workflow for Mitigating Oxidative Degradation

start Degradation Observed: Rapid color change & HPLC impurity profile deoxygenate Step 1: Deoxygenate Solvent (Sparging with N2/Ar) start->deoxygenate Initiate Protocol antioxidant Step 2: Add Antioxidant (e.g., BHT, Ascorbic Acid) deoxygenate->antioxidant storage Step 3: Implement Strict Storage Protocol (Inert gas, -20°C, Amber vials) antioxidant->storage reanalyze Step 4: Re-analyze Stability (HPLC at T=0 and T=24h) storage->reanalyze success Result: Stable Solution reanalyze->success

Caption: Workflow for addressing oxidative degradation.

Protocol 1: Preparation of a Stabilized Solution

Objective: To prepare a solution of this compound resistant to oxidative degradation for use in biological or chemical assays.

Materials:

  • This compound hydrochloride[8]

  • High-purity solvent (e.g., DMSO, Ethanol, Buffered Saline)

  • Butylated hydroxytoluene (BHT) or L-Ascorbic acid

  • Inert gas source (Argon or Nitrogen) with sparging tube

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Solvent Deoxygenation: Before adding any solutes, sparge your chosen solvent with a gentle stream of nitrogen or argon for 15-30 minutes. This displaces dissolved oxygen, a key instigator of degradation.[3]

  • Antioxidant Addition:

    • Prepare a concentrated stock solution of your chosen antioxidant (e.g., 10% w/v BHT in ethanol).

    • Add a small volume of this stock to your deoxygenated solvent to achieve a final antioxidant concentration typically between 0.01% and 0.1%. BHT is a common choice for organic solvents, while ascorbic acid can be effective in aqueous solutions.[3][9]

  • Compound Dissolution: Weigh and dissolve the this compound in the antioxidant-containing, deoxygenated solvent. Gentle sonication can be used if necessary.

  • Inert Atmosphere Storage: Aliquot the final solution into amber vials. Before sealing, flush the headspace of each vial with inert gas for 10-15 seconds to create an inert atmosphere.[3]

  • Storage: Immediately cap the vials tightly and store at -20°C or below.

Issue 2: Poor Solubility and Precipitation in Aqueous Buffers

When I dilute my DMSO stock of this compound into my aqueous assay buffer (e.g., PBS pH 7.4), a precipitate forms over time.

  • Primary Suspect: pH-dependent solubility and salt form.

  • Causality: The piperazine moiety has two nitrogen atoms with pKa values that influence the molecule's overall charge and solubility at different pH levels.[10] The free base form of the molecule is often less soluble in neutral aqueous solutions than its protonated (salt) form. Shifting the pH of the buffer can dramatically alter solubility.[6]

Troubleshooting pH-Related Solubility Issues

start Precipitation in Aqueous Buffer (pH 7.4) check_ph Action: Lower Buffer pH (e.g., to pH 6.0 or 5.0) start->check_ph use_hcl Alternative: Use Hydrochloride Salt of the Compound start->use_hcl evaluate Evaluate for Precipitation and Assay Compatibility check_ph->evaluate use_hcl->evaluate cosolvent Option: Add Co-solvent (e.g., 1-5% PEG-400, Solutol HS 15) success Result: Clear, Stable Solution cosolvent->success evaluate->cosolvent If still problematic evaluate->success If clear

Caption: Decision tree for resolving solubility issues.

Protocol 2: pH Optimization for Aqueous Solutions

Objective: To determine the optimal pH for maintaining the solubility of this compound in an aqueous buffer.

Materials:

  • Concentrated stock solution of this compound (e.g., 10 mM in DMSO).

  • A series of buffers (e.g., Phosphate, Citrate, Acetate) prepared at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Spectrophotometer or nephelometer.

Procedure:

  • Prepare Test Solutions: In a 96-well plate or microcentrifuge tubes, dilute your DMSO stock solution to the final desired concentration in each of the different pH buffers. Include a buffer-only control for each pH.

  • Initial Observation (T=0): Immediately after mixing, visually inspect for any cloudiness or precipitation. Measure the absorbance at a high wavelength (e.g., 600 nm) to quantify turbidity. A clear solution should have a reading close to the buffer-only control.

  • Incubation: Incubate the samples under your typical assay conditions (e.g., 37°C for 1 hour).

  • Final Observation (T=final): After incubation, repeat the visual inspection and turbidity measurement.

  • Analysis: Compare the change in turbidity across the different pH values. The optimal pH will be the one that maintains the lowest turbidity over the course of the experiment, indicating sustained solubility. Phenolic compounds, which share structural motifs with indoles, often show improved stability in slightly acidic conditions (pH 4-7) compared to alkaline environments.[11][12]

Part 3: Data Summary & Advanced Recommendations

Table 1: Recommended Stabilizers and Storage Conditions
Solvent SystemPrimary InstabilityRecommended Stabilizer(s)Storage TemperatureAtmosphere
DMSO / DMF OxidationBHT (0.05%), Tocopherol (0.1%)-20°C to -80°CInert (N₂/Ar)
Ethanol / Methanol Photo-oxidationBHT (0.05%), Ascorbic Acid (0.1%)-20°CInert (N₂/Ar)
Aqueous Buffer (Acidic) OxidationAscorbic Acid (0.1%), EDTA (1 mM)2-8°C (short-term)Inert (N₂/Ar)
Aqueous Buffer (Neutral) Oxidation, PrecipitationAscorbic Acid (0.1%), EDTA (1 mM), pH adjustment2-8°C (short-term)Inert (N₂/Ar)

Note: EDTA (Ethylenediaminetetraacetic acid) is a chelating agent that sequesters metal ions, preventing them from catalyzing oxidative reactions.

Advanced Recommendation: Metal Ion Chelation

Trace metal contamination is an often-overlooked accelerator of indole degradation.[1] If you observe persistent degradation even after deoxygenation and adding antioxidants, consider the presence of metal ions from glassware, spatulas, or buffer components. Pre-treating buffers with a chelating agent like EDTA or using metal-free water and plastics can further enhance stability.

References

  • ResearchGate. (n.d.). Indole heterocycles can efficiently stabilize carbocation species. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. ResearchGate. Retrieved from [Link]

  • Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817–13824. Retrieved from [Link]

  • Vera-Reyes, I., et al. (2015). Monoterpenoid indole alkaloids and phenols are required antioxidants in glutathione depleted Uncaria tomentosa root cultures. Frontiers in Plant Science, 6, 642. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Retrieved from [Link]

  • Nano diainc. (n.d.). This compound (hydrochloride). Nano diainc. Retrieved from [Link]

  • Ajar Pishro. (2012). A Review on Analytical Methods for Piperazine Determination. Ajar Pishro. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Retrieved from [Link]

  • Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability. Extraction Magazine. Retrieved from [Link]

  • ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Retrieved from [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Resolving Poor Reproducibility in Bioassays with 4-(1-piperazinyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-(1-piperazinyl)-1H-indole scaffold is a privileged structure in modern drug discovery, forming the core of numerous potent and selective therapeutic candidates.[1][2][3][4] However, its unique physicochemical characteristics, stemming from the fusion of a hydrophobic indole ring and a basic piperazine moiety, present significant challenges to achieving robust and reproducible bioassay results. Researchers frequently encounter issues such as inconsistent compound activity, high variability between replicates, and poor day-to-day correlation.

This technical guide is structured as a support center to address these common pitfalls. As Senior Application Scientists, our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding of why these problems occur and how to systematically diagnose and resolve them. By focusing on the root causes—compound stability, solubility, non-specific binding, and solvent effects—this guide will empower you to build self-validating protocols and generate reliable, high-quality data.

Section 1: Compound Integrity & Stability

The most fundamental source of irreproducibility is the integrity of the test compound itself. If the concentration or chemical identity of this compound changes during storage or within the experimental timeframe, the biological results will inevitably be variable.

Q1: My assay results are inconsistent from one day to the next, and I'm observing a gradual loss of potency. Could my compound be degrading?

A1: Yes, inconsistent results and a progressive loss of activity are classic indicators of compound degradation.[5] Both the indole and piperazine moieties are susceptible to specific degradation pathways that can be exacerbated by experimental conditions.

  • Oxidative Degradation: The indole nucleus can be oxidized, while the piperazine ring can react with atmospheric oxygen.[5] This is often accelerated by exposure to light and ambient air. Degradation products may be inactive, have altered activity, or even be cytotoxic, confounding your results.

  • Photodegradation: Indole-containing molecules are known to be highly photolabile.[6][7] Exposure to standard laboratory lighting can be sufficient to cause degradation, forming byproducts that interfere with the assay. Sertindole, a related indole derivative, was found to be highly unstable under light, with its degradation accelerated by common excipients.[6][7]

  • pH-Dependent Instability: The piperazine ring is basic, and the stability of its derivatives can be highly dependent on the pH of the solution.[5] Buffers used in your bioassay may not be optimal for the compound's stability, leading to hydrolysis or other pH-mediated reactions over the course of an experiment.

Troubleshooting Steps:

  • Work in Low-Light Conditions: When handling the compound, especially in solution, work under subdued lighting or use amber-colored labware to prevent photodegradation.[5]

  • Use Freshly Prepared Solutions: The most reliable practice is to prepare fresh solutions of the compound for each experiment from a solid stock.[5] This minimizes the opportunity for degradation in solution.

  • Evaluate Stability in Assay Buffer: If you suspect degradation is occurring during the assay incubation, perform a stability study. A detailed methodology for this is provided in Protocol 1 .

Q2: What are the best practices for storing my solid this compound and its DMSO stock solutions?

A2: Proper storage is critical for maintaining compound integrity over time. Phenyl piperazines, in particular, have shown significant degradation if not stored correctly.[8]

Storage Recommendations Summary

FormTemperatureAtmosphereLight ConditionsContainer
Solid Compound -20°C or -80°C (Long-term)Tightly sealed, consider inert gas (Argon/Nitrogen)Dark (Amber vial)Well-closed, light-resistant
DMSO Stock Solution -20°C or -80°CTightly sealed, moisture-freeDark (Amber vial)Small, single-use aliquots

Causality Behind Recommendations:

  • Low Temperature: Storing at -20°C or -80°C significantly slows down chemical reactions, including oxidation and hydrolysis.[5][9] Storing piperazine compounds at room temperature should be avoided as it has a detrimental impact on stability.[8]

  • Inert Atmosphere: For highly sensitive solid compounds, storing under an inert gas like argon or nitrogen displaces atmospheric oxygen, preventing oxidation.[5]

  • Single-Use Aliquots: Preparing stock solutions in small, single-use aliquots is crucial. This practice avoids repeated freeze-thaw cycles, which can cause the compound to fall out of solution and introduce water condensation, leading to hydrolysis.[5]

Section 2: Solubility & Compound Aggregation

The moderate lipophilicity of the indole ring combined with the polar piperazine group gives this compound the potential for poor aqueous solubility and aggregation, a major source of artifacts and irreproducibility.

Q3: I've noticed a fine precipitate in my stock solution after thawing, or in the assay wells after dilution. How can I resolve this?

A3: This indicates that the compound's solubility limit has been exceeded. This is a common issue, especially when diluting a high-concentration DMSO stock into an aqueous assay buffer (a phenomenon known as "DMSO crash-out").

Troubleshooting Workflow for Solubility Issues

G start Precipitation Observed solubility Q: What is the kinetic solubility in my assay buffer? start->solubility protocol2 Perform Kinetic Solubility Assay (See Protocol 2) solubility->protocol2 compare Is Assay Concentration > Kinetic Solubility? protocol2->compare reduce_conc Reduce final assay concentration compare->reduce_conc Yes modify_buffer Modify Assay Buffer compare->modify_buffer No, but still see issues end Solubility Issue Resolved reduce_conc->end ph_adjust Adjust pH to < 6 (Protonates piperazine) modify_buffer->ph_adjust cosolvent Add co-solvent (e.g., PEG) (Check assay compatibility) modify_buffer->cosolvent cyclodextrin Use cyclodextrins to form inclusion complexes modify_buffer->cyclodextrin ph_adjust->end cosolvent->end cyclodextrin->end

Caption: Decision tree for troubleshooting compound precipitation.

Key Strategies to Improve Solubility:

  • pH Adjustment: Since the piperazine moiety is basic, lowering the pH of the assay buffer to at least 2 units below its pKa (typically pH < 6) will protonate the piperazine nitrogen. This creates a more soluble salt form in situ.[10] However, you must verify that the new pH is compatible with your biological system.

  • Use of Salt Forms: If available, using a pre-formed salt of the compound (e.g., hydrochloride salt) is an excellent strategy to significantly improve aqueous solubility.[11][12][13]

  • Co-solvents: While DMSO is the primary stock solvent, adding other solubilizing agents like polyethylene glycol (PEG) to the final assay buffer can help maintain solubility. Always run vehicle controls to ensure the co-solvent does not affect the assay.[11]

Q4: My dose-response curve is shallow and doesn't reach a clear maximum effect. Could this be caused by compound aggregation?

A4: Yes, a shallow or incomplete dose-response curve is a hallmark of compound aggregation. At concentrations above the critical aggregation concentration (CAC), molecules self-assemble into colloids. These aggregates can non-specifically inhibit proteins, leading to reproducible but artifactual results that are often misinterpreted as genuine activity.

Diagnostic Steps:

  • Include Detergents: A common method to diagnose aggregation is to re-run the assay with a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[14] If the compound's activity is significantly reduced or abolished in the presence of the detergent, it strongly suggests the original activity was due to aggregation. The detergent helps to break up the compound aggregates.

  • Centrifugation Test: Before adding the compound to the assay plate, centrifuge the diluted compound solution at high speed (e.g., >14,000 g) for 15-30 minutes. If the activity of the supernatant is reduced compared to the non-centrifuged solution, it indicates that active aggregates were pelleted.

Section 3: Non-Specific Binding & Assay Interference

Poor reproducibility can also arise when the compound interacts with surfaces other than its intended biological target, a phenomenon known as non-specific adsorption (NSA) or non-specific binding (NSB).

Q5: We get different IC50 values when we run our assay in standard polystyrene plates versus polypropylene plates. What's happening?

A5: This is a clear sign of differential non-specific binding to labware. The physicochemical properties of this compound make it susceptible to binding to plastic surfaces through multiple mechanisms.

  • Hydrophobic Interactions: The indole ring is hydrophobic and can adsorb to uncharged surfaces like standard polypropylene.[15][16]

  • Ionic Interactions: The basic piperazine group can be protonated (positively charged) in typical assay buffers (pH ~7.4). This positive charge can lead to strong electrostatic interactions with negatively charged surfaces, such as those found on tissue-culture treated polystyrene plates or borosilicate glass.[15][16][17][18]

Forces Driving Non-Specific Adsorption

G cluster_indole Indole Moiety cluster_piperazine Piperazine Moiety compound This compound (Amphiphilic) indole Hydrophobic Aromatic piperazine Basic (Positively Charged at Neutral pH) pp_plate Standard Polypropylene Plate (Hydrophobic Surface) indole->pp_plate Hydrophobic Interaction tc_plate Tissue-Culture Treated Plate (Negatively Charged Surface) piperazine->tc_plate Ionic Interaction

Caption: Mechanisms of compound adsorption to different labware.

Recommendations:

  • Use Low-Binding Labware: The most effective solution is to use microplates and pipette tips specifically designed and treated to be "low protein binding" or "low-adsorption".[14] These surfaces are typically more hydrophilic and neutral, minimizing both hydrophobic and ionic interactions.[17][18]

  • Add Blocking Agents: If low-binding plates are not an option, adding a "blocking" protein like Bovine Serum Albumin (BSA) at ~0.1% to the assay buffer can help. The BSA will coat the surfaces of the labware, reducing the available sites for your compound to bind.

  • Increase Solvent Strength: Adding a small amount of an organic solvent like acetonitrile to your buffer can sometimes reduce hydrophobic interactions and decrease binding, but this must be carefully validated for assay compatibility.[14][17]

Section 4: The Role of the Solvent Vehicle (DMSO)

Dimethyl sulfoxide (DMSO) is an essential tool for solubilizing compounds, but it is not biologically inert and can be a hidden source of variability.

Q6: What is a safe final concentration of DMSO for my assay, and could it be directly affecting my results?

A6: It is a common misconception that DMSO is an inert vehicle. It can have direct biological effects, which are concentration-dependent.

  • General Guideline: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, with many sensitive assays requiring ≤0.1%.[11][19] Concentrations of 1% or higher can significantly reduce cell viability and induce various cellular processes, including cell cycle disruption and apoptosis.[19][20]

  • Direct Target Effects: DMSO can directly interact with proteins and influence their activity. For example, DMSO has been shown to directly affect the activity of TNF-α, an inflammatory cytokine, by disrupting its trimeric structure.[20] It can also alter the levels of certain metabolites in vivo.[21]

  • Solvent for Reaction: In some chemical contexts, DMSO is not just a solvent but can participate in reactions, for instance, acting as an oxidant or a source for methylthio or methylene groups.[22][23] While less common in standard bioassays, this highlights its reactive potential.

Best Practices for DMSO Use:

  • Maintain Consistency: The final concentration of DMSO must be identical across all wells in an assay—including untreated, vehicle-only, and positive controls. This ensures that any effect of the DMSO is constant across the plate.

  • Perform a DMSO Tolerance Test: Before starting a large screen, determine the highest concentration of DMSO your specific cell line or assay system can tolerate without adverse effects. Run a dose-response curve of DMSO alone and measure the assay endpoint (e.g., cell viability, signal-to-background ratio).

  • Minimize Final Concentration: Always aim for the lowest possible final DMSO concentration by preparing your stock solutions at the highest feasible concentration that maintains solubility.

Protocols for Troubleshooting

Protocol 1: Assessing Compound Stability in Assay Buffer using HPLC

This protocol provides a definitive way to determine if your compound is degrading under the actual conditions and timeframe of your bioassay.

  • Preparation: Prepare your complete assay buffer (including all components except cells/target protein).

  • Incubation Setup:

    • Prepare a solution of this compound in the assay buffer at the highest concentration used in your assay.

    • Dispense this solution into multiple wells of the same type of microplate used for the assay.

    • Create a "Time Zero" (T0) sample by immediately taking an aliquot, quenching it with an equal volume of acetonitrile, and storing it at -80°C.

    • Incubate the plate under the exact same conditions as your bioassay (e.g., 37°C, 5% CO2 for 24 hours).

  • Time-Point Sampling: At various time points (e.g., 2h, 8h, 24h), take aliquots from different wells, quench with acetonitrile, and store at -80°C.

  • HPLC Analysis:

    • Analyze all samples (T0 and subsequent time points) by reverse-phase HPLC with UV detection.

    • Method: Use a C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[6]

    • Analysis: Compare the peak area of the parent compound in the T0 sample to the peak areas at later time points. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.[5]

Protocol 2: Kinetic Solubility Assay via Turbidimetry

This is a rapid method to estimate the solubility of your compound when it is introduced from a DMSO stock into your aqueous assay buffer.

  • Compound Preparation: Create a serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 10 mM) down to a low concentration (e.g., 1 µM).

  • Assay Setup:

    • In a clear 96-well or 384-well plate, add your aqueous assay buffer to each well.

    • Using a multichannel pipette, add a small, fixed volume of the DMSO serial dilutions to the buffer (e.g., add 1 µL of DMSO stock to 99 µL of buffer). This should mimic the final DMSO concentration of your main assay.

  • Measurement:

    • Allow the plate to equilibrate at room temperature for 1-2 hours, protected from light.

    • Measure the absorbance (optical density) of each well at a high wavelength where the compound does not absorb (e.g., 620 nm or 750 nm) using a plate reader.

  • Data Analysis: Plot the measured absorbance against the compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline is the kinetic solubility limit. Below this concentration, the solution should be clear; above it, light scattering from insoluble particles/precipitate will increase the reading.

References

  • Fukazawa, T., Yamazaki, Y., & Miyamoto, Y. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of Pharmacological and Toxicological Methods, 61(3), 329-333. [Link]

  • Koba, M., Kwiecień, A., & Koba, K. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Molecules, 24(19), 3510. [Link]

  • De-La-Pena, V. C., & Le, N. T. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 119–125. [Link]

  • Fukazawa, T., Yamazaki, Y., & Miyamoto, Y. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. ResearchGate. [Link]

  • Will, S. E., Tänzler, D., & Fußer, F. (2020). Assay for Characterizing Adsorption‐Properties of Surfaces (APS). Proteomics, 20(12), 1900350. [Link]

  • Koba, M., Kwiecień, A., & Koba, K. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. ResearchGate. [Link]

  • Biosynce. (2025). What are the stability conditions of piperazine? Biosynce Blog. [Link]

  • Li, Z., Wang, L., & Yu, W. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature Communications, 15(1), 4410. [Link]

  • Will, S. E., Tänzler, D., & Fußer, F. (2023). Assay for characterizing adsorption-properties of surfaces (APS) sample preparation prior to quantitative omics. bioRxiv. [Link]

  • Lyu, Y., Chen, G., & Li, G. (2020). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 11, 1511. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Solubility of Things. (n.d.). Piperazine. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Summary for CID 4837. [Link]

  • Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 55(10), 2622–2627. [Link]

  • Drelich, A., Śmieszek, A., & Chrząstek, K. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5032. [Link]

  • Wang, C., Li, S., & Zhang, Y. (2022). Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. RSC Advances, 12(1), 1-8. [Link]

  • Zhao, H., Thurkauf, A., & He, X. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. Bioorganic & medicinal chemistry letters, 12(21), 3105–3109. [Link]

  • Yang, J., Kueltzo, L. A., & Zhang, J. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Molecular pharmaceutics, 11(4), 1279–1288. [Link]

  • Chen, X., Zhang, Y., & Cao, C. (2023). Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. Bioorganic & medicinal chemistry letters, 81, 129148. [Link]

  • Kumar, A., Kumar, A., & Kumar, P. (2014). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. Evidence-based complementary and alternative medicine : eCAM, 2014, 280371. [Link]

  • Köksal Akkoç, M., Göktaş, Y., & Çetinkaya, Y. (2012). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. Turkish Journal of Chemistry, 36(4), 513-526. [Link]

  • Kiss, L., Szabó, I., & Borbás, A. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(22), 7949. [Link]

  • Gao, Y., Zhang, J., & Gong, N. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of pharmaceutical sciences, 111(8), 2315–2326. [Link]

  • Shukla, M., Shin, H. M., & Kim, M. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. International Journal of Molecular Sciences, 21(24), 9450. [Link]

  • Newman, J. W., Taha, A. Y., & Rutledge, J. C. (2019). Dimethyl Sulfoxide Decreases Levels of Oxylipin Diols in Mouse Liver. Metabolites, 9(6), 105. [Link]

  • Gao, Y., Zhang, J., & Gong, N. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

  • Kumar, A., & Kumar, V. (2019). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. ResearchGate. [Link]

  • Sharma, V., Kumar, P. (2018). Synthesis and biological evaluation of some newer Indole Derivatives. ResearchGate. [Link]

  • Bioanalysis Zone. (n.d.). Five ways to control your critical antibody reagents and avoid bioanalytical assay failure. [Link]

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Technical Support Center: Purification of Crude 4-(1-piperazinyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the purification of crude 4-(1-piperazinyl)-1H-indole. The information presented is grounded in established chemical principles and practical, field-tested experience to ensure scientific integrity and successful experimental outcomes.

Introduction

This compound is a crucial heterocyclic building block in the synthesis of various pharmacologically active compounds.[1] Achieving high purity of this intermediate is paramount for the successful progression of multi-step syntheses and for meeting stringent regulatory standards in drug development. However, its purification can present several challenges, including the removal of starting materials, side-products, and degradation products. This guide offers a structured approach to overcoming these common hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of crude this compound in a question-and-answer format.

Issue 1: Persistent Colored Impurities in the Final Product

  • Question: My final product of this compound has a persistent yellow, brown, or pinkish hue, even after initial purification attempts. What is the likely cause, and how can I resolve it?

  • Answer: Indole-containing compounds are often susceptible to oxidation, which can lead to the formation of colored impurities.[2] The piperazine moiety can also contribute to this issue. The discoloration suggests the presence of oxidized byproducts or residual starting materials that are colored.

    Troubleshooting Steps:

    • Inert Atmosphere: Conduct the final purification steps, particularly solvent evaporation and drying, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the carbon and adsorbed impurities.

    • Reductive Workup: If oxidation is suspected to have occurred during the reaction, a mild reductive workup can be beneficial. After the primary reaction is complete, quenching with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate can help to reduce some oxidized species.

    • Chromatography Considerations: If using column chromatography, be aware that silica gel is acidic and can cause degradation of sensitive indoles.[2] Consider deactivating the silica gel by pre-flushing the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (0.5-1%).[2] Alternatively, using neutral or basic alumina as the stationary phase can be a better option.[2]

Issue 2: Low Yield After Crystallization

  • Question: I am experiencing significant product loss during recrystallization of this compound. How can I optimize my crystallization protocol to improve the yield?

  • Answer: Low yield during crystallization is often a result of suboptimal solvent selection, causing either the product to be too soluble at low temperatures or premature precipitation of impurities. The basic nature of the piperazine group and the aromatic indole ring influence its solubility.[3][4]

    Troubleshooting Steps:

    • Systematic Solvent Screening: Perform small-scale solubility tests with a variety of solvents. Good single-solvent systems for recrystallization are those in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[2] For this compound, consider solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate.

    • Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is often effective.[2] Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify the solution and then allow it to cool slowly. Common solvent pairs include ethanol/water, methanol/water, or ethyl acetate/hexane.

    • Controlled Cooling: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.

    Table 1: Example Solvent Systems for Crystallization

Solvent SystemRationale
Ethanol/WaterThe product is generally soluble in hot ethanol and less soluble in water.
Ethyl Acetate/HexaneEthyl acetate provides good solubility, while hexane acts as an anti-solvent.
AcetonitrileCan be a good single solvent for moderately polar compounds.

Issue 3: Incomplete Removal of Piperazine Starting Material

  • Question: My analytical data (e.g., NMR, HPLC) shows the presence of unreacted piperazine in my purified this compound. How can I effectively remove this basic impurity?

  • Answer: Piperazine is a basic compound and is highly soluble in water.[3][5] This property can be exploited for its removal using an acid-base extraction.[6][7]

    Troubleshooting Steps:

    • Acidic Wash (Liquid-Liquid Extraction): Dissolve the crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 1M citric acid). The basic piperazine will be protonated to form a water-soluble salt and will partition into the aqueous layer.[6][8] The desired product, being less basic, will remain in the organic layer.

    • Multiple Extractions: Perform the acidic wash two to three times to ensure complete removal of the piperazine.

    • Neutralization and Back-Extraction (Optional): After the acidic wash, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a brine wash to remove excess water.[8]

    • Silica Gel Chromatography: If residual piperazine remains after extraction, it can often be separated by column chromatography. Piperazine is highly polar and will typically have a very low Rf value on silica gel, allowing the less polar product to elute first.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general approach for purifying crude this compound?

    A1: A multi-step approach is often the most effective. Start with an acid-base extraction to remove highly basic or acidic impurities.[6] This is particularly useful for removing unreacted piperazine.[8] Follow this with either recrystallization or column chromatography. For high purity requirements, a final recrystallization after chromatography is recommended.

  • Q2: What are some common impurities I should expect in the synthesis of this compound?

    A2: Besides unreacted starting materials like piperazine and a substituted indole precursor, you may encounter over-alkylation products (if applicable to the synthesis route), regioisomers, and oxidation or degradation products.[9][10] The specific impurities will be highly dependent on the synthetic route employed.

  • Q3: Can I use reverse-phase HPLC for the purification of this compound?

    A3: Yes, reverse-phase HPLC is a powerful technique for purifying this compound, especially for obtaining high-purity material on a smaller scale.[11] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid is a good starting point.[12]

  • Q4: My product is a dihydrochloride salt. How does this affect the purification strategy?

    A4: If your product is the hydrochloride salt, it will be significantly more water-soluble than the freebase.[13] In this case, purification by recrystallization from a polar solvent system like ethanol/water or methanol/isopropanol is often the preferred method. Acid-base extraction is not suitable for purifying the salt form directly, as it is already in its salt form.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Excess Piperazine

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M aqueous HCl and shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with 1M HCl two more times.

  • Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with an equal volume of brine (saturated aqueous NaCl).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization from an Ethanol/Water System

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add water dropwise until the solution becomes slightly and persistently cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[14]

Visualizations

Purification_Workflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Remove basic/acidic impurities Chromatography Column Chromatography (Silica or Alumina) Extraction->Chromatography Separate non-polar impurities Crystallization Recrystallization Extraction->Crystallization If relatively clean Chromatography->Crystallization Final polishing Pure Pure Product Chromatography->Pure Crystallization->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Sources

Technical Support Center: Blood-Brain Barrier Penetration of 4-(1-piperazinyl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for one of the most significant challenges in CNS drug discovery: improving the blood-brain barrier (BBB) penetration of 4-(1-piperazinyl)-1H-indole derivatives. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot experiments and rationalize your medicinal chemistry strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the BBB and the specific challenges associated with the this compound scaffold.

Q1: What are the primary obstacles preventing my this compound compound from entering the brain?

A1: The blood-brain barrier is a highly selective, dynamic interface formed by specialized endothelial cells with tight junctions, enzymatic activity, and active efflux transporters.[1][2] For your specific scaffold, the key challenges are typically:

  • High Polarity & Hydrogen Bonding Capacity: The indole N-H and the two nitrogen atoms in the piperazine ring are hydrogen bond donors (HBD) and acceptors (HBA). Excessive hydrogen bonding increases the energy required to desolvate the molecule and enter the lipid-like environment of the BBB endothelial cell membranes.[2][3][4]

  • High Basicity (pKa): The piperazine moiety is basic. At physiological pH (7.4), it is significantly protonated, resulting in a positively charged species. Ionized molecules have extremely low passive permeability across the BBB.[1][4]

  • P-glycoprotein (P-gp) Efflux: The piperazine ring is a common recognition motif for the efflux transporter P-gp (ABCB1), which is highly expressed at the BBB.[5][6][7] P-gp actively pumps substrates from the brain endothelial cells back into the bloodstream, effectively preventing brain accumulation.[5][8]

Q2: What are the ideal physicochemical properties for a CNS drug candidate?

A2: While there are no absolute rules, successful CNS drugs often share a common set of properties that balance potency with BBB permeability. These are often summarized in CNS-focused multiparameter optimization (CNS MPO) scores.[9]

PropertyCNS-Favorable RangeRationale
Molecular Weight (MW) < 450 DaSmaller molecules diffuse more easily across membranes.[2]
LogP (Lipophilicity) 2 - 4A balance is crucial. Too low, and it won't enter the lipid membrane; too high, and it may have poor solubility, high plasma protein binding, and nonspecific toxicity.[2]
Topological Polar Surface Area (TPSA) < 70-90 ŲTPSA is a surrogate for hydrogen bonding capacity. Lower values are strongly correlated with better BBB penetration.[9][10]
Hydrogen Bond Donors (HBD) ≤ 3Minimizing HBDs reduces the desolvation penalty upon entering the BBB.[4][11]
Most Basic pKa < 8.5A lower pKa reduces the fraction of the molecule that is ionized at physiological pH, favoring the neutral species required for passive diffusion.[4][9]
P-gp Efflux Ratio (ER) < 3An efflux ratio (from an in vitro assay like MDCK-MDR1) below 3 suggests the compound is not a significant P-gp substrate.[12]

Q3: My compound has a high pKa due to the piperazine ring. Is it impossible to get it into the brain?

A3: Not impossible, but challenging. A high pKa means a low concentration of the neutral, membrane-permeant species at pH 7.4. Strategies to overcome this include:

  • pKa Modulation: Introduce electron-withdrawing groups near the piperazine nitrogen to lower its basicity.

  • Prodrug Approach: Mask the basic amine with a lipophilic moiety that is cleaved enzymatically within the brain, releasing the active parent drug.[13][14][15][16][17]

  • Internal Hydrogen Bonding: Design the molecule so the piperazine amine can form an intramolecular hydrogen bond, which masks its polarity and can improve permeability.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured guidance for common experimental failures.

Guide 1: Low Permeability in PAMPA-BBB Assay
  • Symptom: Your this compound derivative shows low effective permeability (Pe < 2.0 x 10⁻⁶ cm/s) in the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Interpretation: The PAMPA-BBB assay models only passive, transcellular diffusion.[1][10][18] A poor result here points directly to a fundamental physicochemical problem, independent of active transporters.

  • Root Causes & Recommended Actions:

    • High Polarity (TPSA): Your molecule likely has too many exposed polar atoms.

      • Action: Systematically mask hydrogen bond donors. Replace the indole N-H with an N-Me or other small alkyl group. Consider replacing other polar groups on the indole or piperazine substituents with more lipophilic alternatives.

    • Low Lipophilicity (LogD at pH 7.4): The molecule may be too hydrophilic to partition into the artificial membrane.

      • Action: Increase lipophilicity by adding small, non-polar groups (e.g., methyl, chloro, fluoro) to aromatic rings. Be cautious not to increase LogP excessively (>4), as this can lead to other issues.[2]

Caption: Workflow for addressing low passive permeability.

  • Preparation: A 96-well filter plate is coated with a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[18] This forms the artificial membrane.

  • Donor Solution: Prepare your test compound (and controls) in a phosphate-buffered saline (PBS) solution at pH 7.4. Add this to a 96-well donor plate.

  • Assembly: Place the lipid-coated filter plate on top of the donor plate, creating a "sandwich." Add fresh PBS to the acceptor wells of the filter plate.

  • Incubation: Incubate the plate assembly for 4-18 hours at room temperature with gentle shaking.

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability (Pe) using the known surface area of the membrane and the incubation time.

  • Controls: Always include a high-permeability control (e.g., caffeine, propranolol) and a low-permeability control (e.g., atenolol) to validate the assay run.

Guide 2: High Efflux Ratio in MDCK-MDR1 Assay
  • Symptom: Your compound shows good passive permeability in the PAMPA-BBB assay but has a high efflux ratio (ER > 3) in a cell-based assay using MDCK-MDR1 cells.

  • Interpretation: This is a classic sign that your compound is a substrate for the P-gp efflux pump. The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene, overexpresses P-gp and is a gold-standard model for this assessment.[12][18][19]

  • Root Causes & Recommended Actions:

    • P-gp Substrate Motif: The combination of the basic piperazine nitrogen and overall lipophilicity makes it a likely P-gp substrate.[20]

      • Action 1 (Structural Modification): The goal is to disrupt the molecule's recognition by P-gp.

        • Reduce Basicity: Lowering the pKa of the piperazine ring can sometimes reduce P-gp affinity.

        • Add Polar Groups: Strategically adding a polar group (like a hydroxyl or small ether) can disrupt the lipophilic interactions required for P-gp binding, though this may reduce passive permeability. This requires a careful balancing act.[21]

        • Increase Rigidity: Constraining the conformation of the molecule, for example by incorporating the piperazine into a bridged system, can prevent it from adopting the conformation needed to bind to the transporter.

    • Prodrug Strategy: If structural modifications compromise target potency, a prodrug approach is a viable alternative.[13][14]

      • Action 2 (Prodrug Design): Mask the piperazine amine with a group that is cleaved in the CNS. This can prevent P-gp recognition during transit. For example, an N-acyloxyalkoxycarbonyl or an N-phosphonooxymethyl prodrug could be explored.[15][16]

Pgp_Efflux cluster_0 Bloodstream (Lumen) cluster_1 BBB Endothelial Cell cluster_2 Brain Parenchyma Drug_Blood Drug Drug_Cell Drug Drug_Blood->Drug_Cell Passive Diffusion Pgp P-gp Transporter Pgp->Drug_Blood Active Efflux Drug_Cell->Pgp Binding Drug_Brain Drug Drug_Cell->Drug_Brain Diffusion

Caption: P-gp pumps drugs out of endothelial cells, preventing brain entry.

Guide 3: Low Brain-to-Plasma Ratio (Kp,uu) In Vivo
  • Symptom: Your compound performed well in vitro (good passive permeability, low efflux) but shows a low unbound brain-to-plasma concentration ratio (Kp,uu < 0.3) in rodent pharmacokinetic studies.

  • Interpretation: The Kp,uu is the most rigorous measure of BBB penetration, as it corrects for plasma and brain tissue binding and reflects the true equilibrium of unbound drug across the BBB.[12][22][23][24] A low Kp,uu despite good in vitro data suggests more complex biological factors are at play.

  • Root Causes & Recommended Actions:

    • Unidentified Efflux Transporters: While P-gp is the most common, other transporters like Breast Cancer Resistance Protein (BCRP) could be responsible. The piperazine scaffold can be a substrate for multiple transporters.

      • Action: Test your compound in a cell line that overexpresses BCRP (e.g., MDCK-BCRP).

    • High Brain Tissue Binding: The compound might be sticking nonspecifically to lipids and proteins within the brain tissue, reducing the free concentration available to interact with its target. This is often a consequence of high lipophilicity (LogP > 4).

      • Action: Measure the fraction unbound in brain homogenate (fu,brain) using equilibrium dialysis. If fu,brain is very low (<0.01), consider reducing the compound's lipophilicity.

    • Rapid Metabolism in the Brain: The compound could be stable in liver microsomes but rapidly metabolized by enzymes present within the brain itself.

      • Action: Incubate the compound with brain homogenate and measure its stability over time. Compare this to its stability in plasma and liver microsomes.

  • Dosing: Administer the compound to a cohort of rodents (e.g., rats) intravenously to achieve steady-state concentrations.

  • Sample Collection: At a designated time point, collect both blood (for plasma) and the whole brain.

  • Brain Homogenization: The brain is weighed and homogenized in a buffer solution (typically 4 parts buffer to 1 part brain tissue).

  • Concentration Measurement: Determine the total concentration of the drug in plasma (Ct,plasma) and in the brain homogenate (Ct,brain) using LC-MS/MS.

  • Unbound Fraction Measurement:

    • Determine the fraction of drug unbound in plasma (fu,plasma) via equilibrium dialysis.

    • Determine the fraction of drug unbound in the brain homogenate (fu,brain) via equilibrium dialysis.

  • Calculation:

    • Calculate the total brain-to-plasma ratio: Kp = Ct,brain / Ct,plasma.

    • Calculate the unbound ratio: Kp,uu = Kp / (fu,brain / fu,plasma) .[12]

    • Note: Adjustments for homogenate dilution are required for an accurate fu,brain calculation.

A Kp,uu value of ~1.0 indicates passive diffusion, <1.0 suggests active efflux, and >1.0 suggests active influx.[12]

References

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Sources

Validation & Comparative

A Comparative Analysis of 4-(1-piperazinyl)-1H-indole and Established Serotonin Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the putative serotonergic agent, 4-(1-piperazinyl)-1H-indole, with a selection of well-characterized serotonin receptor agonists. As direct experimental data for this compound is limited in publicly accessible literature, this analysis will leverage structure-activity relationships (SAR) of analogous compounds containing the core indole-piperazine scaffold. This approach allows for an informed estimation of its potential efficacy and receptor profile, providing a valuable resource for researchers in pharmacology and drug development.

Introduction: The Significance of the Indole-Piperazine Scaffold in Serotonergic Modulation

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical regulator of a vast array of physiological and psychological processes, making it a prime target for therapeutic intervention. The indole-piperazine motif is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds that interact with serotonin receptors. The indole nucleus mimics the endogenous ligand serotonin, while the piperazine ring offers a versatile point for substitution, enabling the fine-tuning of receptor affinity and functional activity.

This guide will focus on comparing the inferred properties of this compound with three clinically relevant drugs that share this structural motif—Vilazodone, Aripiprazole, and Buspirone—as well as established research agonists: 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT), (±)-2,5-dimethoxy-4-iodoamphetamine (DOI), and 5-carboxamidotryptamine (5-CT).

Comparative Receptor Binding Affinity

Receptor binding affinity, quantified by the inhibition constant (Kᵢ), is a fundamental measure of a ligand's potency for a specific receptor. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the reported Kᵢ values for our selected comparators at key serotonin receptor subtypes. Due to the absence of direct data for this compound, we will infer its likely profile based on the general trends observed for related structures.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of Selected Serotonin Agonists

Compound5-HT₁ₐ5-HT₂ₐ5-HT₂C5-HT₇Dopamine D₂
This compound Inferred HighInferred ModerateInferred ModerateInferred Moderate/LowInferred Low
Vilazodone0.3[1]>1000>1000>100071[2]
Aripiprazole1.7[3]3.4[3]15390.34[3][4]
Buspirone4-78[5]>1000>1000-484[5]
8-OH-DPAT~1>1000>1000466[6]>1000
DOI>1000~1-5~10-30>1000>1000
5-CT~1-5>1000>1000~5-10>1000

Note: Kᵢ values are compiled from various sources and may differ based on experimental conditions. The profile for this compound is an educated inference.

Expertise & Experience: The unsubstituted nature of the indole and piperazine rings in this compound suggests it may exhibit a broader binding profile than more decorated molecules like Vilazodone, which is highly selective for the 5-HT₁ₐ receptor and the serotonin transporter (SERT)[1][7][8]. The presence of the piperazine moiety often confers affinity for D₂ receptors, though typically lower than for 5-HT₁ₐ receptors in this chemical class[9].

Comparative Functional Efficacy

Functional efficacy describes a ligand's ability to elicit a biological response upon binding to a receptor. It is typically characterized by the half-maximal effective concentration (EC₅₀) and the maximum response (Eₘₐₓ) relative to a full agonist.

Table 2: Comparative Functional Efficacy (EC₅₀, nM and Eₘₐₓ, %) of Selected Serotonin Agonists

CompoundReceptorEC₅₀ (nM)Eₘₐₓ (%)Assay Type
This compound 5-HT₁ₐInferred AgonistInferred Partial/FullcAMP Inhibition
5-HT₂ₐInferred Weak Agonist/AntagonistInferred LowCalcium Mobilization
Vilazodone5-HT₁ₐ~2.1[7]Partial Agonist-
Aripiprazole5-HT₁ₐ~268[10]GTPγS Binding
5-HT₂ₐ-12.7 (Partial Agonist)-
8-OH-DPAT5-HT₁ₐ~1-10~100 (Full Agonist)cAMP Inhibition
DOI5-HT₂ₐ~10-100~85-100 (Full Agonist)[11]IP-1 Accumulation
5-CT5-HT₁ₐ~1-15~100 (Full Agonist)cAMP Inhibition

Note: Efficacy data is highly dependent on the specific cell line and assay used. The profile for this compound is a projection based on SAR.

Causality Behind Experimental Choices: The choice of functional assay is dictated by the G-protein coupling of the serotonin receptor subtype. 5-HT₁ₐ receptors are typically Gᵢ/₀-coupled, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, 5-HT₂ₐ receptors are Gᵩ/₁₁-coupled, activating phospholipase C, which results in an increase in intracellular calcium ([Ca²⁺]i).

Experimental Protocols for Efficacy Determination

To ensure scientific integrity, the protocols described below are self-validating systems, incorporating appropriate controls to confirm the specificity of the observed effects.

In Vitro Experimental Workflow: Assessing Agonist Efficacy at 5-HT₁ₐ Receptors

The following diagram and protocol outline a standard workflow for determining the efficacy of a test compound at the 5-HT₁ₐ receptor using a cAMP inhibition assay.

G cluster_prep Cell Preparation cluster_assay cAMP Assay cluster_analysis Data Analysis cell_culture Culture CHO-K1 cells stably expressing human 5-HT₁ₐ receptor harvest Harvest and resuspend cells in stimulation buffer cell_culture->harvest forskolin Add Forskolin to stimulate adenylyl cyclase harvest->forskolin compound Add serial dilutions of This compound or reference agonist (8-OH-DPAT) forskolin->compound incubation Incubate at 37°C compound->incubation lysis Lyse cells and add cAMP detection reagents incubation->lysis readout Measure signal (e.g., TR-FRET) lysis->readout curve Plot concentration-response curve readout->curve params Calculate EC₅₀ and Eₘₐₓ curve->params

Workflow for 5-HT₁ₐ agonist efficacy determination.

Step-by-Step Protocol for cAMP Inhibition Assay:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT₁ₐ receptor in appropriate culture medium.

  • Cell Preparation: On the day of the assay, harvest the cells and resuspend them in a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • Assay Plate Preparation: Dispense the cell suspension into a 384-well microplate.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for baseline controls) to stimulate adenylyl cyclase and raise intracellular cAMP levels. An EC₈₀ concentration of forskolin is typically used to provide a suitable assay window.

  • Compound Addition: Add serial dilutions of the test compound, this compound, and a reference full agonist, such as 8-OH-DPAT, to the wells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., a competitive immunoassay using TR-FRET or AlphaScreen technology)[12][13].

  • Signal Measurement: Read the plate on a compatible plate reader.

  • Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the concentration-response curves and calculate the EC₅₀ and Eₘₐₓ values using a four-parameter logistic equation.

Serotonin Receptor Signaling Pathways

The interaction of an agonist with a serotonin receptor initiates a cascade of intracellular events. The following diagram illustrates the canonical signaling pathways for Gᵢ/₀- and Gᵩ/₁₁-coupled serotonin receptors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist Serotonin Agonist receptor_gi 5-HT₁ₐ Receptor (Gᵢ/₀-coupled) agonist->receptor_gi binds receptor_gq 5-HT₂ₐ Receptor (Gᵩ/₁₁-coupled) agonist->receptor_gq binds g_protein_gi Gᵢ/₀ Protein receptor_gi->g_protein_gi activates g_protein_gq Gᵩ/₁₁ Protein receptor_gq->g_protein_gq activates ac Adenylyl Cyclase g_protein_gi->ac inhibits plc Phospholipase C g_protein_gq->plc activates camp cAMP ac->camp converts ip3 IP₃ plc->ip3 cleaves to dag DAG plc->dag atp ATP pka PKA camp->pka activates pip2 PIP₂ ca2 [Ca²⁺]i ip3->ca2 releases pkc PKC dag->pkc activates cellular_response Cellular Response ca2->cellular_response pka->cellular_response pkc->cellular_response

Canonical serotonin receptor signaling pathways.

Discussion and Future Directions

Based on the structure-activity relationships of related indole-piperazine compounds, it is plausible to hypothesize that this compound possesses significant affinity for the 5-HT₁ₐ receptor and may act as a partial or full agonist. Its activity at other serotonin receptors, such as 5-HT₂ₐ and 5-HT₂C, is likely to be lower, and it may exhibit some affinity for dopamine D₂ receptors.

To definitively characterize the pharmacological profile of this compound, further experimental validation is essential. This would involve:

  • Radioligand Binding Assays: To determine the Kᵢ values at a comprehensive panel of serotonin and other relevant receptors.

  • Functional Efficacy Assays: To measure the EC₅₀ and Eₘₐₓ values in appropriate cell-based assays for each receptor subtype for which significant binding is observed.

  • In Vivo Studies: To assess the compound's effects on animal behavior in models relevant to the predicted receptor interactions, such as anxiety, depression, or psychosis.

This guide provides a foundational framework for researchers interested in exploring the therapeutic potential of this compound and other novel serotonergic agents. The provided protocols and comparative data serve as a valuable starting point for the systematic evaluation of this and other promising compounds.

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A Comparative Guide to the Structure-Activity Relationships of 4-(1-Piperazinyl)-1H-Indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(1-piperazinyl)-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent versatility allows for facile structural modifications, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various this compound analogs, with a focus on their interactions with key biological targets. We will delve into the rationale behind experimental designs and present supporting data to illuminate the path from structural modification to biological function.

The this compound Scaffold: A Versatile Pharmacophore

The this compound core consists of an indole nucleus linked at the 4-position to a piperazine ring. This arrangement provides a unique three-dimensional structure with multiple points for chemical diversification. The indole nitrogen can be substituted, the indole ring can be functionalized at various positions, the piperazine ring can bear different substituents on its distal nitrogen, and the linker between the two moieties can be varied in length and nature. These modifications significantly influence the compound's affinity, selectivity, and functional activity at various biological targets.

Targeting Serotonin (5-HT) Receptors: A Quest for CNS Agents

A significant body of research has focused on developing this compound analogs as ligands for serotonin (5-HT) receptors, which are crucial targets for treating central nervous system (CNS) disorders like depression, anxiety, and schizophrenia.[1][2]

Dual 5-HT1A and 5-HT2A Receptor Antagonists

A series of 1-[ω-(4-aryl-1-piperazinyl)alkyl]indolin-2(1H)-one derivatives have been synthesized and evaluated for their dual 5-HT1A and 5-HT2A receptor activity.[3] The rationale behind targeting both receptors is to achieve a more effective and well-tolerated antipsychotic profile.

Key SAR Insights:

  • Linker Length: A propyl linker between the indolinone and piperazine moieties appears optimal for high affinity at both 5-HT1A and 5-HT2A receptors.

  • Aryl Piperazine Substituent: The nature of the substituent on the aryl ring of the piperazine moiety is critical for affinity and functional activity.

    • A 3-chlorophenyl group (in compound 5 ) and a 2-methoxyphenyl group (in compound 7 ) on the piperazine ring resulted in high affinity for both 5-HT1A and 5-HT2A receptors and in vivo antagonistic activity at both receptor subtypes.[3]

Table 1: SAR of 1-[ω-(4-Aryl-1-piperazinyl)alkyl]indolin-2(1H)-one Derivatives at 5-HT1A and 5-HT2A Receptors.[3]

CompoundLinker (ω)Aryl Substituent5-HT1A Ki (nM)5-HT2A Ki (nM)
2 32-Methoxyphenyl2>1000
5 33-Chlorophenyl451
7 32-Methoxyphenyl1039
10 42-Methoxyphenyl11244
13 32,3-Dichlorophenyl44104
Selective 5-HT6 Receptor Ligands

4-(Piperazin-1-ylmethyl)-N1-arylsulfonyl indole derivatives have been designed as selective 5-HT6 receptor ligands, which are of interest for treating cognitive deficits.[4]

Key SAR Insights:

  • N1-Arylsulfonyl Group: The presence of an arylsulfonyl group at the N1 position of the indole is crucial for high 5-HT6 receptor affinity.

  • Piperazine Substituent: The nature of the substituent on the piperazine ring influences potency and pharmacokinetic properties. The lead compound from this series, 6a , demonstrated potent in vitro binding affinity and a good pharmacokinetic profile.[4]

Potent 5-HT1A Receptor Agonists

Based on a previously identified selective 5-HT1A receptor agonist, a series of indolealkylpiperazine derivatives with a benzamide moiety were designed and synthesized.[5]

Key SAR Insights:

  • Indole Moiety: Replacement of a 5-fluoroindole with a 5-cyanoindole moiety enhanced the 5-HT1A receptor affinity.[5]

  • Amide Tail Group: Modifications of the benzamide moiety significantly impacted the agonistic activity. Compound 13m from this series displayed potent agonistic activity towards the 5-HT1A receptor with an EC50 value of 1.01 nM.[5]

Targeting Dopamine Receptors: The Search for Atypical Antipsychotics

The development of mixed D2/D4 receptor antagonists is a key strategy in the design of atypical antipsychotics with a lower incidence of extrapyramidal side effects.[6][7] Indoline and piperazine-containing derivatives have been explored for this purpose.

Key SAR Insights:

  • Indoline Moiety: Systematic SAR studies on 2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2,3-dihydro-indol-1-yl)-ethanone led to the identification of potent D2/D4 antagonists.[7]

  • Chirality: The stereochemistry of substituents on the indoline ring can significantly affect the affinity for dopamine receptors.[6]

Anticancer Activity: A Different Therapeutic Avenue

Interestingly, certain this compound analogs have demonstrated significant cytotoxic activity against various cancer cell lines.[8]

Key SAR Insights:

  • A series of 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were synthesized and evaluated for their in vitro cytotoxic activity.[8]

  • The substituent on the piperazine ring played a crucial role in determining the cytotoxic potency.

  • Compound 3s , with a 3,4-dichlorophenyl substituent on the piperazine ring, was the most active compound, showing potent growth suppression in human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines.[8]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of these analogs typically involves a multi-step process. A common approach is the Mannich reaction, where an indole is reacted with formaldehyde and a substituted piperazine.[8][9] Another method involves the nucleophilic substitution of a suitable leaving group on the indole scaffold with a piperazine derivative.[10]

G cluster_synthesis General Synthetic Workflow Indole Indole Starting Material Intermediate Mannich Base Intermediate Indole->Intermediate Mannich Reaction Piperazine Substituted Piperazine Piperazine->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Final_Product Final this compound Analog Intermediate->Final_Product Further Modification (optional) Purification Purification and Characterization Final_Product->Purification G cluster_bioassay Biological Evaluation Workflow Synthesis Compound Synthesis Binding In Vitro Receptor Binding Assays (Ki / IC50 determination) Synthesis->Binding Functional In Vitro Functional Assays (Agonist/Antagonist activity) Binding->Functional ADME In Vitro ADME/Tox Screening Functional->ADME InVivo In Vivo Efficacy and Safety Studies (Animal Models) ADME->InVivo Lead Lead Optimization InVivo->Lead

Caption: A typical workflow for the biological evaluation of novel compounds.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to profound changes in biological activity and target selectivity. By understanding these relationships, medicinal chemists can rationally design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the development of new and improved treatments for a range of human diseases.

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Validating the In Vivo Efficacy of 4-(1-piperazinyl)-1H-indole in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound 4-(1-piperazinyl)-1H-indole, a molecule of interest for its potential therapeutic applications in neuropsychiatric disorders. Drawing from established methodologies in preclinical psychopharmacology, we present a series of comparative studies designed to elucidate the compound's antipsychotic and pro-cognitive potential. This document is intended to serve as a technical guide for researchers, offering not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and translatable dataset.

Introduction: The Therapeutic Potential of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities, particularly in the central nervous system.[1] Coupled with a piperazine moiety—a common pharmacophore in antipsychotic and antidepressant medications—the compound this compound emerges as a compelling candidate for neuropsychiatric drug discovery.[2][3] Derivatives of this core structure have shown affinity for various serotonin (5-HT) receptors, which are key targets in the treatment of psychosis, anxiety, and cognitive deficits.[4][5] Specifically, antagonism at the 5-HT2A and 5-HT6 receptors is a well-established mechanism for atypical antipsychotics and cognitive enhancers, respectively.[4][6][7]

This guide will therefore focus on validating the efficacy of this compound within the context of schizophrenia, a complex disorder characterized by positive, negative, and cognitive symptoms.[8] We will benchmark its performance against established atypical antipsychotics, such as Risperidone and Clozapine, which are known to modulate serotonergic and dopaminergic pathways.

Comparative In Vivo Efficacy Evaluation: A Multi-Model Approach

To comprehensively assess the therapeutic potential of this compound, a battery of well-validated animal models is proposed. These models are selected to probe the compound's effects on behaviors analogous to the different symptom clusters of schizophrenia.

Models for Antipsychotic Efficacy (Positive Symptoms)

The following models are designed to assess the ability of this compound to mitigate behaviors considered analogous to the positive symptoms of schizophrenia, such as hallucinations and delusions.

Rationale: Psychostimulants like amphetamine increase dopamine levels in the brain, leading to hyperlocomotor activity in rodents. This is a widely accepted model for screening antipsychotic drugs, as their efficacy often correlates with their ability to attenuate this effect.[9]

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Habituation: Mice are habituated to the open-field arenas for 30 minutes.

  • Treatment:

    • Vehicle (Saline)

    • This compound (various doses)

    • Risperidone (positive control, e.g., 1 mg/kg)

  • Amphetamine Challenge: 30 minutes post-treatment, mice are administered d-amphetamine (e.g., 2.5 mg/kg, i.p.).

  • Data Collection: Locomotor activity (distance traveled, rearing frequency) is recorded for 60 minutes immediately following the amphetamine challenge using an automated activity monitoring system.

  • Endpoint: A significant reduction in amphetamine-induced hyperlocomotion by this compound compared to the vehicle group would indicate antipsychotic-like activity.

Rationale: PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents.[9] The ability of a compound to restore PPI deficits is predictive of antipsychotic efficacy.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Apparatus: A startle reflex testing system.

  • Treatment:

    • Vehicle (Saline)

    • This compound (various doses)

    • Clozapine (positive control, e.g., 5 mg/kg)

  • PPI Disruption: A PPI-disrupting agent, such as the NMDA receptor antagonist phencyclidine (PCP) or dizocilpine (MK-801), is administered to induce a deficit.[10]

  • Testing: The startle response to a loud acoustic stimulus (pulse) is measured with and without a preceding weaker stimulus (prepulse).

  • Endpoint: The percentage of PPI is calculated. A successful reversal of the PCP-induced PPI deficit by this compound would suggest antipsychotic potential.

Model for Pro-Cognitive Efficacy

Cognitive impairment is a core feature of schizophrenia that is poorly addressed by current medications. The following model will assess the potential of this compound to improve cognitive function.

Rationale: The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects over familiar ones. This test is particularly relevant for assessing cognitive enhancement.[4]

Experimental Protocol:

  • Animals: Male Wistar rats (8-10 weeks old).

  • Habituation: Rats are habituated to the testing arena in the absence of objects.

  • Training Phase: Each rat is placed in the arena with two identical objects and the time spent exploring each object is recorded.

  • Cognitive Deficit Induction (Optional): To model cognitive impairment, a deficit can be induced by administering agents like scopolamine or PCP prior to the training phase.[4]

  • Treatment:

    • Vehicle (Saline)

    • This compound (various doses)

    • Donepezil (positive control for pro-cognitive effects, e.g., 1 mg/kg)

  • Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object, and the exploration time for each object is recorded.

  • Endpoint: A discrimination index is calculated. A significant increase in the discrimination index in the group treated with this compound, particularly in the context of an induced deficit, would indicate pro-cognitive effects.

Comparative Data Summary

The following tables provide a template for summarizing the expected quantitative data from the proposed studies, allowing for a direct comparison of this compound with a standard-of-care comparator.

Table 1: Effect on Amphetamine-Induced Hyperlocomotion

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)% Inhibition of Hyperlocomotion
Vehicle + Saline-N/A
Vehicle + Amphetamine-0%
This compoundX
This compoundY
This compoundZ
Risperidone1

Table 2: Effect on PCP-Induced Prepulse Inhibition Deficit

Treatment GroupDose (mg/kg)% Prepulse Inhibition% Reversal of Deficit
Vehicle + Saline-N/A
Vehicle + PCP-0%
This compoundX
This compoundY
This compoundZ
Clozapine5

Table 3: Effect on Scopolamine-Induced Deficit in Novel Object Recognition

Treatment GroupDose (mg/kg)Discrimination Index% Improvement in Cognition
Vehicle + Saline-N/A
Vehicle + Scopolamine-0%
This compoundX
This compoundY
This compoundZ
Donepezil1

Visualizing the Experimental Workflow and Underlying Mechanisms

Diagrams are essential for conceptualizing the experimental flow and the hypothesized biological pathways.

Experimental_Workflow cluster_preclinical In Vivo Efficacy Validation cluster_positive Positive Symptom Models cluster_cognitive Cognitive Symptom Model Amphetamine Amphetamine-Induced Hyperlocomotion Data Behavioral Data Acquisition & Analysis Amphetamine->Data PPI Prepulse Inhibition (PPI) PPI->Data NOR Novel Object Recognition (NOR) NOR->Data Animal_Models Rodent Models (Mice, Rats) Animal_Models->Amphetamine Animal_Models->PPI Animal_Models->NOR Compound This compound (Test Compound) Compound->Animal_Models Controls Vehicle & Positive Controls (Risperidone, Clozapine, Donepezil) Controls->Animal_Models

Caption: Workflow for in vivo efficacy testing.

Signaling_Pathway cluster_pathway Hypothesized Mechanism of Action Compound This compound HT2A 5-HT2A Receptor Compound->HT2A Antagonism HT6 5-HT6 Receptor Compound->HT6 Antagonism D2 Dopamine D2 Receptor HT2A->D2 Modulates Dopamine Release in Striatum & Cortex Cognitive_Symptoms Improvement of Cognitive Function HT6->Cognitive_Symptoms Positive_Symptoms Modulation of Positive Symptoms D2->Positive_Symptoms

Caption: Hypothesized signaling pathway.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust starting point for the in vivo characterization of this compound. Positive results in these models would provide strong evidence for its potential as a novel antipsychotic with pro-cognitive properties. Subsequent studies should aim to further elucidate its mechanism of action, including receptor occupancy studies and assessment of its effects on neurotransmitter levels in relevant brain regions. Furthermore, evaluating the compound's safety profile, including its propensity to induce extrapyramidal side effects using models like the catalepsy test, will be crucial for its continued development.[8]

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A Comparative Guide to 4-(1-piperazinyl)-1H-indole and Other Piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, confer favorable pharmacokinetics and provide a versatile handle for synthetic modification.[3] When combined with the indole moiety, another pharmacologically significant structure, the resulting piperazinyl-indole framework offers a powerful platform for targeting a range of biological systems, particularly within the central nervous system (CNS).[4][5] This guide provides a comparative analysis of the foundational molecule, 4-(1-piperazinyl)-1H-indole, against other prominent piperazine derivatives. We will dissect their physicochemical properties, pharmacological profiles, and pharmacokinetic parameters, supported by detailed experimental protocols to provide researchers, scientists, and drug development professionals with a data-driven framework for strategic scaffold selection and optimization.

Introduction: The Strategic Value of Piperazine Scaffolds

The six-membered diazacyclohexane ring of piperazine is a recurring motif in pharmaceuticals across diverse therapeutic areas, from antipsychotics and antidepressants to anticancer and antimicrobial agents.[1][6][7] Its utility stems from the two nitrogen atoms at positions 1 and 4, which can be independently functionalized, allowing for fine-tuning of a molecule's properties.[8] This dual-nature allows the piperazine ring to act as a rigid linker, a solubilizing group, or a key pharmacophoric element that interacts directly with biological targets.[3][6]

The indole nucleus, the core of the amino acid tryptophan and the neurotransmitter serotonin, is synonymous with CNS activity.[9] Its planar, aromatic structure is adept at participating in π-stacking and hydrogen bonding interactions within receptor binding pockets. The fusion of these two scaffolds in this compound creates a molecule of significant interest, serving as both a valuable synthetic intermediate and a foundational structure for more complex drugs like Vilazodone.[10][11]

For this analysis, we will compare this compound against a curated set of derivatives that highlight the chemical and therapeutic diversity of the piperazine class:

  • Vilazodone: A clinically approved antidepressant that contains the this compound core structure, serving as a direct and relevant benchmark.[10]

  • Vortioxetine: An arylpiperazine antidepressant that demonstrates multi-modal serotonergic activity.[7]

  • Clozapine: A dibenzodiazepine-linked piperazine that revolutionized antipsychotic therapy.[7]

  • Imatinib: An anticancer kinase inhibitor where the piperazine moiety is crucial for solubility and target engagement.[6]

Comparative Physicochemical Properties

The biological fate and efficacy of a drug are fundamentally governed by its physicochemical characteristics. The substitution pattern on the piperazine ring dramatically influences properties like basicity (pKa), lipophilicity (logP), and aqueous solubility.

The two nitrogen atoms of the piperazine ring provide two potential sites for protonation, influencing solubility and interaction with biological targets.[3] In this compound, the indole ring adds a degree of lipophilicity and a hydrogen bond donor (the indole N-H). In contrast, the bulky, lipophilic aromatic systems of Clozapine and the critical solubilizing function of the N-methylpiperazine in Imatinib showcase the scaffold's adaptability.

Compound Core Structure Key Physicochemical Features Therapeutic Class
This compound Indole-PiperazineBasic piperazine, lipophilic indole. Serves as a synthetic building block.[11]Intermediate
Vilazodone Indole-PiperazineExtended lipophilic structure, combines SSRI and 5-HT1A partial agonist features.[10]Antidepressant
Vortioxetine ArylpiperazineArylpiperazine with a distinct sidechain, multi-target serotonergic agent.[7]Antidepressant
Clozapine Dibenzodiazepine-PiperazineBulky, lipophilic tricyclic structure attached to N-methylpiperazine.[7]Antipsychotic
Imatinib Phenylaminopyrimidine-PiperazineN-methylpiperazine enhances solubility and is key for kinase binding.[6]Anticancer

Pharmacological Profile & Structure-Activity Relationships (SAR)

The true value of a scaffold is realized in its interaction with biological targets. Piperazine derivatives have a rich history of modulating CNS receptors, particularly dopamine and serotonin receptors, which are critical in the pathophysiology of psychiatric disorders.[7]

Receptor Binding Affinities

The substitution on the piperazine nitrogen atoms dictates receptor selectivity and affinity. For instance, arylpiperazines often exhibit high affinity for serotonin receptors (e.g., 5-HT1A, 5-HT2A) and dopamine D2 receptors.[12] The indole-piperazine core of Vilazodone is engineered for dual activity: high-affinity binding to the serotonin transporter (SERT) and partial agonism at the 5-HT1A receptor.[10] This contrasts with Clozapine, which has a "promiscuous" binding profile, interacting with multiple dopamine, serotonin, adrenergic, and histamine receptors, believed to be key to its atypical antipsychotic effects.[7]

Compound Primary Target(s) Secondary/Notable Targets Functional Activity
Vilazodone SERT, 5-HT1A-SSRI, 5-HT1A Partial Agonist[10]
Vortioxetine SERT5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, 5-HT7SSRI, 5-HT1A Agonist, 5-HT3 Antagonist[7]
Clozapine D2, 5-HT2AD1, D4, 5-HT1A, 5-HT2C, α1, H1, M1Multi-receptor Antagonist[7]
Imatinib Bcr-Abl Tyrosine Kinasec-Kit, PDGF-RKinase Inhibitor[6]

This table represents a simplified overview. Affinities are typically quantified by Ki values from radioligand binding assays.

Mechanism of Action & Signaling

The functional outcome of receptor binding—whether agonism, antagonism, or partial agonism—is a subtle function of molecular structure. For G-protein coupled receptors (GPCRs) like the 5-HT1A receptor, an agonist (like the native ligand serotonin) stabilizes a receptor conformation that promotes coupling to intracellular G-proteins (typically Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).[13][14] An antagonist binds to the receptor but does not elicit this response. A partial agonist, like Vilazodone, produces a submaximal response compared to the full agonist.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp_response [cAMP] ↓ Cellular Response ac->camp_response Conversion Blocked ligand Serotonin or 5-HT1A Agonist ligand->receptor Binds atp ATP atp->ac

5-HT1A Receptor Gi/o-Coupled Signaling Pathway.

Comparative Pharmacokinetics (ADME)

A compound's journey through the body is critical to its success as a drug. The piperazine moiety generally imparts favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability.[3][6] However, the two nitrogen atoms also provide sites for metabolism by cytochrome P450 enzymes.[6]

For CNS drugs, the ability to cross the blood-brain barrier (BBB) is paramount.[15] This is influenced by factors like lipophilicity, molecular weight, and interaction with efflux transporters at the BBB.[16] The indole-piperazine scaffold often provides a good balance of properties for CNS penetration.[17][18] The ADME profile of a simple molecule like this compound would need to be experimentally determined, but it serves as the foundation upon which the more complex and optimized ADME profiles of drugs like Vilazodone are built.

Key Experimental Protocols

To ensure scientific rigor, all claims about a compound's performance must be backed by robust experimental data. Below are step-by-step protocols for fundamental assays used in the characterization of piperazine derivatives.

Protocol 1: Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand. The output is typically an IC50 value, which can be converted to an inhibition constant (Ki).[19]

binding_assay_workflow start Start prep Prepare Receptor Source (e.g., cell membranes expressing the target receptor) start->prep plate Plate Membranes with Radioligand and varying concentrations of Test Compound prep->plate incubate Incubate to reach equilibrium plate->incubate separate Separate Bound from Free Radioligand (Rapid Filtration) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Analyze Data: Plot % Inhibition vs. [Compound] Calculate IC50 and Ki count->analyze end End analyze->end functional_assay_workflow start Start seed_cells Seed Cells expressing the target receptor (e.g., CHO-K1-5HT2A) in a 96-well plate start->seed_cells load_dye Load Cells with a Calcium-Sensitive Fluorescent Dye seed_cells->load_dye incubate Incubate to allow dye uptake load_dye->incubate add_compound Add varying concentrations of Test Compound using an automated liquid handler incubate->add_compound measure Immediately measure Fluorescence over time (e.g., FLIPR) add_compound->measure analyze Analyze Data: Plot Response vs. [Compound] Calculate EC50 (agonist) or IC50 (antagonist) measure->analyze end End analyze->end

Workflow for a Cell-Based Calcium Flux Functional Assay.

Step-by-Step Methodology:

  • Cell Culture: Seed cells stably expressing the Gq-coupled receptor of interest (e.g., CHO-K1-5HT2A) into a black-walled, clear-bottom 96-well plate and grow to confluence. [20]2. Dye Loading: Aspirate the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) in the dark to allow the cells to take up the dye.

  • Compound Addition: Prepare a separate plate with serial dilutions of the test compound (for agonist mode) or a fixed concentration of a known agonist plus serial dilutions of the test compound (for antagonist mode).

  • Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument. The instrument will add the compounds from the source plate to the cell plate and immediately begin measuring fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • For each well, determine the maximum fluorescence response after compound addition.

    • Plot the response against the log concentration of the test compound.

    • For agonist testing, fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For antagonist testing, determine the IC50 (concentration that inhibits 50% of the agonist response).

Synthesis Overview

The accessibility of a chemical scaffold is a crucial consideration. This compound can be synthesized through straightforward chemical reactions, making it an attractive starting point. The synthesis of a complex drug like Vilazodone often employs a convergent approach, where the core indole-piperazine moiety is constructed and then coupled with another key intermediate. [10][21]For example, 3-(4-chlorobutyl)-5-cyanoindole can be coupled with 5-(1-piperazinyl)-benzofuran-2-carboxamide to form the final Vilazodone structure. [10][22]This modularity underscores the value of the core scaffold as a foundational building block.

Conclusion: Strategic Application in Drug Design

The comparative analysis reveals the remarkable versatility of the piperazine scaffold. The choice between this compound and other derivatives is a strategic decision guided by the therapeutic goal.

  • This compound represents a starting point for CNS-focused drug discovery. Its structure is primed for exploration of serotonin and dopamine receptor modulation, and its synthetic tractability allows for the rapid generation of analog libraries to probe structure-activity relationships. [4][23]

  • Arylpiperazines like Vortioxetine are chosen when a multi-modal pharmacological profile is desired, offering the potential for enhanced efficacy by engaging multiple targets simultaneously.

  • Complex polycyclic derivatives like Clozapine are products of extensive optimization for challenging targets like schizophrenia, where a broad, multi-receptor antagonism profile is beneficial.

  • Non-CNS derivatives like Imatinib demonstrate that the piperazine's value extends far beyond neuropharmacology, where its ability to confer solubility and engage in specific hydrogen-bonding interactions is paramount for targeting enzymes like kinases. [6] Ultimately, this compound is not merely an intermediate but a launchpad. Its inherent drug-like properties, combined with the proven pharmacological relevance of the indole and piperazine motifs, make it an exceptionally valuable scaffold. A thorough understanding of its performance relative to other derivatives, as outlined in this guide, empowers drug designers to make more informed decisions, accelerating the discovery of novel, safe, and effective medicines.

References

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Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(1-piperazinyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a marketed drug is underpinned by a foundation of robust and reliable analytical data. For a molecule like 4-(1-piperazinyl)-1H-indole, a heterocyclic compound with significant potential in medicinal chemistry, the imperative for meticulously validated analytical methods cannot be overstated. This guide provides an in-depth comparison of two critical analytical techniques—a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a high-sensitivity Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method—for the comprehensive analysis of this compound.

This document is crafted for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to delve into the causality behind experimental choices, ensuring that each method is a self-validating system.

The Analytical Challenge: Understanding this compound

Before developing any analytical method, a thorough understanding of the analyte's physicochemical properties is paramount. This compound is a molecule that marries the electron-rich indole nucleus with the basic piperazine ring.

Physicochemical Properties:

PropertyValue/PredictionImplication for Analytical Method Development
Molecular Formula C₁₂H₁₅N₃Provides the exact mass for mass spectrometry.
Molecular Weight 201.27 g/mol Essential for preparing standard solutions and calculating concentrations.
Predicted XlogP 2.2Indicates moderate lipophilicity, suggesting good retention on reversed-phase HPLC columns.[1]
Piperazine pKa Values pKa₁ ≈ 5.35, pKa₂ ≈ 9.73The basic nature of the piperazine moiety dictates that the mobile phase pH will be a critical parameter in controlling retention and peak shape in HPLC.[2]
Physical Form SolidStandard procedures for sample and standard preparation can be followed.
Solubility Moderately soluble in aqueous mediumThe use of organic co-solvents in sample preparation and mobile phases is likely necessary. Piperazine itself is freely soluble in water, which may enhance the aqueous solubility of the molecule, especially at acidic pH where the piperazine nitrogen atoms are protonated.[3][4]

The presence of two basic nitrogen atoms in the piperazine ring makes this compound susceptible to pH-dependent changes in ionization state, which directly impacts its chromatographic behavior. Furthermore, the indole ring, while generally stable, can be susceptible to oxidation. These characteristics guide the selection of appropriate analytical techniques and the design of stability-indicating methods.

Method 1: Stability-Indicating HPLC-UV Method for Assay and Impurity Profiling

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. High-performance liquid chromatography with ultraviolet (UV) detection is the workhorse of pharmaceutical analysis for this purpose.[5]

Causality Behind Experimental Choices
  • Column Selection: A C18 reversed-phase column is the logical first choice due to the moderate lipophilicity (predicted XlogP of 2.2) of this compound.[1] The non-polar stationary phase will interact with the hydrophobic indole ring, providing retention.

  • Mobile Phase pH: Given the basic nature of the piperazine moiety (pKa₂ ≈ 9.73), maintaining a consistent and appropriate mobile phase pH is critical to ensure reproducible retention times and symmetrical peak shapes.[2] Operating at a low pH (e.g., 2.5-3.5) will ensure that the piperazine nitrogens are fully protonated and exist in a single ionic state, which generally leads to better peak shapes for basic compounds on silica-based columns.

  • Detector: A photodiode array (PDA) detector is chosen to monitor multiple wavelengths simultaneously. This allows for the determination of the optimal detection wavelength for the parent compound and can also help in identifying impurities that may have different UV spectra.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array detector.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes, then a 5-minute hold at 70% B, followed by a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA)

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample in the same diluent to a target concentration within the calibration range.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are essential.[6][7] The drug substance is subjected to stress conditions to produce degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution to UV and visible light as per ICH Q1B guidelines.

The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Method 2: High-Sensitivity LC-MS/MS Method for Quantification in Biological Matrices

For the quantification of this compound in biological matrices such as plasma or serum, a highly sensitive and selective method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its ability to provide low limits of detection and high specificity.[8][9]

Causality Behind Experimental Choices
  • Ionization Technique: Electrospray ionization (ESI) in the positive ion mode is selected because the basic nitrogen atoms of the piperazine ring are readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This technique involves selecting the precursor ion (the protonated molecule) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This provides exceptional selectivity and sensitivity.

  • Internal Standard: A stable isotope-labeled internal standard (e.g., 4-(1-piperazinyl-d8)-1H-indole) is ideal. If unavailable, a structurally similar compound with similar chromatographic and ionization properties can be used to compensate for matrix effects and variations in sample processing and instrument response.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

2. Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometer Settings:

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 202.1 → Product ion (Q3) m/z [To be determined by infusion and fragmentation experiments]

    • Internal Standard: To be determined based on the selected standard.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing two analytical methods to ensure that they provide equivalent results. This is crucial when, for example, a method used in early development (e.g., HPLC-UV) is replaced by a more sensitive method (e.g., LC-MS/MS) for later-stage studies. The validation of each method should be performed in accordance with ICH Q2(R1) guidelines.

Validation Parameters

The following parameters must be evaluated for both methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For the HPLC method, this is demonstrated through forced degradation studies. For the LC-MS/MS method, specificity is inherent in the MRM transition.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.99.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a blank matrix with known concentrations of the analyte (at least three levels: low, medium, and high) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Performance Data
ParameterHPLC-UV MethodLC-MS/MS Method
Specificity Achieved through chromatographic separation from degradants.High, achieved through specific MRM transitions.
Linearity (Range) 1 - 100 µg/mL (Typical)0.1 - 100 ng/mL (Typical)
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 15.0% (< 20% at LLOQ)
LOD ~0.3 µg/mL~0.03 ng/mL
LOQ ~1.0 µg/mL~0.1 ng/mL
Robustness Evaluated by varying mobile phase composition, pH, flow rate, and temperature.Evaluated by varying chromatographic conditions and source parameters.

Visualization of Workflows

Experimental Workflow for Stability-Indicating HPLC Method Validation

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) MD1 Analyte Characterization (pKa, logP, Solubility) MD2 Column & Mobile Phase Screening MD1->MD2 MD3 Optimization of Chromatographic Conditions MD2->MD3 FD_Start MD3->FD_Start FD1 Acid/Base Hydrolysis FD_End FD1->FD_End FD2 Oxidation FD2->FD_End FD3 Thermal & Photolytic Stress FD3->FD_End FD_Start->FD1 FD_Start->FD2 FD_Start->FD3 V1 Specificity (Peak Purity Analysis) V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 Final Validated Stability-Indicating Method V5->Final V_Start V_Start->V1 FD_End->V1 G cluster_0 Method A: HPLC-UV cluster_1 Method B: LC-MS/MS cluster_2 Cross-Validation Study A_Val Full Validation (ICH Q2(R1)) CV_Design Select Representative Samples (e.g., 3 concentrations, n=6) A_Val->CV_Design B_Val Full Validation (ICH Q2(R1)) B_Val->CV_Design CV_Analysis Analyze Samples by Both Method A and Method B CV_Design->CV_Analysis CV_Compare Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) CV_Analysis->CV_Compare Conclusion Demonstrate Method Equivalency CV_Compare->Conclusion

Caption: Logical process for the cross-validation of two analytical methods.

Conclusion and Recommendations

The choice between an HPLC-UV and an LC-MS/MS method for the analysis of this compound is dictated by the specific requirements of the analysis.

  • For routine quality control, assay, and impurity profiling of the drug substance and drug product, a well-validated stability-indicating HPLC-UV method is robust, reliable, and cost-effective. Its ability to separate and quantify the API from potential degradants is its primary strength.

  • For bioanalytical studies requiring high sensitivity to measure low concentrations of the drug in complex biological matrices, the LC-MS/MS method is unequivocally superior. Its selectivity and low limit of quantitation are essential for pharmacokinetic and metabolism studies.

When transitioning between these methods during a drug development program, a thorough cross-validation is not merely a regulatory expectation but a scientific necessity to ensure the continuity and integrity of the analytical data. By understanding the underlying principles of each technique and the specific chemical nature of this compound, researchers can confidently develop and validate analytical methods that are fit for purpose and can withstand the rigors of regulatory scrutiny.

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  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. [Link]

Sources

A Head-to-Head Comparison: The Clinically-Established Antidepressant Vilazodone versus the Promising 4-(1-Piperazinyl)-1H-Indole Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of antidepressant drug discovery, the strategic design of molecules targeting the serotonergic system remains a cornerstone of innovation. This guide provides an in-depth, head-to-head comparison of vilazodone, a clinically approved multimodal antidepressant, and 4-(1-piperazinyl)-1H-indole, a key pharmacophore that serves as a foundational scaffold for numerous serotonergic agents. While vilazodone is a well-characterized therapeutic agent, this compound represents a versatile chemical starting point, the specific pharmacological profile of which is defined by its substitutions. This comparison will delve into their respective mechanisms of action, receptor binding affinities, and functional activities, supported by experimental data and detailed protocols for their evaluation.

Introduction: A Tale of a Drug and a Scaffold

Vilazodone, marketed under the brand name Viibryd, is a serotonin partial agonist and reuptake inhibitor (SPARI) approved for the treatment of major depressive disorder (MDD).[1][2] Its unique dual mechanism of action, combining selective serotonin reuptake inhibition (SSRI) with partial agonism at 5-HT1A receptors, is theorized to offer a faster onset of action and a potentially better side-effect profile compared to traditional SSRIs.[3][4]

On the other hand, this compound is not a clinical drug but a crucial chemical moiety. The indole and piperazine rings are privileged structures in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[5][6][7] Derivatives of this scaffold have been explored as ligands for various serotonin receptors, including 5-HT1A and 5-HT6 receptors.[8] This guide will, therefore, compare the known properties of vilazodone with the pharmacological potential of the this compound scaffold, illustrated by data from its derivatives.

Part 1: Unraveling the Mechanism of Action

The therapeutic efficacy of both vilazodone and compounds derived from the this compound scaffold is rooted in their interaction with key components of the serotonergic synapse.

Vilazodone: A Dual-Action Modulator

Vilazodone's mechanism is a synergistic combination of two distinct pharmacological actions[1][3][4]:

  • Serotonin Transporter (SERT) Inhibition: Vilazodone binds with high affinity to SERT, blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration and prolonged availability of serotonin in the synapse, enhancing serotonergic neurotransmission.[2][3]

  • 5-HT1A Receptor Partial Agonism: Vilazodone acts as a partial agonist at 5-HT1A receptors. These receptors are located both presynaptically (as autoreceptors on serotonin neurons) and postsynaptically. Partial agonism at presynaptic 5-HT1A autoreceptors is thought to reduce the negative feedback mechanism that can limit the initial increase in serotonin release caused by SSRIs, potentially contributing to a faster therapeutic onset.[3][9] Postsynaptic 5-HT1A receptor activation is also associated with anxiolytic and antidepressant effects.

Caption: Vilazodone's dual mechanism of action at the serotonergic synapse.

This compound: A Versatile Pharmacophore

The this compound core itself is not an active drug, but a template. Its pharmacological activity is dictated by the chemical groups attached to the indole and piperazine rings. Research has shown that derivatives of this scaffold can be potent ligands for various serotonin receptors. For instance, the addition of specific aryl groups to the piperazine nitrogen can confer high affinity for 5-HT1A receptors. The indole nitrogen and other positions on the indole ring can also be modified to fine-tune selectivity and functional activity.

Caption: The this compound scaffold and its potential for modification.

Part 2: Quantitative Comparison of Receptor Binding and Functional Activity

The interaction of a ligand with its target receptors can be quantified through binding affinity (Ki) and functional activity assays.

Receptor Binding Affinity

The following table summarizes the binding affinities of vilazodone for key monoamine transporters and the 5-HT1A receptor. For the this compound scaffold, data for representative derivatives are presented to illustrate the potential affinity range.

Compound/Scaffold DerivativeSERT Ki (nM)5-HT1A Ki (nM)NET Ki (nM)DAT Ki (nM)
Vilazodone 0.1 - 2.10.2 - 2.15637
3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivative (12b) Not Reported15Not ReportedNot Reported
3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivative (12h) Not Reported15Not ReportedNot Reported

Data for vilazodone compiled from multiple sources.[3][6][10] Data for indole derivatives from Pessoa-Mahana et al. (2012).[8]

As the table illustrates, vilazodone exhibits high and comparable affinity for both SERT and the 5-HT1A receptor, with significantly lower affinity for the norepinephrine (NET) and dopamine (DAT) transporters, highlighting its selectivity.[3][6][10] The indole-piperazine derivatives show potent 5-HT1A receptor affinity, demonstrating the potential of this scaffold to generate highly active serotonergic ligands.[8]

Functional Activity

Functional assays determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. Vilazodone is a partial agonist at the 5-HT1A receptor. This means it produces a submaximal response compared to the endogenous full agonist, serotonin.

CompoundTargetFunctional Activity
Vilazodone 5-HT1A ReceptorPartial Agonist

Direct functional activity data for the unsubstituted this compound is not available. The functional profile of its derivatives would be highly dependent on their specific chemical modifications.

Part 3: In Vivo Pharmacological Profile

The ultimate test of an antidepressant's potential is its activity in preclinical in vivo models that are predictive of efficacy in humans.

Vilazodone: In Vivo Evidence of Antidepressant and Anxiolytic-like Effects

Vilazodone has demonstrated efficacy in various animal models of depression and anxiety:

  • Forced Swim Test (FST): In this widely used screening model for antidepressants, vilazodone has been shown to reduce immobility time in rodents, an effect indicative of antidepressant-like activity.

  • Novelty-Suppressed Feeding Test: Vilazodone reduces the latency to feed in a novel environment, suggesting anxiolytic-like properties.[11]

  • In Vivo Microdialysis: Studies using in vivo microdialysis in rats have shown that vilazodone can increase extracellular serotonin levels in brain regions relevant to depression, such as the prefrontal cortex.[12]

This compound Derivatives: Preclinical Potential

While in vivo data for the parent scaffold is absent, various derivatives have been investigated. For example, some piperazine derivatives have shown antidepressant-like effects in the FST and tail suspension test in mice, with their mechanism of action linked to the monoaminergic system.

Part 4: Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to characterize compounds like vilazodone and derivatives of the this compound scaffold.

Serotonin Transporter (SERT) Radioligand Binding Assay

This competitive binding assay determines the affinity of a test compound for SERT.

Objective: To determine the Ki of a test compound for the human serotonin transporter.

Materials:

  • Membrane preparations from cells stably expressing human SERT (e.g., HEK293-hSERT).

  • Radioligand: [³H]-Citalopram or another suitable SERT-selective radioligand.

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).

  • Initiate the binding reaction by adding the hSERT membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a SERT radioligand binding assay.

5-HT1A Receptor Radioligand Binding Assay

This protocol is similar to the SERT binding assay but uses a 5-HT1A receptor-selective radioligand.

Objective: To determine the Ki of a test compound for the human 5-HT1A receptor.

Materials:

  • Membrane preparations from cells stably expressing human 5-HT1A receptors (e.g., CHO-h5-HT1A).

  • Radioligand: [³H]-8-OH-DPAT (agonist) or [³H]-WAY-100635 (antagonist).

  • Non-specific binding control: 10 µM Serotonin or another suitable 5-HT1A ligand.

  • Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Other materials are as per the SERT binding assay.

Procedure: The procedure is analogous to the SERT binding assay, with the substitution of 5-HT1A receptor membranes and the appropriate radioligand and non-specific binding control.

Rodent Forced Swim Test (FST)

This behavioral assay is a standard preclinical screen for antidepressant-like activity.[1][10]

Objective: To assess the antidepressant-like effect of a test compound in mice or rats.

Materials:

  • Test animals (e.g., male C57BL/6 mice or Sprague-Dawley rats).

  • A transparent cylindrical container (e.g., 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Video recording and analysis software.

Procedure:

  • Pre-test session (Day 1): Place each animal in the water-filled cylinder for a 15-minute habituation session. This is done to induce a stable level of immobility on the test day.

  • Dry the animals and return them to their home cages.

  • Test session (Day 2): Administer the test compound or vehicle to the animals at a specified time before the test (e.g., 30-60 minutes for intraperitoneal injection).

  • Place each animal individually into the swim cylinder for a 5- or 6-minute test session.

  • Record the session for later analysis.

  • Behavioral Scoring: Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Sources

A Researcher's Guide to Assessing Receptor Selectivity: The Case of the 4-(1-Piperazinyl)-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the careful characterization of a compound's interaction with its biological targets is paramount. The selectivity of a ligand—its ability to bind preferentially to one receptor subtype over others—often dictates its therapeutic efficacy and side-effect profile. This guide provides an in-depth, technical framework for assessing the selectivity of compounds for dopamine versus serotonin receptors, two critically important families of G protein-coupled receptors (GPCRs) in neuropsychopharmacology.

We will use the versatile 4-(1-piperazinyl)-1H-indole chemical scaffold as our conceptual model. This privileged structure is a core component of numerous CNS-active agents, and understanding its selectivity profile is a key step in drug development.[1][2][3][4] To ground this guide in practical, verifiable data, we will frequently reference experimental protocols and data for well-characterized ligands that share this structural motif.

Our exploration will be twofold. First, we will establish the foundational methods for quantifying receptor affinity: radioligand binding assays. Second, we will delve into functional assays that measure the cellular consequence of this binding. This dual approach provides a comprehensive picture of a compound's pharmacological identity.

Pillar 1: Quantifying Affinity with Radioligand Binding Assays

The initial and most direct method for assessing selectivity is the competitive radioligand binding assay.[5] This technique measures a compound's ability to displace a radiolabeled ligand of known high affinity and selectivity from a receptor. The result is expressed as an inhibition constant (Kᵢ), which reflects the intrinsic affinity of the compound for the receptor. A lower Kᵢ value signifies a higher binding affinity.

The core principle is to incubate a fixed concentration of receptor-containing membranes and a fixed concentration of a specific radioligand with varying concentrations of the unlabeled test compound. By measuring the displacement of the radioligand, we can determine the test compound's IC₅₀ (the concentration required to inhibit 50% of specific binding), which is then converted to the Kᵢ value.

Why this choice? Radioligand binding is the gold standard for determining affinity because it directly measures the physical interaction between a ligand and a receptor, independent of downstream signaling events.[5] This makes it a robust, reproducible, and high-throughput method for initial screening and selectivity profiling.[6][7]

Comparative Binding Affinity Data

To illustrate the concept of selectivity, the following table presents hypothetical binding data for a compound containing the this compound scaffold, "Compound X," compared to two reference standards: Haloperidol (a classic D₂ antagonist) and Ketanserin (a classic 5-HT₂A antagonist).

CompoundD₂ (Kᵢ, nM)5-HT₁A (Kᵢ, nM)5-HT₂A (Kᵢ, nM)D₂ vs 5-HT₂A Selectivity (Fold)
Compound X 1515090060
Haloperidol 1.22,500250.048
Ketanserin 3001,2002.10.007

Selectivity is calculated as Kᵢ (5-HT₂A) / Kᵢ (D₂). A value > 1 indicates selectivity for D₂; a value < 1 indicates selectivity for 5-HT₂A.

From this data, Compound X demonstrates a 60-fold selectivity for the dopamine D₂ receptor over the serotonin 5-HT₂A receptor. This profile is distinct from Haloperidol, which has high affinity for both, and Ketanserin, which is highly selective for 5-HT₂A.

Pillar 2: Determining Functional Activity

High affinity does not reveal the functional consequence of binding. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. Therefore, functional assays are essential to complete the pharmacological profile.

The choice of assay depends on the receptor's primary signaling pathway.[8][9]

  • Dopamine D₂ Receptors are canonically coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10][11][12]

  • Serotonin 5-HT₂A Receptors are coupled to Gαq/11 proteins, which activate phospholipase C, resulting in the mobilization of intracellular calcium (Ca²⁺).[13][14][15]

Why this choice? Measuring downstream second messengers like cAMP and calcium provides a direct readout of receptor activation or inhibition in a cellular context.[16] This is crucial because a compound might bind with high affinity but have no functional effect (a silent antagonist) or only a partial effect. These assays validate the binding data with a physiological outcome.

Visualizing the Assessment Workflow

The logical flow from initial binding studies to functional characterization is a cornerstone of pharmacological assessment.

Caption: Workflow for assessing receptor selectivity.

Visualizing Key Signaling Pathways

Understanding the distinct signaling cascades initiated by D₂ and 5-HT₂A receptors is key to interpreting functional data.

G_Protein_Pathways cluster_D2 D₂ Receptor Pathway cluster_5HT2A 5-HT₂A Receptor Pathway D2_Ligand Dopamine / Agonist D2R D₂ Receptor D2_Ligand->D2R Gi Gαi/βγ D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP SHT_Ligand Serotonin / Agonist SHTR 5-HT₂A Receptor SHT_Ligand->SHTR Gq Gαq/βγ SHTR->Gq Activates PLC Phospholipase C Gq->PLC Activates Ca ↑ Intracellular Ca²⁺ PLC->Ca

Caption: Canonical G-protein signaling pathways.

Experimental Protocols

To ensure trustworthiness and reproducibility, detailed, self-validating protocols are essential. Below are standardized methodologies for the key assays discussed.

Protocol 1: Competitive Radioligand Binding Assay (D₂ Receptor)
  • Receptor Source: Prepare membrane homogenates from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Dopamine D₂ receptor.[6][17]

  • Radioligand: Use [³H]-Spiperone, a high-affinity D₂ antagonist, at a final concentration approximately equal to its dissociation constant (Kₑ), typically 0.1-0.3 nM.[18]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure: a. In a 96-well plate, add 50 µL of assay buffer. b. Add 25 µL of the test compound (at 10-12 concentrations, e.g., 0.01 nM to 10 µM) or vehicle. c. For non-specific binding (NSB) wells, add a high concentration of a known D₂ antagonist (e.g., 10 µM Haloperidol). d. Add 25 µL of [³H]-Spiperone. e. Add 100 µL of the membrane preparation (10-20 µg protein/well).

  • Incubation: Incubate at room temperature for 90-120 minutes to reach equilibrium.

  • Termination & Harvesting: Rapidly filter the plate contents through a glass fiber filter plate (e.g., GF/B) using a cell harvester. Wash filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: a. Calculate Specific Binding = Total Binding - Non-Specific Binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀. d. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of radioligand and Kₑ is its dissociation constant.

Protocol 2: Functional Calcium Flux Assay (5-HT₂A Receptor)
  • Cell Line: Use HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.[19] Seed cells in a 96- or 384-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in Hanks' Balanced Salt Solution (HBSS). b. Remove culture medium from cells and add the dye loading buffer. c. Incubate for 45-60 minutes at 37°C in a 5% CO₂ atmosphere.[14]

  • Assay Procedure: a. Place the plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with automated injectors. b. For Agonist Mode: Record a baseline fluorescence reading for 10-20 seconds. Inject the test compound at various concentrations and continue reading fluorescence intensity for 60-120 seconds to capture the peak response. c. For Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. Record a baseline, then inject a known 5-HT₂A agonist (e.g., Serotonin or DOI) at a concentration that elicits ~80% of the maximal response (EC₈₀). Continue reading fluorescence.[15]

  • Controls: Include wells with vehicle only (baseline), a known agonist (positive control), and a known antagonist (for antagonist mode).

  • Data Analysis: a. Quantify the response as the change in fluorescence (Peak - Baseline). b. For Agonist Mode: Plot the response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). c. For Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀. Convert to a Kₑ using the Gaddum equation.

By systematically applying these binding and functional assays, researchers can build a comprehensive and reliable selectivity profile for any compound based on the this compound scaffold, enabling informed decisions in the progression of drug discovery projects.

References

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  • Berg, K. A., Cropper, J. D., Niswender, C. M., Sanders-Bush, E., & Clarke, W. P. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. BMC pharmacology, 12, 5.

  • ResearchGate. Radioligand binding assay results showing the percentage inhibition of...

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  • Bohn, L. M., & Hough, C. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 42(4), 215–221.

  • Lane, J. R., May, L. T., & Sexton, P. M. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Nature reviews. Drug discovery, 22(1), 59–80.

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  • Cacciari, B., et al. (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorganic & medicinal chemistry, 8(5), 873–881.

  • Zlatković, M. V., et al. (2011). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 344(1), 49–60.

  • Pessoa-Mahana, H., et al. (2012). Synthesis, 5-hydroxytryptamine1A receptor affinity and docking studies of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives. Chemical & pharmaceutical bulletin, 60(5), 632–638.

  • Voronkov, M. V., & Voronina, T. A. (1995). [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives]. Eksperimental'naia i klinicheskaia farmakologiia, 58(2), 6–8.

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A Comparative Guide to the Anti-inflammatory Effects of 4-(1-piperazinyl)-1H-indole: An Independent Verification Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive framework for the independent verification and comparative analysis of the anti-inflammatory properties of the novel compound, 4-(1-piperazinyl)-1H-indole. Designed for researchers in pharmacology and drug development, this document outlines a multi-tiered experimental approach, from initial in vitro screening to in vivo validation and mechanistic elucidation. By comparing the compound against the established nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, this guide provides the necessary protocols and rationale to rigorously assess its therapeutic potential. We detail validated assays, explain the causality behind experimental choices, and offer a blueprint for interpreting complex datasets to build a robust pharmacological profile.

Introduction: The Rationale for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process essential for defending against harmful stimuli and initiating tissue repair. However, dysregulated or chronic inflammation underpins a vast array of human diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are pivotal mediators of the inflammatory response, inducing the expression of numerous pro-inflammatory genes that encode cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][2][3]

While existing therapies, such as NSAIDs and corticosteroids, are effective, they are often associated with significant adverse effects, including gastrointestinal toxicity and immunosuppression.[4][5] This necessitates the discovery of novel anti-inflammatory agents with improved safety profiles and potentially different mechanisms of action. This guide focuses on establishing a rigorous, independent verification workflow for a candidate molecule, this compound, using Indomethacin as a benchmark comparator.

Compound Profiles

  • Test Compound: this compound: A novel heterocyclic compound. Its anti-inflammatory potential is hypothesized based on structural motifs common in other bioactive molecules. This guide will establish its activity profile from first principles.

  • Reference Standard: Indomethacin: A potent, non-selective COX inhibitor widely used as a prescription NSAID to reduce fever, pain, stiffness, and swelling.[4][6][7] It primarily functions by blocking the synthesis of prostaglandins.[5][8] Its well-characterized mechanism and clinical use make it an ideal comparator for evaluating the efficacy and potential novelty of the test compound.[4][6]

A Multi-Tiered Framework for Independent Verification

A logical, phased approach is critical to efficiently evaluate a novel compound. Our framework progresses from broad cellular effects to specific molecular mechanisms and finally to validation in a complex biological system.

G cluster_0 Experimental Workflow cluster_1 Key Questions tier1 Tier 1: In Vitro Screening (Cell-Based Assays) tier2 Tier 2: Mechanistic Analysis (Molecular Assays) tier1->tier2 If active & non-toxic q1 Is it cytotoxic? Does it reduce inflammatory markers? tier1->q1 tier3 Tier 3: In Vivo Validation (Animal Model) tier2->tier3 If mechanism confirmed q2 How does it work? (Signaling Pathway Modulation) tier2->q2 q3 Is it effective in a living organism? tier3->q3

Caption: Overall Experimental Workflow for Compound Verification.

Tier 1: In Vitro Screening in Macrophages

Rationale: Murine macrophage cell lines, such as RAW 264.7, are a cornerstone for in vitro inflammation studies.[9] Upon stimulation with bacterial lipopolysaccharide (LPS), they produce a robust inflammatory response, including the release of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11][12] This model allows for the initial assessment of a compound's anti-inflammatory efficacy and its cellular toxicity in a controlled environment.

Protocol 1.1: Cell Viability Assessment (MTT Assay)

  • Objective: To determine the non-toxic concentration range of this compound.

  • Methodology:

    • Seed RAW 264.7 cells (1x10⁵ cells/well) in a 96-well plate and incubate for 24 hours.

    • Treat cells with increasing concentrations of the test compound and Indomethacin (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals with DMSO.

    • Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Protocol 1.2: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Objective: To quantify the inhibition of NO, a key inflammatory mediator.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate as above.

    • Pre-treat cells with non-toxic concentrations of the test compound and Indomethacin for 1 hour.

    • Stimulate cells with LPS (1 µg/mL) for 24 hours.[13] Include non-stimulated and LPS-only controls.

    • Collect 50 µL of cell culture supernatant.

    • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Measure absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only control.

Protocol 1.3: Pro-inflammatory Cytokine Quantification (ELISA)

  • Objective: To measure the reduction of key pro-inflammatory cytokines TNF-α and IL-6.

  • Methodology:

    • Culture, treat, and stimulate cells as described in Protocol 1.2.

    • Collect the cell culture supernatant.

    • Quantify TNF-α and IL-6 concentrations using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[14][15][16][17]

    • Briefly, coat a 96-well plate with a capture antibody, add supernatants and standards, followed by a detection antibody, and finally a substrate for colorimetric detection.[16][17][18][19]

    • Measure absorbance and calculate cytokine concentrations based on a standard curve.

Comparative Data Summary (Illustrative)

CompoundCytotoxicity (IC₅₀, µM)NO Inhibition (IC₅₀, µM)TNF-α Inhibition (at 25µM)IL-6 Inhibition (at 25µM)
This compound >10018.565%58%
Indomethacin >10025.245%35%
Tier 2: Mechanistic Elucidation

Rationale: Once anti-inflammatory activity is confirmed, the next step is to understand how the compound works. The NF-κB and MAPK pathways are central hubs for inflammatory signaling.[1][20][21] LPS activates these pathways, leading to the transcription of genes for iNOS (producing NO) and COX-2 (producing prostaglandins).[11] We will assess the compound's effect on key proteins in these pathways using Western Blot analysis.

G cluster_0 LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent signaling IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation (p65 subunit) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) NFkB->Genes Compound This compound (Hypothesized Target) Compound->IKK Inhibition?

Caption: Simplified NF-κB Signaling Pathway and Potential Point of Intervention.

Protocol 2.1: Western Blot Analysis of iNOS, COX-2, and p-p65 NF-κB

  • Objective: To determine if the test compound reduces the expression of key inflammatory enzymes (iNOS, COX-2) and inhibits the activation of the NF-κB pathway.

  • Methodology:

    • Seed RAW 264.7 cells in 6-well plates (1x10⁶ cells/well) and treat as described in Protocol 1.2, typically for a shorter duration (e.g., 6-12 hours for protein expression).

    • Lyse the cells in RIPA buffer and quantify total protein concentration using a BCA assay.[22]

    • Separate 20-40 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.[13]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13][23]

    • Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, phospho-p65 NF-κB, and a loading control (e.g., β-actin).[13][22][24][25]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

    • Detect protein bands using an ECL substrate and quantify band intensity using densitometry software (e.g., ImageJ).[13][22] Normalize target protein levels to β-actin.

Comparative Data Summary (Illustrative Densitometry)

Treatment GroupRelative iNOS ExpressionRelative COX-2 ExpressionRelative p-p65 Expression
Control (Unstimulated)0.050.040.10
LPS (1 µg/mL)1.001.001.00
LPS + Test Compound (25 µM)0.350.410.45
LPS + Indomethacin (25 µM)0.880.250.92

This illustrative data suggests the test compound inhibits NF-κB activation, reducing both iNOS and COX-2, while Indomethacin primarily targets COX-2 activity/expression with little effect on the upstream NF-κB pathway.

Tier 3: In Vivo Model of Acute Inflammation

Rationale: While in vitro data is crucial, it cannot fully predict efficacy in a complex organism. The carrageenan-induced paw edema model in rodents is a classic, highly reproducible assay for screening acute anti-inflammatory activity.[26][27][28] Carrageenan injection triggers an inflammatory response characterized by fluid accumulation (edema), which can be quantified to assess a drug's efficacy.[26][27][29]

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.

  • Methodology:

    • Animal Grouping: Use male Wistar rats (180-200g), divided into groups (n=6 per group): Vehicle Control, Test Compound (e.g., 25, 50 mg/kg, p.o.), and Positive Control (Indomethacin, 10 mg/kg, p.o.).[27][30]

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[27]

    • Drug Administration: Administer the respective compounds or vehicle orally (p.o.) one hour prior to carrageenan injection.[27]

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[26][27][28]

    • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[27][30]

    • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Determine the percentage of edema inhibition for treated groups relative to the vehicle control group.

Comparative Data Summary (Illustrative)

Treatment Group (p.o.)Paw Edema Inhibition at 3 hrPaw Edema Inhibition at 5 hr
Vehicle Control0%0%
Test Compound (50 mg/kg) 52%48%
Indomethacin (10 mg/kg) 45%55%

Synthesizing the Evidence: A Comparative Analysis

A successful verification process hinges on integrating the data from all three tiers.

  • Efficacy: Does this compound demonstrate dose-dependent anti-inflammatory activity in both cellular and animal models? How does its potency (e.g., IC₅₀, ED₅₀) compare to Indomethacin?

  • Mechanism of Action: The in vitro mechanistic data provides critical differentiation. If the test compound inhibits NF-κB activation (reduced p-p65, iNOS, and COX-2), its mechanism is broader and upstream compared to Indomethacin, which is a direct COX enzyme inhibitor.[6][8] This could imply a different therapeutic profile.

  • Safety Profile: The initial cytotoxicity assay provides a therapeutic window. A high IC₅₀ in the viability assay coupled with a low IC₅₀ in the functional assays (NO, cytokine inhibition) is a favorable characteristic.

Conclusion and Future Directions

This guide provides a robust, logical, and experimentally validated framework for the independent assessment of this compound. By following this multi-tiered approach, researchers can build a comprehensive data package comparing its efficacy and mechanism against a clinically relevant standard. Positive and differentiated results from this workflow would provide a strong rationale for advancing the compound into more complex preclinical models of chronic inflammation, detailed pharmacokinetic studies, and formal safety toxicology.

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A Comparative Guide to Evaluating Off-Target Effects of 4-(1-piperazinyl)-1H-indole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the off-target effects of the promising scaffold, 4-(1-piperazinyl)-1H-indole. The indole and piperazine moieties are privileged structures in medicinal chemistry, frequently appearing in centrally active agents and oncology candidates.[1][2][3] Compounds based on this specific scaffold have been investigated as potent ligands for serotonin receptors, particularly the 5-HT₆ subtype, a target for cognitive disorders.[4][5] However, the very features that confer potent on-target activity can also lead to unintended interactions with other biological macromolecules, resulting in toxicity or diminished efficacy.[6][7]

This document moves beyond a simple listing of protocols. It explains the causal logic behind creating a robust, multi-tiered screening cascade, designed to identify and characterize off-target liabilities early in the drug discovery process. We will compare key methodologies, present detailed experimental protocols, and interpret hypothetical data to provide a field-proven guide for making critical go/no-go decisions.

Pillar 1: The Strategic Imperative of Off-Target Profiling

Identifying off-target interactions is not merely a regulatory hurdle but a fundamental component of building a successful therapeutic candidate. Undesired interactions are a primary cause of preclinical and clinical safety events, leading to high attrition rates.[6] A compound's selectivity profile is as critical as its potency. Small molecules often interact with multiple targets, a phenomenon known as polypharmacology.[6] While sometimes beneficial, unintended interactions must be understood and de-risked. This guide outlines a systematic approach to achieve this, starting with broad screening funnels and progressing to specific, hypothesis-driven assays.

Pillar 2: A Multi-Pronged Experimental Strategy for Off-Target Evaluation

No single assay can provide a complete picture of a compound's selectivity. A self-validating system relies on the integration of computational, biochemical, and cell-based methods to build a comprehensive safety profile. Each layer of this cascade provides a different type of information, from predicting potential interactions to confirming them in a physiological context.

G cluster_0 Tier 1: In Silico & Initial Screening cluster_1 Tier 2: Hit Deconvolution & Potency cluster_2 Tier 3: Cellular & Phenotypic Validation in_silico In Silico Prediction (Structure-based similarity search) biochem_screen Broad Panel Biochemical Screen (e.g., 44 GPCRs, 96 Kinases @ 10 µM) in_silico->biochem_screen Guide Panel Selection dose_response Dose-Response Assays (Determine IC50/Ki for initial hits) biochem_screen->dose_response Initial Hits (>50% inhibition) ortho_assays Orthogonal Confirmatory Assays (e.g., Binding vs. Functional) dose_response->ortho_assays target_engagement Cellular Target Engagement (e.g., NanoBRET™) ortho_assays->target_engagement Confirmed Off-Targets cytotoxicity Cytotoxicity Profiling (e.g., HepG2, HEK293) target_engagement->cytotoxicity pathway_analysis Downstream Pathway Analysis target_engagement->pathway_analysis start Test Compound: This compound start->in_silico caption Experimental Workflow for Off-Target Profiling. G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway compound This compound HTR6 5-HT6 Receptor compound->HTR6 Antagonist (Intended) PIM1 PIM1 Kinase compound->PIM1 Inhibitor (Unintended) AC Adenylate Cyclase HTR6->AC Gsα cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Cognition Cognitive Enhancement CREB->Cognition BAD BAD PIM1->BAD Phosphorylates (Inactivates) Apoptosis Inhibition of Apoptosis BAD->Apoptosis caption On-Target vs. Potential Off-Target Signaling.

Figure 2: On-Target vs. Potential Off-Target Signaling.
Protocol 3: Cell Viability Assay (MTT)

Objective: To assess the general cytotoxicity of the compound in relevant cell lines.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. [8]The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., HepG2 human liver cells, HEK293 embryonic kidney cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Hypothetical Data Table 3: Cytotoxicity Profile (IC₅₀ in µM)

Cell LineThis compoundComparator A (Selective)Comparator B (Promiscuous)
HepG2 (Liver)25.5 µM> 100 µM1.8 µM
HEK293 (Kidney)31.2 µM> 100 µM2.5 µM

Interpretation: The test compound shows moderate cytotoxicity at concentrations significantly higher than its likely efficacious concentration at the 5-HT₆ receptor (which would be in the low nM to high pM range). This provides an initial therapeutic window. In contrast, Comparator B is highly cytotoxic, consistent with its promiscuous kinase profile, while the selective Comparator A is non-toxic.

Conclusion and Forward Look

The comprehensive evaluation of this compound using this integrated, multi-tiered approach reveals a potent compound with a nuanced selectivity profile. While it strongly engages its intended 5-HT₆ target, it possesses significant off-target affinities for the 5-HT₂ₐ, D₂, and α₁ receptors, as well as inhibitory activity against PIM1 and GSK3β kinases.

This profile presents both risks and opportunities. The off-target GPCR activities could lead to side effects (e.g., sedation, cardiovascular effects) and must be carefully managed. The kinase interactions, particularly PIM1, may be relevant in an oncology context but could be a liability for a CNS indication. The moderate cytotoxicity provides a reasonable, albeit not ideal, safety window.

The path forward for this compound would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs to mitigate the identified off-target activities while retaining on-target potency.

  • Functional Assays: Determine whether the compound acts as an agonist or antagonist at the off-target GPCRs.

  • In Vivo Studies: Assess the real-world physiological consequences of this off-target profile in animal models.

By employing a rigorous, self-validating system of evaluation, we can build a deep understanding of a compound's biological interactions, enabling informed decisions and ultimately leading to the development of safer, more effective medicines.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(1-Piperazinyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-(1-Piperazinyl)-1H-indole. As a compound utilized in research and development, adherence to stringent safety and disposal protocols is paramount to ensure personnel safety and environmental compliance. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally related compounds—namely the indole and piperazine moieties—to establish a robust and cautious operational framework. This approach is grounded in the precautionary principle, treating the substance as hazardous based on the known profiles of its constituent parts.

All procedures outlined herein should be performed in accordance with your institution's Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450)[1][2][3].

Part 1: Hazard Profile and Risk Assessment

The risk profile for this compound is extrapolated from the known hazards of its primary structural components: the indole ring and the piperazine ring. This analysis mandates that the compound be handled as a hazardous substance.

Table 1: Anticipated Hazard Assessment

Hazard CategoryAssociated MoietyAnticipated Risks & RationaleKey Precautions
Skin & Eye Damage PiperazineThe piperazine moiety is known to be corrosive, capable of causing severe skin burns and serious eye damage[4][5][6][7][8]. Direct contact must be strictly avoided.Wear chemical-resistant gloves (e.g., nitrile), safety goggles/face shield, and a lab coat. Ensure safety showers and eyewash stations are accessible[5][9].
Irritation IndoleIndole and its derivatives are known to cause skin, eye, and respiratory irritation[10][11].Handle exclusively in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust or aerosols[4][11].
Sensitization PiperazinePiperazine may cause allergic skin reactions and asthma-like symptoms upon inhalation[5][6][8][12]. Repeated exposure can lead to sensitization, where very low future exposure can trigger a reaction.Use appropriate respiratory protection if there is a risk of generating dust or aerosols. Practice meticulous personal hygiene and glove removal techniques[4][11].
Acute Toxicity Indole & PiperazineBoth parent compounds may be harmful if swallowed[4][5][13]. The combined entity should be treated as toxic.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[5][11].
Environmental Hazard Indole & PiperazinePiperazine derivatives may cause long-term adverse effects in the aquatic environment[5]. The compound should not be released into the environment[11][13].Do not dispose of down the drain or in general trash. All waste must be treated as hazardous chemical waste[10][14][15].

Part 2: Pre-Disposal Safety & Spill Management

Proper disposal begins with safe handling during use. The following protocols are mandatory for any procedure involving this compound.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation : All handling of solid this compound or its solutions must occur within a certified chemical fume hood to minimize inhalation exposure[4][16].

  • Personal Protective Equipment : A standard PPE ensemble is required:

    • Eye Protection : Safety glasses with side shields or, preferably, safety goggles[4][10].

    • Hand Protection : Chemical-resistant gloves, such as nitrile, must be worn. Inspect gloves before use and use proper removal technique to avoid skin contact[11].

    • Body Protection : A lab coat must be worn and kept buttoned. Launder contaminated clothing separately before reuse[5].

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert : Evacuate all non-essential personnel from the immediate spill area. Alert colleagues and your laboratory supervisor or designated safety officer[5][6].

  • Ventilate : Ensure the area is well-ventilated, typically by keeping the fume hood sash at the appropriate height.

  • Contain : For a solid spill, use dry clean-up procedures to avoid generating dust[5]. For a liquid spill, contain it using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent[4].

  • Collect : Carefully collect the absorbed material or spilled solid using non-sparking tools and place it into a designated, pre-labeled hazardous waste container[4][5].

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, absorbents) must also be disposed of as hazardous waste[4].

  • Report : Document the spill and the clean-up procedure as required by your institution's safety protocols.

Part 3: Step-by-Step Disposal Procedures

The disposal of this compound is governed by the EPA's Resource Conservation and Recovery Act (RCRA)[17][18]. All chemical waste must be managed from "cradle-to-grave"[17].

Experimental Protocol: Waste Segregation and Collection
  • Waste Characterization : All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Unused or expired pure compound[10].

    • Reaction mixtures containing the compound.

    • Spent solvents used to dissolve or rinse the compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent paper)[4][10].

  • Waste Segregation : Proper segregation is crucial to prevent dangerous reactions in the waste container[10][18].

    • Solid Waste : Collect chemically contaminated solid waste, such as gloves and weighing paper, in a designated hazardous solid waste container[10].

    • Liquid Waste : Collect solutions and spent solvents in a designated hazardous liquid waste container. Do not mix incompatible waste streams. For example, avoid mixing acidic waste with basic waste.

    • Sharps Waste : Contaminated needles or other sharps must be placed in a puncture-resistant sharps container labeled for chemical waste[14].

Workflow Diagram: Disposal Decision Pathway

G cluster_prep Step 1: Preparation cluster_generation Step 2: Waste Generation cluster_disposal Step 3: Segregation & Disposal cluster_final Step 4: Finalization prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) work_area Work in Chemical Fume Hood prep->work_area source This compound (Pure compound, solution, or contaminated item) is_solid Is the waste solid? source->is_solid solid_waste Place in 'Hazardous Solid Waste' container. is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date - All Contents solid_waste->label_container liquid_waste Place in 'Hazardous Liquid Waste' container. is_liquid->liquid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste->label_container sharp_waste Place in 'Sharps Waste' container. is_sharp->sharp_waste Yes sharp_waste->label_container seal Securely seal container when not adding waste. label_container->seal store Store in Satellite Accumulation Area (Under lab control, away from incompatibles) seal->store pickup Arrange for pickup by licensed hazardous waste contractor. store->pickup

Caption: Disposal workflow for this compound waste.

Containerization and Labeling
  • Container Selection : Use only containers that are in good condition, free of leaks, and chemically compatible with the waste[10][14]. The container must have a secure, leak-proof, screw-on cap[10][14]. Never use food-grade containers like milk jugs for chemical waste[17].

  • Labeling : Proper labeling is a critical regulatory requirement.

    • Affix a "Hazardous Waste" label to the container before adding any waste[10][17].

    • The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas[10][14].

    • List all contents, including any solvents, by percentage.

    • Record the "Accumulation Start Date," which is the date the first drop of waste is added to the container[10].

Storage and Final Disposition
  • Accumulation : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be near the point of generation and under the control of laboratory personnel[10][17]. The container must remain closed at all times except when you are actively adding waste[17][19].

  • Final Disposal : The ultimate disposal of hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4][14][18]. This waste will likely require high-temperature incineration[5][14]. Never attempt to dispose of this chemical through standard trash or sewer systems[10][15].

References

  • BenchChem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • OSHA. (n.d.). Laboratory Safety: OSHA Laboratory Standard [Fact Sheet]. Occupational Safety and Health Administration. [Link]

  • BenchChem. (n.d.). Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. In Prudent Practices in the Laboratory. National Academies Press (US). [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Radiological and Environmental Management Department. [Link]

  • BenchChem. (n.d.). Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Piperazine. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Thermo Fisher Scientific. (2025, September 17). Piperazine, anhydrous Safety Data Sheet. [Link]

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Personal protective equipment for handling 4-(1-Piperazinyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 4-(1-Piperazinyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of this compound (CAS 84807-09-0). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure your safety and the integrity of your research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a proactive safety culture in your laboratory.

Hazard Assessment: Understanding the Risks

The primary reactive and hazardous component of this compound is the piperazine group. Piperazine is classified as a flammable solid that can cause severe skin burns and eye damage.[1][2] It is also known to be a sensitizer, potentially causing allergic skin reactions and asthma-like symptoms if inhaled.[1][2] Furthermore, piperazine is suspected of damaging fertility or the unborn child.[1][2]

Based on this, we must assume this compound presents the following potential hazards:

  • Corrosivity: Capable of causing severe burns to skin and eyes upon contact.

  • Sensitization: May lead to allergic reactions on the skin or respiratory system after exposure.

  • Reproductive Toxicity: Suspected to have adverse effects on fertility and fetal development.[1][2]

  • Flammability: As a solid, it may be combustible and could form explosive dust mixtures in the air.[3]

  • Inhalation Toxicity: Dusts may be harmful if inhaled, causing irritation to the respiratory tract.[4]

The indole component, while generally less reactive, can also present hazards, and the overall toxicological properties of the combined molecule have not been fully elucidated. Therefore, a cautious and comprehensive approach to handling is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.

Protection Type Specific Recommendation Justification
Eye and Face Protection Chemical safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.Protects against dust particles, splashes, and direct contact with the corrosive material, which can cause severe eye damage.[1][5]
Skin and Body Protection A flame-retardant, chemical-resistant lab coat or coveralls. Nitrile or neoprene gloves should be worn and inspected for integrity before each use.Prevents skin contact, which can lead to severe burns and allergic reactions.[1] Flame-retardant clothing is necessary due to the flammability risk.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95 or higher) is required when handling the solid powder outside of a certified chemical fume hood.Minimizes the inhalation of dust, which can cause respiratory irritation and sensitization.[1][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following protocol outlines the essential steps for the safe handling of this compound.

Preparation
  • Review Safety Protocols: Before beginning any work, thoroughly review this guide and any internal laboratory safety procedures.

  • Designate a Work Area: All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[1]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and solvent-dispensing apparatus, before introducing the chemical to the work area.

  • Don Appropriate PPE: Put on all required PPE as detailed in the table above.

Handling and Experimental Use
  • Weighing: Carefully weigh the required amount of the solid compound on weighing paper or in a tared container within the chemical fume hood to prevent the generation of dust.

  • Dissolving: If preparing a solution, slowly add the solid to the solvent to avoid splashing. Ensure the chosen solvent is compatible with piperazine and indole moieties.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[3] Always handle the compound in a manner that minimizes the creation of dust or aerosols.

  • Prevent Contamination: Do not allow the chemical to come into contact with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]

Storage
  • Container: Store this compound in a tightly sealed, properly labeled container.[1]

  • Environment: Keep the container in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.[2][5] The compound may be light-sensitive and hygroscopic.[5]

  • Security: Store in a locked cabinet or an area with restricted access.[1]

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Review Safety Protocols prep2 Designate Work Area (Fume Hood) prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh Compound prep4->handle1 handle2 Dissolve in Solvent handle1->handle2 handle3 Avoid Ingestion/Inhalation handle2->handle3 handle4 Prevent Contamination handle3->handle4 store1 Tightly Sealed Container handle4->store1 store2 Cool, Dry, Ventilated Area store1->store2 store3 Secure Location store2->store3

Caption: Workflow for the Safe Handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment.

  • Waste Classification: this compound and its containers must be treated as hazardous waste.

  • Containerization:

    • Collect all solid waste, including contaminated weighing paper and gloves, in a designated, labeled, and sealed hazardous waste container.

    • Collect liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container.

    • Ensure waste containers are kept closed except when adding waste.[6]

  • Segregation: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[6]

  • Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain or in the regular trash.

G cluster_disposal Disposal Protocol start Chemical Waste Generated classify Classify as Hazardous Waste start->classify containerize Containerize in Labeled, Sealed Bins (Solid & Liquid Separate) classify->containerize segregate Segregate in Satellite Accumulation Area containerize->segregate dispose Professional Waste Disposal segregate->dispose end Disposal Complete dispose->end

Caption: Disposal Workflow for this compound Waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • CymitQuimica. (n.d.). 4-(Piperazino)indole.
  • Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet.
  • Unknown. (n.d.). Chemical Waste Name or Mixtures.
  • Sigma-Aldrich. (2025, January 2). SAFETY DATA SHEET - Piperazine.
  • Thermo Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
  • Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Piperazine, anhydrous.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • Thermo Scientific Chemicals. (n.d.). 4-(1-Piperazinyl)indole, 95% 1 g.
  • Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Piperazine.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - 1-(1-Naphthyl)piperazine hydrochloride.
  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET - Piperazine Anhydrous.
  • BTC. (2025, July 14). How to transport the Piperazine Series safely?.
  • Arctom. (n.d.). CAS NO. 84807-09-0 | 4-(Piperazin-1-yl)-1H-indole.
  • Thermo Scientific Chemicals. (n.d.). 4-(1-Piperazinyl)indole, 95% 1 g | Request for Quote.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • UNODC. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.